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  • Product: Datiscin
  • CAS: 16310-92-2

Core Science & Biosynthesis

Foundational

Datiscin in Oxidative Stress and Inflammatory Pathways: A Mechanistic and Methodological Guide

Executive Summary Datiscin (CAS 16310-92-2), a flavonol glycoside predominantly derived from the Datisca genus and other botanical sources such as Stylosanthes fruticosa and Sonchus cornutus, has emerged as a compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Datiscin (CAS 16310-92-2), a flavonol glycoside predominantly derived from the Datisca genus and other botanical sources such as Stylosanthes fruticosa and Sonchus cornutus, has emerged as a compelling molecule in the modulation of oxidative stress and inflammatory pathways[1][2][3]. Structurally characterized by a kaempferol-based flavonoid core bonded to sugar moieties, datiscin exhibits potent electron-donating capabilities[1][4]. This technical guide delineates the dual-axis mechanism of datiscin—direct reactive oxygen species (ROS) scavenging and indirect transcriptional regulation via the Nrf2/ARE and NF-κB/MAPK pathways—providing drug development professionals with a rigorous framework for experimental validation.

Molecular Dynamics and Chemical Profile

Datiscin (C₂₇H₃₀O₁₅) possesses a molecular weight of 594.52 g/mol and exhibits moderate lipophilicity (predicted logP ~2.22), ensuring balanced solubility in both aqueous and organic media, which is critical for cellular permeability[1][4].

The compound's mechanism of action is fundamentally rooted in its ability to undergo hydrogen atom transfer (HAT) and single electron transfer (SET). These chemical properties allow datiscin to neutralize superoxide anions and hydroxyl radicals before they induce catastrophic lipid peroxidation[1][5]. Furthermore, in silico molecular docking studies have demonstrated that datiscin exhibits high-affinity binding interactions with pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), positioning it as a direct structural antagonist of inflammatory signaling[2][4].

Mechanisms of Action in Oxidative Stress and Inflammation

The therapeutic efficacy of datiscin is mediated through a highly coordinated cross-talk between oxidative and inflammatory pathways:

  • The Nrf2/ARE Antioxidant Axis: Under basal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by the Keap1 protein. Datiscin induces conformational changes in Keap1, facilitating Nrf2 dissociation and nuclear translocation[3]. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating endogenous cytoprotective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1)[3][6].

  • The NF-κB and MAPK Inflammatory Axes: ROS act as secondary messengers that phosphorylate IκB, leading to NF-κB activation. By quenching ROS, datiscin indirectly prevents NF-κB nuclear translocation. Additionally, datiscin modulates the Mitogen-Activated Protein Kinase (MAPK) cascade (including p38, ERK, and JNK), directly suppressing the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β[3][7].

MOA Datiscin Datiscin (Flavonoid Glycoside) ROS Reactive Oxygen Species (ROS) Datiscin->ROS Direct Scavenging Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) Datiscin->Keap1_Nrf2 Dissociates NFkB NF-κB Pathway Activation Datiscin->NFkB Inhibits ROS->NFkB Triggers Nrf2 Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Enzymes SOD, CAT, HO-1 Upregulation ARE->Enzymes Transcription Enzymes->ROS Neutralizes Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription

Figure 1: Dual-axis mechanism of Datiscin modulating Nrf2/ARE and NF-κB signaling pathways.

Quantitative Efficacy Data

The following table synthesizes quantitative benchmarks of datiscin and datiscin-rich extracts across various experimental models, providing a baseline for comparative pharmacological studies.

ParameterExperimental Model / AssayObserved Value / EffectReference
DPPH Scavenging (IC50) Sonchus cornutus Extract16.10 ± 2.14 µg/mL[3]
Molecular Docking (Binding) TNF-α & IL-6 InteractionStrongest interaction among tested flavonoids[2]
Lipid Peroxidation (MDA) Cisplatin-induced Toxicity ModelSignificant Reduction to near-baseline[3]
Antioxidant Enzymes SOD & CAT ActivityRestored from cisplatin-depleted levels[3]

Field-Proven Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating datiscin's mechanistic pathways.

Protocol 1: Intracellular ROS Quantification via DCFDA Assay
  • Rationale & Causality: Why use DCFDA over specific probes like DHE? While DHE is highly specific to superoxide, DCFDA provides a comprehensive measurement of generalized oxidative stress (including hydroxyl radicals and peroxynitrite), which is essential when evaluating a pleiotropic scavenger like datiscin. DCFDA is cell-permeable and non-fluorescent; cellular esterases cleave its acetate groups, trapping it intracellularly. Subsequent oxidation by ROS yields highly fluorescent DCF. This esterase-dependency ensures that only intracellular ROS are quantified, eliminating extracellular artifactual oxidation and directly validating datiscin's cellular penetrance.

  • Step-by-Step Workflow:

    • Seed HepG2 or RAW264.7 cells in a 96-well black, clear-bottom plate at 1×104 cells/well.

    • Pre-treat cells with datiscin (e.g., 5, 10, 20 µM) for 24 hours.

    • Induce oxidative stress using a known agent (e.g., 50 µM Cisplatin or 1 µg/mL LPS) for 4-6 hours[3][7].

    • Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

    • Wash twice with PBS to remove the extracellular probe.

    • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.

Protocol 2: Validating Nrf2/NF-κB Translocation via Subcellular Fractionation
  • Rationale & Causality: Measuring total cellular Nrf2 or NF-κB fails to distinguish between their inactive cytosolic states and their transcriptionally active nuclear states. Subcellular fractionation is a critical self-validating step; by isolating the nuclear fraction and probing for Nrf2 alongside a nuclear-specific loading control (e.g., Lamin B1), researchers can definitively prove that datiscin drives the translocation event, rather than merely altering total protein expression[3].

  • Step-by-Step Workflow:

    • Following datiscin treatment and stress induction, harvest cells using a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) supplemented with protease/phosphatase inhibitors.

    • Add 10% NP-40, vortex, and centrifuge at 10,000 x g for 1 minute. The supernatant contains the cytosolic fraction.

    • Resuspend the pellet (nuclear fraction) in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.42 M NaCl, 25% glycerol).

    • Sonicate briefly and centrifuge at 20,000 x g for 5 minutes. Collect the supernatant.

    • Perform SDS-PAGE and Western Blotting. Probe the cytosolic fraction for Keap1 and IκBα (using GAPDH as a control) and the nuclear fraction for Nrf2 and NF-κB p65 (using Lamin B1 as a control).

Workflow cluster_Assays 4. Self-Validating Assays CellCulture 1. Cell Culture (HepG2 / RAW264.7) Stress 2. Stress Induction (Cisplatin / LPS) CellCulture->Stress Treatment 3. Datiscin Treatment (Dose-Dependent) Stress->Treatment ROS_Assay DCFDA Assay (Intracellular ROS) Treatment->ROS_Assay WB Western Blot (Nrf2, NF-κB, MAPK) Treatment->WB ELISA ELISA (TNF-α, IL-6) Treatment->ELISA Analysis 5. Data Synthesis & Pathway Mapping ROS_Assay->Analysis WB->Analysis ELISA->Analysis

Figure 2: Experimental workflow for validating datiscin's cellular mechanisms.

Future Perspectives in Drug Development

While datiscin demonstrates profound multi-target efficacy against oxidative stress and inflammation, its clinical translation is historically limited by the bioavailability constraints typical of flavonol glycosides. Future drug development efforts should focus on nano-encapsulation (e.g., mesoporous silica or lipid nanoparticles) to enhance systemic circulation and targeted delivery to inflamed tissues, thereby maximizing its therapeutic index in conditions like ischemia/reperfusion injury and chemotherapy-induced nephrotoxicity[3][6][8].

References

  • CymitQuimica.CAS 16310-92-2: DATISCIN.
  • Grokipedia.Datiscin - Potential Uses and Chemical Properties.
  • National Center for Biotechnology Information (PMC).Plicosepalus acacia Extract and Its Major Constituents, Methyl Gallate and Quercetin, Potentiate Therapeutic Angiogenesis in Diabetic Hind Limb Ischemia.
  • Informatics Journals.Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract.
  • National Center for Biotechnology Information (PMC).Metabolic Profiling, Chemical Composition, Antioxidant Capacity, and In Vivo Hepato- and Nephroprotective Effects of Sonchus cornutus in Mice Exposed to Cisplatin.
  • Arabian Journal of Chemistry.Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK pathway.
  • ResearchGate.Hepatoprotective Potential of Green Synthesized Nanoparticles from Citrus reticulata Peel Extract against HFS Diet-Induced NASH in Mice, Integrated with Chemical Profiling and Molecular Modeling.

Sources

Exploratory

Datiscin as a Modulator of Pro-Inflammatory Cytokines: A Technical Guide on TNF-α and IL-6 Inhibition

Executive Summary Datiscin (datiscetin-3-O-rutinoside) is a naturally occurring flavonol glycoside identified in botanical sources such as Stylosanthes fruticosa and Artemisia argyi[1][2]. In recent years, it has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Datiscin (datiscetin-3-O-rutinoside) is a naturally occurring flavonol glycoside identified in botanical sources such as Stylosanthes fruticosa and Artemisia argyi[1][2]. In recent years, it has emerged as a compelling lead compound in inflammatory pharmacology. This whitepaper provides an in-depth mechanistic analysis of Datiscin’s dual-action capacity to neutralize pro-inflammatory markers—specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Designed for drug development professionals, this guide bridges in silico molecular docking data with self-validating in vitro methodologies to map Datiscin's precise disruption of the MAPK and NF-κB signaling cascades.

Mechanistic Grounding: How Datiscin Disrupts Inflammation

As an Application Scientist, I approach anti-inflammatory drug screening by evaluating both extracellular receptor antagonism and intracellular signal modulation. Datiscin is unique because it operates on both fronts.

Extracellular Neutralization (Direct Cytokine Docking)

Before cytokines can propagate an inflammatory signal, they must bind to their respective cell-surface receptors (e.g., TNFR1 for TNF-α). In silico molecular docking studies reveal that Datiscin physically interacts with the active sites of these circulating cytokines.

  • TNF-α Interaction: Datiscin forms strong hydrogen bonds (with residues Y151B, S60B, and Y119B) and pi-pi interactions (with Y59A) on the TNF-α molecule. These specific residues are critical for TNF-α dimerization; by occupying these sites, Datiscin effectively prevents the cytokine from achieving the structural conformation required to activate TNFR1[3].

  • IL-6 Interaction: Similarly, Datiscin demonstrates high-affinity binding to key residues on IL-6, obstructing the formation of the IL-6/IL-6R hexameric signaling complex[2][4].

Intracellular Signaling Blockade (MAPK & NF-κB)

Beyond direct cytokine neutralization, Datiscin actively suppresses the intracellular machinery responsible for synthesizing new cytokines. When a macrophage is exposed to an endotoxin like Lipopolysaccharide (LPS), it triggers Toll-Like Receptor 4 (TLR4). This initiates two primary cascades:

  • The MAPK Pathway: LPS induces the phosphorylation of p38, ERK, and JNK. Datiscin dose-dependently inhibits this phosphorylation, halting the signal before it reaches the nucleus[1].

  • The NF-κB Pathway: Under normal inflammatory conditions, IκBα is degraded, allowing NF-κB to translocate to the nucleus and transcribe TNF-α and IL-6. Datiscin prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[3].

Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (p-p38, p-ERK, p-JNK) TLR4->MAPK NFKB NF-κB Pathway (IκBα Degradation) TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Gene Transcription NFKB->Cytokines Gene Transcription Datiscin Datiscin (Flavonoid Glycoside) Datiscin->MAPK Inhibits Phosphorylation Datiscin->NFKB Prevents Translocation Datiscin->Cytokines Direct Docking

Figure 1: Dual-action mechanism of Datiscin inhibiting MAPK/NF-κB pathways and docking cytokines.

Experimental Validation: A Self-Validating in vitro System

A robust protocol must be a self-validating system. To prove causality rather than mere correlation, we utilize RAW 264.7 murine macrophages. These cells natively express high levels of TLR4, providing a highly reproducible environment for LPS-induced inflammatory cascades[1].

Step-by-Step Methodology

Step 1: Cell Culture & Synchronization

  • Action: Seed RAW 264.7 macrophages at a density of 5×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Allowing 24 hours of adherence ensures the cells return to a basal, unstimulated state, minimizing background noise in kinase phosphorylation readouts.

Step 2: Prophylactic Datiscin Treatment

  • Action: Treat the cells with varying concentrations of Datiscin (e.g., 10, 25, and 50 µM) for 1 hour prior to stimulation. Include a vehicle control (DMSO < 0.1%) and a positive control (Dexamethasone).

  • Causality: Pre-treatment establishes a baseline intracellular concentration of the drug. This allows us to isolate Datiscin's prophylactic receptor-antagonism and kinase-blocking effects before the LPS insult triggers the rapid phosphorylation cascade.

Step 3: LPS Challenge

  • Action: Stimulate the pre-treated cells with 1 µg/mL of LPS for 24 hours[1].

  • Causality: LPS binds strictly to TLR4. By using a specific trigger, any downstream reduction in TNF-α or IL-6 can be confidently traced back to the TLR4-MAPK/NF-κB axis.

Step 4: Multi-Tiered Quantification

  • Supernatant Collection (ELISA): Centrifuge the culture media at 1000 rpm to remove debris. Quantify secreted TNF-α and IL-6 using target-specific ELISA kits[1]. This confirms phenotypic efficacy (actual cytokine reduction).

  • Cell Lysate Extraction (Western Blot): Lyse the remaining cells using RIPA buffer containing protease and phosphatase inhibitors. Probe for p-p38, p-ERK, p-JNK, and IκBα. This confirms the genotypic/mechanistic causality (how the cytokine reduction was achieved)[1].

Workflow Step1 1. Seed RAW 264.7 Cells (5x10^5 cells/well) Step2 2. Datiscin Pre-treatment (1 hr, Dose-dependent) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL for 24 hrs) Step2->Step3 Split Step3->Split Assay1 Supernatant ELISA (Quantify secreted TNF-α & IL-6) Split->Assay1 Assay2 Cell Lysate Western Blot (Analyze p-MAPK & NF-κB) Split->Assay2

Figure 2: Self-validating in vitro workflow for assessing Datiscin's anti-inflammatory efficacy.

Quantitative Data & Mechanistic Summary

To facilitate rapid comparison for drug development professionals, the following table synthesizes the pharmacological profile and expected readouts of Datiscin against key inflammatory targets based on current literature benchmarks.

Target / MarkerAnalytical MethodObserved Datiscin EffectMechanistic Causality
TNF-α Molecular DockingStrong binding (H-bonds with Y151B, S60B, Y119B)Prevents necessary cytokine dimerization[3]
IL-6 Molecular DockingHigh affinity binding to active site residuesObstructs IL-6/IL-6R hexameric complex formation[4]
TNF-α / IL-6 ELISA (Supernatant)Dose-dependent reduction in secretionDownregulates pro-inflammatory gene transcription[1]
p38, ERK, JNK Western Blot (Lysate)Decreased phosphorylation levelsHalts MAPK signal transduction from TLR4[1]
NF-κB (IκBα) Western Blot (Lysate)Prevents IκBα degradationSequesters NF-κB in the cytoplasm, preventing nuclear entry[3]

Conclusion

Datiscin represents a highly sophisticated class of natural anti-inflammatory agents. Unlike monoclonal antibodies that solely target circulating cytokines, or small-molecule kinase inhibitors that only target intracellular pathways, Datiscin exhibits a pleiotropic, dual-action mechanism. By directly docking with TNF-α and IL-6 to prevent receptor activation, while simultaneously starving the cell of the MAPK/NF-κB signals required to produce more cytokines, Datiscin offers a comprehensive blockade of the inflammatory loop. Future in vivo pharmacokinetic profiling will be critical to transitioning this compound from the bench to clinical applications.

References

1.[4] Title: In silico targeting of interleukin-6 by natural compounds Source: ResearchGate URL:

2.[1] Title: Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK pathway Source: Arabian Journal of Chemistry URL:

3.[2] Title: Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract Source: ResearchGate URL:

4.[3] Title: Discovery of the inhibitors of tumor necrosis factor alpha with structure-based virtual screening Source: ResearchGate URL:

Sources

Foundational

Datiscetin-3-O-rutinoside biological activity in human cell lines

Unveiling the Biological Activity of Datiscetin-3-O-rutinoside (Datiscin) in Human Cell Lines: Mechanisms, Protocols, and Therapeutic Potential As a Senior Application Scientist specializing in phytochemical pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Biological Activity of Datiscetin-3-O-rutinoside (Datiscin) in Human Cell Lines: Mechanisms, Protocols, and Therapeutic Potential

As a Senior Application Scientist specializing in phytochemical pharmacology, I frequently encounter a critical bottleneck in drug development: translating the complex, multi-target behavior of plant-derived secondary metabolites into reproducible in vitro data. Datiscetin-3-O-rutinoside, commonly known as datiscin, is a prime example. Found in botanical sources ranging from Stylosanthes fruticosa to Lens culinaris[1][2], this flavonol glycoside exhibits a fascinating triad of biological activities: oncological cytotoxicity, immunomodulation, and antithrombotic efficacy.

This whitepaper dissects the mechanistic pathways of datiscin in human cell lines and provides field-proven, self-validating experimental protocols to ensure high-fidelity data generation in your laboratory.

Before designing any cell-based assay, one must understand the molecule's structural constraints. Datiscin consists of a datiscetin aglycone bound to a rutinose sugar moiety at the C-3 position.

In my experience, this 3-O-glycosidic linkage is not merely a structural appendage; it is the biochemical key that dictates cellular permeability and target specificity. The bulky rutinoside moiety impairs passive diffusion across the lipid bilayer of healthy cells, effectively restricting datiscin's action to extracellular targets or specific surface receptors[3]. This structural feature explains why datiscin demonstrates virtually no toxicity in cultured normal human endothelial cells at concentrations up to 100 μM, while remaining highly active against extracellular enzymes and malignant cell lines with altered membrane dynamics[3].

Oncological Efficacy: Cytotoxicity and Apoptotic Pathways

Datiscin-rich extracts have demonstrated potent, dose-dependent cytotoxicity across several human carcinoma cell lines, most notably MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HepG2 (hepatocellular carcinoma)[2][4].

The primary mechanism of action is the induction of the intrinsic apoptotic pathway. Datiscin disrupts the delicate balance of apoptosis-regulating proteins by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic factors such as Bax and p53[2][5]. This shift compromises mitochondrial membrane integrity, leading to the release of cytochrome C and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3)[5]. Furthermore, datiscin has been implicated in the inhibition of Topoisomerase I, an enzyme critical for DNA replication, thereby inducing cell cycle arrest in the G0/G1 or G2 phases depending on the specific cell line[4][5].

ApoptoticPathway Datiscin Datiscetin-3-O-rutinoside (Datiscin) Bcl2 Bcl-2 (Anti-apoptotic) Datiscin->Bcl2 Inhibits Bax Bax & p53 (Pro-apoptotic) Datiscin->Bax Upregulates CytoC Cytochrome C Release Bcl2->CytoC Blocks Bax->CytoC Promotes Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Cell Cycle Arrest & Apoptosis Caspase3->Apoptosis

Datiscin-mediated intrinsic apoptotic signaling pathway in human cancer cells.

Immunomodulation and Antithrombotic Activity

Beyond oncology, datiscin exhibits profound anti-inflammatory and antithrombotic properties. In silico docking and in vitro membrane stabilization assays reveal that datiscin strongly interacts with pro-inflammatory cytokines, specifically TNF-α and IL-6, neutralizing their signaling cascades[1][6].

More remarkably, datiscin acts as a selective inhibitor of Protein Disulfide Isomerase (PDI) reductase[3]. PDI is secreted by endothelial cells and platelets during vascular injury to facilitate thrombus formation. Because datiscin's 3-O-glycosidic linkage prevents it from entering the cell, it selectively targets extracellular PDI, blocking platelet aggregation and endothelial cell-mediated fibrin generation without disrupting intracellular protein folding[3].

Quantitative Data Synthesis

To facilitate comparative analysis, the quantitative biological activities of datiscin and datiscin-rich extracts are summarized below.

Table 1: Cytotoxic Profile and Cell Cycle Effects

Cell Line Tissue Origin IC50 Range (µg/mL)* Primary Mechanism of Action
MCF-7 Breast Adenocarcinoma 16.10 G0/G1 Arrest, Caspase-9/3 activation
HCT-116 Colon Carcinoma 26.34 G0/G1 Arrest, Bcl-2 downregulation
HepG2 Hepatocellular Carcinoma 45.89 G2 Arrest, Bax upregulation

(Note: IC50 values represent data derived from datiscin-rich Lens culinaris extracts[2])

Table 2: Molecular Targets and Binding Dynamics

Target Protein Biological Role Datiscin Effect
Bcl-2 Anti-apoptotic regulator Downregulation / Inhibition
Topoisomerase I DNA replication Enzymatic Inhibition (IC50 ~0.148 µg/mL in extract)
IL-6 / TNF-α Pro-inflammatory cytokines Receptor interaction / Neutralization

| PDI Reductase | Thrombus formation | Extracellular Enzymatic Inhibition |

Self-Validating Experimental Methodologies

A critical pitfall in phytochemical screening is the reliance on the MTT assay for highly antioxidant flavonoids. Flavonoids like datiscin can directly reduce the tetrazolium salt to formazan in the absence of living cells, generating false-positive viability signals. To ensure trustworthiness, I strongly recommend the Sulforhodamine B (SRB) assay, which quantifies cellular protein mass rather than mitochondrial metabolism.

The following protocol is designed as a closed-loop validation system: the SRB assay provides macroscopic IC50 values, while Annexin V/PI flow cytometry provides microscopic mechanistic validation. Discrepancies between the two force a re-evaluation of compound solubility or cell line passage number, ensuring ultimate data integrity.

Protocol 1: Orthogonal Validation of Cytotoxicity and Apoptosis

Step 1: Cell Seeding and Treatment

  • Seed MCF-7 or HCT-116 cells at a density of 6×104 cells/mL in 96-well plates (for SRB) and 6-well plates (for Flow Cytometry) using DMEM supplemented with 10% FBS[4].

  • Incubate for 24 hours at 37°C with 5% CO2 to allow adherence.

  • Treat cells with datiscin dissolved in a DMSO/DMEM mixture (final DMSO concentration <0.1% to prevent solvent toxicity). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

Step 2: SRB Viability Assay (Macroscopic Validation)

  • After 48 hours of treatment, fix adherent cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Wash plates 5 times with deionized water and air dry.

  • Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Wash unbound dye with 1% acetic acid and solubilize the protein-bound dye with 10 mM unbuffered Tris base.

  • Measure absorbance at 540 nm to calculate the IC50.

Step 3: Annexin V/PI Flow Cytometry (Microscopic Validation)

  • Harvest cells from the 6-well plates using enzyme-free cell dissociation buffer (to preserve surface phosphatidylserine).

  • Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analyze via flow cytometry. Causality Check: True datiscin-induced apoptosis will show a dose-dependent shift from the double-negative quadrant (live cells) to the Annexin V+/PI- quadrant (early apoptosis), validating the SRB protein-loss data[5].

Workflow Seed 1. Cell Seeding (MCF-7, HCT-116) Treat 2. Datiscin Treatment (Dose-Response) Seed->Treat SRB 3A. SRB Assay (Protein Mass/IC50) Treat->SRB Flow 3B. Flow Cytometry (Annexin V/PI) Treat->Flow Val 4. Orthogonal Validation SRB->Val Flow->Val

Self-validating workflow for assessing datiscin cytotoxicity and apoptosis.

Protocol 2: Extracellular PDI Reductase Inhibition Assay

To prove that datiscin selectively targets extracellular PDI without permeabilizing the cell membrane:

  • Culture human umbilical vein endothelial cells (HUVECs) to confluence.

  • Self-Validating Split : Divide the culture into two cohorts: "Intact Cells" and "Lysed Cells" (lysed via 0.1% Triton X-100).

  • Introduce datiscin (10–100 µM) to both cohorts.

  • Measure PDI reductase activity using a fluorescent dieosin glutathione disulfide (di-E-GSSG) probe.

  • Expected Outcome: Datiscin will inhibit PDI activity equally in both cohorts, proving its bulky 3-O-rutinoside structure interacts with extracellular PDI on intact cells just as effectively as it does with total PDI in lysed cells, without requiring membrane penetration[3].

Conclusion

Datiscetin-3-O-rutinoside is a highly versatile bioactive compound. By understanding the causal relationship between its 3-O-glycosidic structure and its extracellular/membrane-bound targets, researchers can better harness its potential as an antithrombotic, anti-inflammatory, and oncological agent. Implementing orthogonal, self-validating assay workflows ensures that the data generated is robust, reproducible, and ready for advanced preclinical development.

References

  • Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. JCI.[3][Link]

  • Computational metal-flavonoids complexes presentation of greenly synthesized silver nanoparticles combined flavonoids from Lens culinaris L. as anticancer agents using BcL-2 and IspC proteins. Taylor & Francis.[2][5][Link]

  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract. ResearchGate.[1][Link]

  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract. Informatics Journals.[6][Link]

  • Biological and Chemical Evaluation of Some African Plants Belonging to Kalanchoe Species: Antitrypanosomal, Cytotoxic. Pharmacognosy Magazine.[4][Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Cellular Uptake of Datiscin

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Foreword: The Journey of a Prodrug Flavonoid Datiscin, a flavonoid glycoside found in plants such...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Journey of a Prodrug Flavonoid

Datiscin, a flavonoid glycoside found in plants such as Datisca cannabina, presents a fascinating case study in drug disposition. Like many plant-derived glycosides, its therapeutic potential is not unlocked by the parent molecule but by its aglycone, datiscetin. Understanding the journey of datiscin from administration to its cellular site of action is paramount for its development as a therapeutic agent. This guide moves beyond a simple recitation of facts to explore the mechanistic underpinnings of its pharmacokinetic (PK) profile and cellular entry, providing both the "what" and the "why" behind the experimental approaches used to elucidate this journey. We will dissect the processes that govern its absorption, distribution, metabolism, and excretion (ADME), and then zoom in to the cellular level to investigate how its active form crosses the plasma membrane to engage intracellular targets.

Part 1: The Systemic Fate: Pharmacokinetics of Datiscin

The pharmacokinetic profile of any orally administered drug is a critical determinant of its efficacy and safety.[1][2] For flavonoid glycosides like datiscin, this journey is particularly complex, as they often exhibit low oral bioavailability and are subject to extensive metabolism.[3] Datiscin itself is best understood as a prodrug, requiring biotransformation to exert its effects.

Absorption: The Gut Microbiota as a Gatekeeper

Orally ingested datiscin, a hydrophilic glycoside, faces its first major hurdle at the intestinal barrier. Due to its size and low lipophilicity, direct absorption of the glycoside form is extremely limited.[4] The critical first step in its absorption is the enzymatic hydrolysis of the glycosidic bond by intestinal microflora.

Causality Behind the Mechanism: The gut microbiome possesses a vast arsenal of enzymes, including β-glucosidases, which are capable of cleaving the sugar moiety from datiscin to release its more lipophilic aglycone, datiscetin.[5] This bioconversion is essential, as the smaller, more lipid-soluble aglycone is far more capable of traversing the intestinal epithelium.[6]

Once liberated, datiscetin is absorbed from the small intestine primarily through passive diffusion, driven by a concentration gradient.[4] However, the potential for involvement of carrier-mediated transport systems, such as Solute Carrier (SLC) transporters, cannot be discounted and represents an area for further investigation.[7] Following absorption, datiscetin is immediately subject to extensive first-pass metabolism within the enterocytes and subsequently in the liver.[8]

Distribution: Systemic Dissemination

After entering systemic circulation, datiscetin and its metabolites bind to plasma proteins, primarily albumin. The extent of this binding influences the fraction of unbound drug available to distribute into tissues and exert a pharmacological effect. The distribution is governed by the physicochemical properties of the metabolites (e.g., lipophilicity, charge) and the perfusion rate of various tissues.

Metabolism: The Two-Phase Transformation

The metabolism of datiscin is a sequential process, initiated in the gut and completed primarily in the liver.

  • Phase 0 (Gut Hydrolysis): As discussed, microbial enzymes convert datiscin to its active aglycone, datiscetin.[5]

  • Phase II (Conjugation): Datiscetin, rich in hydroxyl groups, is an ideal substrate for Phase II metabolizing enzymes in the intestinal wall and liver.[9] The primary conjugation reactions are glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). These reactions attach large, polar moieties to datiscetin, increasing its water solubility and facilitating its elimination from the body.[3][9]

  • Enterohepatic Recirculation: Glucuronidated metabolites excreted in the bile can be deconjugated by microbial enzymes back to the active aglycone in the gut, allowing for reabsorption. This process, known as enterohepatic recycling, can prolong the half-life of the compound in the body.[5]

Excretion: The Final Exit

The water-soluble glucuronide and sulfate conjugates of datiscetin are primarily eliminated from the body via two main routes:

  • Renal Excretion: Metabolites in the bloodstream are filtered by the kidneys and excreted in the urine.[10]

  • Biliary Excretion: Metabolites are transported from the liver into the bile, which is then released into the intestine for elimination in the feces.[2]

Diagram: The Pharmacokinetic Journey of Datiscin

The following diagram illustrates the comprehensive ADME pathway of datiscin, highlighting its transformation and systemic fate.

ADME_Pathway cluster_gut Gastrointestinal Tract cluster_system Systemic Circulation & Tissues cluster_excretion Excretion Pathways Oral Oral Administration of Datiscin Datiscin_Gut Datiscin (Glycoside) Oral->Datiscin_Gut Microbiota Gut Microbiota (β-glucosidases) Datiscin_Gut->Microbiota Feces Excretion (Feces) Datiscin_Gut->Feces Poorly Absorbed Datiscetin_Gut Datiscetin (Aglycone) Microbiota->Datiscetin_Gut Hydrolysis Absorption Intestinal Absorption Datiscetin_Gut->Absorption Datiscetin_Gut->Feces Unabsorbed PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Datiscetin Metabolites) Liver->Systemic Phase II Conjugation (Glucuronidation, Sulfation) Bile Bile Liver->Bile Biliary Excretion Tissues Distribution to Tissues Systemic->Tissues Distribution & Action Kidney Kidney Systemic->Kidney Urine Excretion (Urine) Kidney->Urine Bile->Datiscetin_Gut Enterohepatic Recycling

Caption: Overall ADME (Absorption, Distribution, Metabolism, Excretion) pathway of datiscin.

Part 2: Crossing the Threshold: Cellular Uptake Mechanisms

For datiscetin (the active aglycone) to exert a biological effect, it must first enter the target cell. The cell's plasma membrane is a formidable lipid bilayer that restricts the passage of many molecules. Understanding the specific mechanisms of entry is crucial for predicting drug efficacy and designing strategies to enhance intracellular delivery.

Passive Diffusion: The Path of Least Resistance

Given its increased lipophilicity compared to its glycoside parent, datiscetin can likely cross the cell membrane via passive diffusion.[6] This process does not require energy and depends on the molecule's ability to dissolve in the lipid bilayer and move down its concentration gradient. The efficiency of this pathway is dictated by factors such as the molecule's size, charge, and octanol-water partition coefficient (LogP).[11]

Carrier-Mediated Transport: The Facilitated Route

In addition to passive diffusion, the uptake of many flavonoids is facilitated by membrane transport proteins.[7] The SLC superfamily of transporters is particularly important for the influx of drugs and endogenous compounds.[12][13] While specific transporters for datiscetin have not been definitively identified, plausible candidates based on studies of similar flavonoids include:

  • Organic Anion Transporters (OATs): These transporters mediate the uptake of a wide range of anionic compounds.

  • Organic Cation Transporters (OCTs): These transporters are crucial for the uptake and distribution of cationic drugs.[14]

The involvement of these transporters implies that uptake can be a saturable, energy-dependent process and a potential site of drug-drug interactions.[15]

Endocytosis: Engulfment by the Cell

While less common for small molecules like datiscetin, endocytic pathways are major routes for the internalization of larger molecules or nanoparticles.[16][17] A brief overview is relevant for understanding potential delivery strategies:

  • Clathrin-Mediated Endocytosis (CME): The cell membrane invaginates to form clathrin-coated pits, which pinch off to become vesicles containing extracellular material.[18]

  • Caveolae-Mediated Endocytosis (CvME): This process involves flask-shaped invaginations called caveolae and is important for cellular signaling.[18]

  • Macropinocytosis: A non-specific process where the cell engulfs large volumes of extracellular fluid in vesicles called macropinosomes.[19]

These pathways are generally energy-dependent and can be identified experimentally using specific chemical inhibitors.[20]

Part 3: The Scientist's Toolkit: Experimental Methodologies

To move from hypothesis to validated mechanism, a suite of robust experimental protocols is required. The following sections detail the methodologies for characterizing the pharmacokinetics and cellular uptake of datiscin.

Protocol: In Vivo Pharmacokinetic Analysis in a Rodent Model

This protocol provides a self-validating system to determine key PK parameters like bioavailability, clearance, and half-life. The inclusion of both intravenous (IV) and oral (PO) arms is critical for calculating absolute oral bioavailability.

Objective: To quantify the plasma concentrations of datiscin and its primary metabolite, datiscetin, over time following IV and PO administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4 per group).

  • Dosing:

    • IV Group: Administer datiscin (e.g., 10 mg/kg) via tail vein injection. The IV dose provides the benchmark for 100% bioavailability.

    • PO Group: Administer datiscin (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 50-80 µL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[5]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., wogonin).[5]

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitate.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a sensitive UPLC system coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 4000).[5]

    • Column: A reverse-phase column (e.g., Acquity UPLC BEH C18).[5]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Detection: Use Multiple Reaction Monitoring (MRM) in negative or positive ionization mode to specifically detect and quantify datiscin, datiscetin, and the internal standard based on their unique precursor-to-product ion transitions.[5][21]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of datiscin and datiscetin in each plasma sample.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters (AUC, Cmax, Tmax, T1/2).[5]

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Diagram: Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start: Animal Acclimation dosing Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Centrifugation to Obtain Plasma sampling->centrifuge extraction Protein Precipitation & Supernatant Collection centrifuge->extraction analysis LC-MS/MS Quantification extraction->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End: Bioavailability & ADME Profile calculation->end

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Protocol: In Vitro Cellular Uptake Mechanism Investigation

This protocol uses a combination of direct uptake measurement and pharmacological inhibition to dissect the pathways by which datiscetin enters cells.

Objective: To determine the primary mechanisms of datiscetin uptake in a relevant cell line (e.g., Caco-2 for intestinal transport or a target cancer cell line).

Methodology:

  • Cell Culture: Seed cells (e.g., Caco-2) in 24-well plates and grow to confluence.

  • Inhibitor Pre-incubation (for mechanism-specific arms):

    • Wash cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate cells for 30-60 minutes with one of the following inhibitors or conditions:

      • Control: Buffer only.

      • Energy Dependence: Incubate at 4°C instead of 37°C.[16][20]

      • Clathrin-Mediated Endocytosis: Chlorpromazine (e.g., 10 µg/mL).[16]

      • Caveolae-Mediated Endocytosis: Methyl-β-cyclodextrin (e.g., 5 mM) or Filipin (e.g., 1 µg/mL).[16][20]

      • Macropinocytosis: Amiloride (e.g., 50 µM).[16]

  • Uptake Assay:

    • Add datiscetin (at a specified concentration, e.g., 10 µM) to all wells (with inhibitors remaining).

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C (except for the 4°C group).

  • Termination and Lysis:

    • Aspirate the media and rapidly wash the cells three times with ice-cold PBS to remove extracellular compound and stop uptake.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or acetonitrile/water mixture) and scraping.

  • Quantification:

    • Analyze the cell lysate for datiscetin concentration using a validated LC-MS/MS method, as described in the PK protocol.

    • Normalize the amount of datiscetin to the total protein content of the lysate (determined by a BCA assay).

  • Data Analysis:

    • Plot intracellular datiscetin concentration versus time.

    • Compare the uptake in inhibitor-treated groups to the control group. A significant reduction in uptake suggests the involvement of the inhibited pathway. For example, a >80% reduction at 4°C indicates a predominantly energy-dependent process.[20]

Diagram: Workflow for Cellular Uptake Inhibition Assay

Uptake_Workflow start Start: Seed Cells in Plate pre_treat Pre-treatment with Inhibitors (Chlorpromazine, Amiloride, etc.) or Low Temperature (4°C) start->pre_treat control Control Group (Buffer Only, 37°C) start->control incubate Add Datiscetin & Incubate for Timed Periods pre_treat->incubate control->incubate wash Wash Cells with Ice-Cold PBS incubate->wash lyse Cell Lysis & Collection wash->lyse quantify Quantify Intracellular Datiscetin (LC-MS/MS) lyse->quantify analyze Compare Uptake vs. Control to Identify Pathways quantify->analyze end End: Elucidated Uptake Mechanism analyze->end

Caption: Logic flow for determining cellular uptake mechanisms using inhibitors.

Part 4: Quantitative Data Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Physicochemical Properties of Datiscin
PropertyValueSource
Molecular FormulaC27H30O15[21]
Molecular Weight594.5 g/mol [21]
IUPAC Name5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[21]
XLogP3-AA-0.9[21]
Table 2: Representative Pharmacokinetic Parameters of a Flavonoid Glycoside and its Aglycone in Rats (Hypothetical Data Based on Polydatin/Resveratrol)

This table presents example data to illustrate typical findings. Actual values for datiscin must be determined experimentally.

ParameterDatiscin (IV, 10 mg/kg)Datiscetin (from PO Datiscin, 50 mg/kg)Unit
Cmax (Peak Concentration)N/A~100-200nM
Tmax (Time to Peak)N/A~1-2hours
AUC (Total Exposure)~1500~800nM*h
T1/2 (Half-life)~0.5~4-6hours
Oral Bioavailability (F%)N/A< 5% (for aglycone)%

Data modeled after findings for similar compounds like polydatin, where the glycoside is rapidly cleared and the aglycone appears after oral administration.[5]

Table 3: Common Inhibitors for Elucidating Cellular Uptake Pathways
InhibitorTarget PathwayMechanism of ActionTypical Concentration
Low Temperature (4°C) Energy-dependent processesReduces cell metabolism and blocks ATP production.[16]N/A
Chlorpromazine Clathrin-mediated endocytosisCauses clathrin to accumulate in late endosomes, inhibiting coated pit formation.[16][20]5-10 µg/mL
Methyl-β-cyclodextrin Caveolae-mediated endocytosisDepletes cholesterol from the plasma membrane, disrupting caveolae.[16]1-5 mM
Amiloride MacropinocytosisBlocks the Na+/H+ exchange pump required for the process.[16]10-100 µM

Conclusion and Future Directions

This guide has established that datiscin functions as a natural prodrug. Its therapeutic utility is entirely dependent on its bioconversion by gut microbiota into the active aglycone, datiscetin. The pharmacokinetics are characterized by this initial hydrolysis, followed by rapid Phase II metabolism and elimination, resulting in low oral bioavailability of the active compound. Cellular uptake of datiscetin is likely driven by a combination of passive diffusion and carrier-mediated transport, a hypothesis that can be rigorously tested using the protocols provided.

Future research should focus on:

  • Identifying Specific Transporters: Pinpointing the SLC transporters responsible for datiscetin influx and efflux to understand potential drug interactions and tissue-specific distribution.

  • Human Pharmacokinetic Studies: Translating these findings from preclinical models to human subjects to account for differences in metabolism and gut microbiota.

  • Bioavailability Enhancement Strategies: Developing novel formulations (e.g., nano-delivery systems, co-administration with metabolism inhibitors) to bypass first-pass metabolism and improve the systemic exposure of datiscetin.[22]

By continuing to unravel the complex journey of datiscin, the scientific community can better harness its therapeutic potential for the benefit of human health.

References

  • Sunni, R. (2022). An In Depth In Vitro and In Vivo Analysis of Metabolism and Pharmacokinetics of Polydatin and Its Active Metabolite, Resveratrol: In Rats. Dissertation, College of Pharmacy and Health Sciences (COPHS). [Link]

  • Wang, F., et al. (2015). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 10, 4757–4773. [Link]

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  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449. [Link]

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Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantification of Datiscin in Complex Plant Matrices

Executive Summary Datiscin (datiscetin-3-O-rutinoside) is a highly bioactive flavonoid glycoside recognized for its potent anti-inflammatory properties, particularly its strong binding affinities toward pro-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Datiscin (datiscetin-3-O-rutinoside) is a highly bioactive flavonoid glycoside recognized for its potent anti-inflammatory properties, particularly its strong binding affinities toward pro-inflammatory cytokines such as TNF-α and IL-6[1]. It serves as a critical chemotaxonomic marker in species including Zanthoxylum leprieurii[2], Citrus reticulata[3], and Datisca cannabina. Because datiscin is present in complex, enzyme-rich plant matrices, accurate quantification demands a highly specific analytical approach. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to prevent pre-analytical degradation and ensure high-fidelity quantification.

Mechanistic Rationale: The "Why" Behind the Method (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as its underlying chemical logic. The choices in this workflow are dictated by the specific molecular vulnerabilities of datiscin (C₂₇H₃₀O₁₅).

  • Extraction Causality (Preventing Artifactual Cleavage): Plant matrices are rich in endogenous flavonol 3-O-glycosidases. If extracted in purely aqueous environments, these enzymes rapidly hydrolyze the rutinose moiety, artificially depleting datiscin and falsely elevating free datiscetin levels. To circumvent this, the protocol utilizes a cold 80:20 Methanol:Water (v/v) solvent system. The high organic content immediately denatures endogenous enzymes while maintaining optimal solubility for polar glycosides.

  • Ionization Dynamics: Datiscin contains multiple acidic phenolic hydroxyl groups on its aglycone core. In the electrospray ionization (ESI) source, these groups readily donate protons in neutral to slightly basic mobile phases, making Negative ESI (ESI-) the optimal mode. This yields a highly stable deprotonated precursor ion [M-H]⁻ at m/z 593.5[3][4].

  • Collision-Induced Dissociation (CID) Pathway: Upon isolation in the first quadrupole (Q1) and subsequent CID in Q2, datiscin undergoes a characteristic neutral loss of the rutinose sugar moiety (-308 Da). This cleavage produces the dominant datiscetin aglycone product ion at m/z 285.0[2][4], which is highly specific and serves as the primary quantifier.

Workflow A Plant Matrix Lyophilization & Milling B Solvent Extraction (80:20 MeOH:H2O) A->B C Centrifugation (11,600 × g) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS Negative Mode MRM D->E

Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow for datiscin.

Step-by-Step Experimental Protocol

Sample Preparation and Extraction
  • Lyophilization: Freeze-dry the raw plant material (e.g., leaves or roots) to a constant weight to remove water content, standardizing the matrix and halting baseline enzymatic activity.

  • Milling: Grind the lyophilized tissue into a fine powder using a cryogenic mill to maximize surface area without inducing thermal degradation.

  • Extraction: Accurately weigh 50.0 mg of the powdered matrix into a 2.0 mL microcentrifuge tube. Add 1.0 mL of pre-chilled Methanol/Water (80:20, v/v) containing an appropriate internal standard (e.g., Rutin, 100 ng/mL, provided it is absent in the native matrix).

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication in an ice-water bath for 15 minutes to facilitate intracellular release.

  • Clarification: Centrifuge the homogenate at 11,600 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for UHPLC injection.

UHPLC Chromatographic Separation

Optimal separation from isobaric interferences is achieved using a sub-2 µm C18 column, leveraging reversed-phase partitioning.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
1.00.409010
6.00.401090
8.00.401090
8.10.409010
10.00.409010
Mass Spectrometry (ESI-QqQ) Parameters

Detection is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Parameters for Datiscin

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
Datiscin 593.5285.050-90-35Quantifier[2][4]
Datiscin 593.5284.050-90-45Qualifier 1[4]
Datiscin 593.5151.050-90-55Qualifier 2[4]

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be fine-tuned based on the specific instrument vendor).

Fragmentation A Datiscin Precursor [M-H]⁻ m/z 593.5 B Datiscetin Aglycone [M-H-Rutinose]⁻ m/z 285.0 (Quantifier) A->B CID (-308 Da) C Secondary Fragment m/z 284.0 (Qualifier 1) B->C -H• D Secondary Fragment m/z 151.0 (Qualifier 2) B->D RDA Cleavage

Figure 2: Collision-induced dissociation (CID) fragmentation pathway of datiscin.

Quality Assurance & Self-Validating System

To establish absolute trustworthiness, this protocol must operate as a self-validating system. Plant extracts contain high levels of co-eluting tannins and chlorophylls that can cause severe ion suppression in the ESI source.

  • Matrix Effect (ME) Evaluation: Calculate the ME by comparing the peak area of datiscin spiked into a post-extraction blank matrix against the peak area of datiscin in a neat solvent standard. Formula:ME (%) = (Area_PostSpike / Area_Neat) × 100 Actionable Threshold: If ME falls outside the 80%–120% range, standard addition or a matrix-matched calibration curve must be utilized to prevent false-negative quantification.

  • Ion Ratio Monitoring: The ratio of the quantifier transition (m/z 593.5 → 285.0) to the qualifier transitions (m/z 593.5 → 284.0 and 151.0) must remain within ±20% of the ratio established by the neat reference standard. Deviation indicates isobaric interference, necessitating a shallower UHPLC gradient.

References

  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract.
  • Flavonoid Compounds from Zanthoxylum leprieurii Guill. et Perr (Rutaceae) Extracts and their Antioxidant Activity against ABTS•+. Journal of Drug Delivery and Therapeutics.
  • Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomer
  • 5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | C27H30O15 | CID 5883291. PubChem.
  • Hepatoprotective Potential of Green Synthesized Nanoparticles from Citrus reticulata Peel Extract against HFS Diet-Induced NASH in Mice, Integrated with Chemical Profiling and Molecular Modeling. ACS Omega.

Sources

Application

Application Note: Isolation and Chromatographic Purification of Datiscin from Primula officinalis Roots

Introduction & Phytochemical Context Primula officinalis (syn. Primula veris L.), commonly known as cowslip, is a perennial medicinal plant whose roots are widely utilized in pharmacognosy for their expectorant and secre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Phytochemical Context

Primula officinalis (syn. Primula veris L.), commonly known as cowslip, is a perennial medicinal plant whose roots are widely utilized in pharmacognosy for their expectorant and secretolytic properties[1][2]. The root matrix is chemically complex, characterized predominantly by triterpene saponins (e.g., primulic acid) and phenolic glycosides (e.g., primeverin and primulaverin)[3][4]. However, phytochemical profiling has identified the roots as a viable botanical source for specific flavonoid glycosides, notably datiscin (datiscetin-3-O-rutinoside)[5][6].

Datiscin (CAS: 16310-92-2) is a bioactive flavonol glycoside with documented antioxidant and pharmacological activities[7][8]. Isolating high-purity datiscin from the P. officinalis root matrix presents a distinct chromatographic challenge due to the co-extraction of highly polar saponins and structurally similar phenolic compounds. This application note details a scalable, self-validating protocol for the targeted extraction, liquid-liquid partitioning, and chromatographic purification of datiscin.

Mechanistic Rationale and Experimental Design

The isolation strategy exploits the differential polarity, molecular size, and solubility of the root constituents to systematically isolate the target compound:

  • Solid-Liquid Extraction : 70% ethanol is selected as the primary solvent. Causality: The 30% aqueous fraction swells the dried root tissue, while the 70% ethanol efficiently solubilizes the moderately polar flavonoid glycosides (like datiscin) while precipitating ultra-large polysaccharides and leaving highly lipophilic waxes in the solid marc.

  • Liquid-Liquid Partitioning : A sequential solvent gradient (Hexane → Ethyl Acetate → n-Butanol) is employed. Causality: Hexane removes residual non-polar lipids; ethyl acetate extracts free phenolic acids and aglycones; n-butanol specifically targets polar glycosides (datiscin), effectively separating them from the highly polar saponins and free sugars that remain in the aqueous phase.

  • Chromatographic Polish : D101 macroporous resin provides a high-capacity initial cleanup based on hydrophobic interactions, followed by reversed-phase preparative HPLC (C18) for high-resolution separation.

Workflow Step1 Primula officinalis Roots (Dried & Pulverized) Step2 Ultrasonic Extraction (70% Ethanol, 45°C) Step1->Step2 Step3 Crude Extract Concentration (Rotary Evaporation) Step2->Step3 Step4 Liquid-Liquid Partitioning (Hexane → EtOAc → n-BuOH) Step3->Step4 Step5 n-Butanol Fraction (Flavonoid Glycosides) Step4->Step5 Step6 Macroporous Resin (D101) (EtOH/H2O Gradient) Step5->Step6 Step7 Preparative HPLC (C18, MeCN/H2O) Step6->Step7 Step8 Purified Datiscin (>98% Purity) Step7->Step8

Workflow for the extraction and isolation of datiscin from Primula officinalis roots.

PartitionLogic Crude Aqueous Resuspension of Crude Extract Hexane Hexane Phase (Lipids, Waxes) Crude->Hexane Non-Polar EtOAc Ethyl Acetate Phase (Phenolic Acids, Aglycones) Crude->EtOAc Medium-Polar nBuOH n-Butanol Phase (Datiscin, Polar Glycosides) Crude->nBuOH Polar (Target) Aq Aqueous Phase (Saponins, Free Sugars) Crude->Aq Highly Polar

Logical relationship of solvent polarity in the liquid-liquid partitioning of crude root extract.

Quantitative Data: Expected Yields and Partitioning Metrics

The following table summarizes the expected mass distribution and datiscin purity at each stage of the workflow, based on a 1.0 kg starting mass of dried P. officinalis roots.

Processing StageFraction / ProductExpected Mass Yield (g)Datiscin Purity (%)Primary Impurities Removed
Solid-Liquid Extraction Crude 70% EtOH Extract120.0 - 150.0~0.5 - 1.2%Insoluble fibers, large polysaccharides
Liquid-Liquid Partition Hexane Fraction15.0 - 20.0N/ALipids, waxes, chlorophylls
Liquid-Liquid Partition Ethyl Acetate Fraction25.0 - 35.0< 0.1%Free phenolic acids, aglycones
Liquid-Liquid Partition n-Butanol Fraction30.0 - 40.05.0 - 8.0%Saponins, free sugars (left in Aq phase)
Macroporous Resin 40% EtOH Eluate4.0 - 6.035.0 - 45.0%Highly polar/non-polar matrix components
Preparative HPLC Purified Datiscin0.15 - 0.25> 98.0%Isomeric flavonoid glycosides

Step-by-Step Methodology

Phase 1: Preparation and Solid-Liquid Extraction
  • Milling : Pulverize 1.0 kg of dried Primula officinalis roots into a coarse powder (40-60 mesh) to maximize the surface-area-to-solvent ratio.

  • Ultrasonic-Assisted Extraction (UAE) : Suspend the powder in 10 L of 70% (v/v) ethanol. Sonicate at 45°C for 60 minutes.

    • Causality: UAE induces acoustic cavitation, disrupting plant cell walls and accelerating the mass transfer of intracellular datiscin into the solvent without thermal degradation of the glycosidic bond.

  • Filtration & Concentration : Filter the extract through a Buchner funnel. Repeat the extraction twice with fresh solvent. Pool the filtrates and concentrate under reduced pressure (rotary evaporator, 40°C) until all ethanol is removed, yielding a thick aqueous suspension.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the crude extract (Mobile phase: EtOAc:MeOH:H2O 10:2:1). Spray with 1% AlCl3 in ethanol; datiscin will present as a yellow-green fluorescent band under UV 365 nm.

Phase 2: Liquid-Liquid Partitioning
  • Aqueous Resuspension : Dilute the concentrated crude extract with distilled water to a final volume of 1.5 L.

  • Defatting (Hexane) : Transfer to a separatory funnel. Add 1.5 L of n-hexane, shake vigorously, and allow phase separation. Discard the upper hexane layer. Repeat 3 times.

  • Aglycone Removal (Ethyl Acetate) : Add 1.5 L of ethyl acetate to the aqueous phase. Shake and separate. Repeat 3 times. This step removes medium-polarity phenolics.

  • Target Enrichment (n-Butanol) : Add 1.5 L of water-saturated n-butanol to the aqueous phase. Shake gently to avoid emulsion. Collect the upper n-butanol layer. Repeat 3 times.

    • Causality: The rutinoside moiety of datiscin provides sufficient hydrophilicity to partition into the n-butanol phase, leaving the massive triterpene saponins (e.g., primulic acid) in the aqueous waste.

  • Concentration : Evaporate the pooled n-butanol fractions to dryness to yield the flavonoid-rich fraction.

Phase 3: Chromatographic Purification
  • Macroporous Resin (D101) Chromatography :

    • Dissolve the n-butanol fraction in a minimum volume of 10% ethanol and load onto a column packed with D101 macroporous resin.

    • Wash with 5 bed volumes (BV) of distilled water to remove residual sugars.

    • Elute with a step gradient of ethanol (20%, 40%, 60%, 80%).

    • Causality: Datiscin typically elutes in the 40% ethanol fraction due to its specific hydrophobic interaction with the styrene-divinylbenzene matrix of the resin.

  • Preparative HPLC :

    • Reconstitute the dried 40% EtOH eluate in HPLC-grade methanol.

    • Column : Preparative C18 (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) at a 20:80 ratio.

    • Flow Rate : 15 mL/min.

    • Detection : UV at 254 nm and 350 nm.

    • Collect the peak corresponding to datiscin (retention time validated against a commercial standard).

Phase 4: Crystallization and Structural Verification
  • Crystallization : Lyophilize the collected HPLC fraction. Dissolve the resulting powder in warm methanol and allow it to crystallize slowly at 4°C to yield pale yellow needle-like crystals of datiscin.

  • Verification :

    • LC-MS: Confirm the molecular ion peak at m/z 611.16[M+H]+ corresponding to the molecular formula C27H30O15[8].

    • Self-Validation Checkpoint: Analytical HPLC of the final crystals must demonstrate >98% area normalization.

References

  • MedChemExpress . "Datiscin | Natural Product". Source: MedChemExpress. 5

  • ChemicalBook . "DATISCIN | 16310-92-2". Source: ChemicalBook. 7

  • Grokipedia . "10054207 (Datiscin)". Source: Grokipedia. 8

  • TargetMol . "primula". Source: TargetMol. 6

  • MDPI . "Species-Specific Secondary Metabolites from Primula veris subsp. veris Obtained In Vitro Adventitious Root Cultures: An Alternative for Sustainable Production". Source: MDPI. 1

  • Open Access Macedonian Journal of Medical Sciences . "Investigation on the Expectorant Effect of Extracts from Primula veris L.". Source: OAMJMS. 2

  • PubMed Central (PMC) . "Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials". Source: NIH. 3

  • European Medicines Agency (EMA) . "Draft AR Primulae flos". Source: Europa.eu. 4

Sources

Method

Using datiscin as an analytical reference standard in HPLC

High-Performance Liquid Chromatography (HPLC) Application Note: Datiscin as an Analytical Reference Standard Executive Scope & Scientific Rationale Datiscin (CAS 16310-92-2), chemically characterized as datiscetin-3-O-ru...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Application Note: Datiscin as an Analytical Reference Standard

Executive Scope & Scientific Rationale

Datiscin (CAS 16310-92-2), chemically characterized as datiscetin-3-O-rutinoside, is a complex flavonoid glycoside predominantly extracted from the roots and botanical matrices of the Datisca genus[1]. In pharmacognosy and drug development, datiscin is highly valued for its potent antioxidative and anti-inflammatory properties, which are driven by its ability to modulate biochemical pathways and neutralize reactive oxygen species (ROS)[1].

When utilizing datiscin as an analytical reference standard for the quality control of botanical extracts or pharmacokinetic profiling, achieving precise chromatographic resolution is critical. The presence of the polar rutinoside sugar moiety attached to the datiscetin aglycone dictates its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC)[2]. This application note details a self-validating HPLC protocol designed to isolate, quantify, and validate datiscin with high reproducibility, explaining the physicochemical causality behind every methodological choice.

Physicochemical Profiling & Methodological Causality

To design a robust HPLC method, the chromatographic conditions must be engineered around the molecule's intrinsic properties. Datiscin possesses multiple phenolic hydroxyl groups, making it susceptible to peak tailing if secondary interactions with the silica backbone of the stationary phase are not suppressed.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicAnalytical Causality & Methodological Impact
Molecular Formula C₂₇H₃₀O₁₅[2]High molecular weight (594.53 g/mol ) and complex structure require a gradient elution to ensure complete mass transfer and prevent column fouling.
Solubility DMSO, Methanol, Ethanol[3]Standard stock solutions must be prepared in Methanol or DMSO to ensure complete solubilization of the polar glycoside without degrading the compound[3].
Chromatographic Purity ≥90% (HPLC Grade)[2]High-purity reference material is mandatory to eliminate isobaric interferences and ensure accurate calibration curves during quantitative analysis.
UV Absorbance Maxima ~254 nm and ~350 nmFlavonols exhibit two major UV absorption bands (Band II for the A-ring, Band I for the B/C-ring system). Dual-wavelength Diode Array Detection (DAD) ensures specific identification[4].

Analytical Workflow Architecture

The following workflow illustrates the logical progression of the analytical method. It is designed as a closed-loop system where each phase must pass a validation gate before proceeding to the next.

HPLC_Workflow S1 1. Primary Stock (Datiscin in MeOH) S2 2. Working Standards (Serial Dilution) S1->S2 S3 3. System Suitability (Validation Gate) S2->S3 S4 4. RP-HPLC Separation (C18, Gradient) S3->S4 S5 5. UV-DAD Detection (λ=254/350 nm) S4->S5 S6 6. Data Integration & Quantification S5->S6

Fig 1. Self-validating HPLC analytical workflow for Datiscin quantification.

Self-Validating HPLC Protocol

This protocol integrates internal quality control checks (Validation Gates) to guarantee that the system is analytically sound before any sample data is acquired.

Reagent & Standard Preparation

Causality: Datiscin must be fully dissolved and protected from degradation. Methanol acts as a strong, compatible solvent for the polar rutinoside moiety.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Datiscin analytical standard[3] into a 10 mL volumetric flask. Dissolve in 5 mL of HPLC-grade Methanol, sonicate for 5 minutes at room temperature, and make up to volume.

  • Working Solutions: Perform serial dilutions using the mobile phase starting conditions (90% Water / 10% Acetonitrile) to yield concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filtration: Pass all solutions through a 0.22 µm PTFE syringe filter to protect the HPLC column frit from particulate occlusion.

Chromatographic Conditions

Causality: A C18 column is selected for its hydrophobic retention capabilities. The addition of 0.1% Formic Acid to the aqueous mobile phase drops the pH to ~2.7. This ensures the phenolic hydroxyl groups of datiscin remain fully protonated, preventing ionization-induced peak tailing and ensuring sharp, symmetrical peaks[4].

  • Column: Reversed-Phase C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Ensures reproducible mobile phase viscosity and mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection (UV-DAD): Primary quantification at 350 nm; secondary qualification at 254 nm.

Table 2: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Elution Logic
0.090%10%High aqueous content retains the polar glycoside.
5.090%10%Isocratic hold to stabilize baseline and elute highly polar matrix voids.
20.040%60%Linear gradient to elute Datiscin and separate it from less polar aglycones.
25.010%90%Column wash step to remove highly hydrophobic matrix impurities.
30.090%10%Return to initial conditions.
35.090%10%Re-equilibration (Validation Gate: Baseline must be stable before next injection).
System Suitability Test (SST) - The Validation Gate

Before analyzing unknown samples, inject the 25 µg/mL working standard five times. The system must pass the following criteria to validate the mechanical and chemical integrity of the setup.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitDiagnostic Causality
Retention Time (Rt) RSD ≤ 1.0%Confirms pump gradient proportioning valve stability and column equilibration.
Peak Area RSD ≤ 2.0%Validates autosampler injection precision and detector linearity.
Tailing Factor (Tf) ≤ 1.5Proves effective suppression of secondary silanol interactions by the formic acid buffer.
Theoretical Plates (N) ≥ 5,000Confirms the C18 column bed is intact and free from channeling.

Protocol Directive: If the SST fails any parameter, halt the sequence. Purge the pumps, verify mobile phase preparation, and replace the guard column before restarting.

Pharmacological Context: Datiscin in Drug Development

Beyond its role as an analytical marker, datiscin is actively researched for its bioactivity. The structural conformation of datiscin—specifically its electron-rich aromatic rings—allows it to act as a potent electron donor. This facilitates the direct scavenging of free radicals, thereby mitigating oxidative stress within biological systems[1].

Understanding this mechanism is crucial for researchers developing assays to correlate the HPLC-quantified concentration of datiscin in an extract with its in vitro antioxidant efficacy.

Mechanism Datiscin Datiscin (Flavonoid Glycoside) Scavenge Free Radical Scavenging Datiscin->Scavenge ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress Pathways ROS->OxStress Induces Scavenge->ROS Neutralizes Scavenge->OxStress Inhibits Protect Cellular Protection & Anti-Inflammatory Effect OxStress->Protect Modulates

Fig 2. Pharmacological mechanism of Datiscin in neutralizing ROS and reducing oxidative stress.

References

  • CAS 16310-92-2: D
  • Datiscin - CymitQuimica: Extrasynthese | 16310-92-2. CymitQuimica.
  • Datiscin | CAS:16310-92-2 | Manufacturer ChemFaces. ChemFaces.
  • Datiscin | C27H30O15 | CID 10054207 - PubChem - NIH.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal.

Sources

Application

Application Note: Protocol for Evaluating Datiscin-Induced Cytotoxicity in HepG2 Hepatocellular Carcinoma Cells

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Scientific Rationale & Mechanistic Overview Datisci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Scientific Rationale & Mechanistic Overview

Datiscin (datiscetin-3-O-rutinoside) is a bioactive flavonoid glycoside isolated from various medicinal plants, including Lens culinaris and Dicliptera bupleuroides [1, 2]. In recent preclinical oncology, datiscin and its derivatives have demonstrated significant hepatoprotective and targeted cytotoxic properties against hepatocellular carcinoma (HCC).

When evaluating flavonoid cytotoxicity in HepG2 cells, researchers must move beyond simple viability screens and establish a self-validating orthogonal system . HepG2 cells retain wild-type p53, making them highly responsive to DNA damage and oxidative stress. Datiscin induces cell death primarily through the intrinsic mitochondrial apoptosis pathway and cell cycle arrest [1].

The Causality of Experimental Design

To build a robust data package, this protocol is designed around the specific biological cascade triggered by datiscin:

  • Intracellular ROS Accumulation: Flavonoids can act as pro-oxidants in cancer cells due to high basal copper/iron levels.

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: ROS triggers mitochondrial depolarization.

  • Bcl-2 Downregulation: The collapse of ΔΨm alters the Bax/Bcl-2 ratio, releasing cytochrome c.

  • Caspase Activation & G2 Arrest: The cascade culminates in the activation of executioner caspases (Caspase-3/7) and sequestration of cells in the G2 phase [1, 2].

Pathway Datiscin Datiscin Treatment ROS Intracellular ROS Generation Datiscin->ROS CellCycle G2 Phase Cell Cycle Arrest Datiscin->CellCycle MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bcl2 ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) MMP->Bcl2 Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis HepG2 Cell Apoptosis Caspase->Apoptosis CellCycle->Apoptosis

Fig 1: Mechanistic pathway of Datiscin-induced apoptosis in HepG2 cells.

Experimental Workflow

To ensure high-fidelity data, the workflow utilizes the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. Expert Insight: Flavonoids possess intrinsic redox potential and can directly reduce tetrazolium salts (MTT/XTT) to formazan in the absence of living cells, leading to false-positive viability signals. SRB binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions, providing a redox-independent, highly reliable measurement of cell mass [1].

Workflow Culture HepG2 Cell Culture (DMEM + 10% FBS) Treatment Datiscin Treatment (0.01 - 1000 µg/mL) Culture->Treatment Viability Phase 1: Viability (SRB Protein Assay) Treatment->Viability 72h Apoptosis Phase 2: Apoptosis (Annexin V/PI Flow) Treatment->Apoptosis 48h Mech Phase 3: Mechanism (ROS, JC-1, WB) Treatment->Mech 24-48h

Fig 2: Phased experimental workflow for evaluating datiscin cytotoxicity.

Step-by-Step Methodologies

Phase 1: Cell Culture and SRB Cytotoxicity Assay

Objective: Determine the IC50 of datiscin against HepG2 cells without redox interference.

  • Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Prepare a stock solution of datiscin in DMSO (final DMSO concentration in wells must be <0.1%). Treat cells with a concentration gradient (e.g., 0.01, 0.1, 1, 10, 100, and 1000 µg/mL) for 72 h [1].

  • Fixation: Without removing the culture media, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and fixes the cells to the plate bottom, preventing cell loss during washing.

  • Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Phase 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the mode of cell death and cell cycle arrest phase.

  • Treatment: Seed HepG2 cells in 6-well plates ( 2×105 cells/well). Treat with datiscin at the calculated IC50 and ½ IC50 for 48 h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin-EDTA. Centrifuge at 300 × g for 5 min.

  • Annexin V/PI Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 min at RT in the dark. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis) [1].

  • Cell Cycle Preparation: For parallel cell cycle analysis, fix a separate pellet of treated cells in cold 70% ethanol overnight at -20°C. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 min.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Datiscin treatment typically traps HepG2 cells in the G2 phase [1].

Phase 3: Mechanistic Elucidation (ROS and ΔΨm)

Objective: Validate the intrinsic mitochondrial pathway.

  • ROS Generation (DCFDA Assay): Treat HepG2 cells with datiscin for 24 h. Wash with PBS and incubate with 10 µM DCFDA for 30 min at 37°C. Measure fluorescence (Ex 485 nm / Em 535 nm). Causality: Intracellular esterases cleave DCFDA, which is then oxidized by ROS to highly fluorescent DCF [2].

  • Mitochondrial Membrane Potential (JC-1 Assay): Treat cells for 24-48 h. Incubate with JC-1 dye (2 µg/mL) for 20 min. Causality: JC-1 is a self-normalizing ratiometric dye. In healthy cells, it forms red fluorescent J-aggregates. When ΔΨm collapses due to datiscin, it remains as green fluorescent monomers. Calculate the Red/Green fluorescence ratio [2].

Expected Quantitative Data Summary

Based on validated literature for datiscin-rich extracts and functionalized nanoparticles in HepG2 cells, researchers should expect the following baseline metrics [1, 2]:

Assay / EndpointTarget BiomarkerExpected Trend in HepG2Optimal Timepoint
SRB Cytotoxicity Total Protein MassDose-dependent viability reduction (IC50 ~45-50 µg/mL for crude extracts; lower for purified datiscin)72 hours
Flow Cytometry Annexin V / PIShift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis)48 hours
Cell Cycle DNA Content (PI)Significant accumulation of cell population in the G2 phase 48 hours
Fluorescence (JC-1) ΔΨm (Red/Green Ratio)Drastic decrease in Red/Green ratio indicating mitochondrial depolarization24 - 48 hours
Western Blot Bcl-2 / Caspase-3Downregulation of Bcl-2; Cleavage (activation) of Caspase-348 hours

References

  • Title: Computational metal-flavonoids complexes presentation of greenly synthesized silver nanoparticles combined flavonoids from Lens culinaris L.
  • Source: ResearchGate (researchgate.net)
Method

Application Note: Maximizing Datiscin Yield Through Optimized Solvent Extraction

Executive Summary Datiscin (datiscetin-3-O-rutinoside) is a high-value flavonol glycoside predominantly isolated from the roots and leaves of Datisca cannabina, Datisca glomerata, and select Zanthoxylum species. Recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Datiscin (datiscetin-3-O-rutinoside) is a high-value flavonol glycoside predominantly isolated from the roots and leaves of Datisca cannabina, Datisca glomerata, and select Zanthoxylum species. Recognized for its potent antioxidant and antihyperglycemic properties, maximizing the extraction yield of intact datiscin is critical for downstream pharmacological profiling and standardization. This application note details a self-validating, ultrasound-assisted extraction (UAE) protocol optimized to maximize datiscin recovery while actively preventing its artifactual degradation into its aglycone, datiscetin.

Mechanistic Grounding: The Chemistry of Datiscin

Designing an optimal extraction protocol requires exploiting the specific physicochemical properties of the target metabolite. Datiscin (Molecular Weight: 594.52 g/mol ) exhibits moderate lipophilicity with a predicted logP of 2.22 and a pKa of approximately 6.16 1.

  • Solvent Polarity Causality : Datiscin is an amphiphilic molecule; it contains a hydrophobic flavonol backbone (datiscetin) and a highly polar disaccharide moiety (rutinose). Consequently, pure aqueous solvents yield poor recovery (aqueous solubility is limited to ~0.12–2.285 g/L), while pure non-polar solvents fail to solvate the sugar moiety 1. A binary hydroalcoholic mixture—specifically 80:20 Methanol/Water (v/v)—provides the precise dielectric constant required to fully solubilize the intact glycoside 2.

  • Degradation Causality : While stable under neutral conditions, datiscin is highly susceptible to acid-catalyzed and thermal hydrolysis. Exposure to strong acids (e.g., HCl) or prolonged heat (>60°C) cleaves the glycosidic bond, artificially inflating datiscetin levels while destroying the datiscin yield 3.

Hydrolysis Datiscin Datiscin (Target) Flavonol Glycoside Stable at pH 6.0-7.0 Conditions Acidic pH / High Heat (e.g., HCl, >60°C) Datiscin->Conditions Hydrolysis Datiscetin Datiscetin (Aglycone) Artifact of Degradation Conditions->Datiscetin Rutinose Rutinose Cleaved Sugar Conditions->Rutinose

Fig 2. Datiscin hydrolysis pathway showing the critical need for neutral, low-heat extraction.

Solvent Optimization Data

The selection of the extraction solvent directly dictates the ratio of intact glycoside to degraded aglycone. Table 1 summarizes the causal relationship between solvent composition and extraction efficiency based on established phytochemical principles.

Table 1: Solvent Effect on Datiscin Yield and Integrity

Solvent SystemDatiscin YieldDatiscetin (Aglycone)Mechanistic Outcome
100% Methanol ModerateLowInsufficient polarity to fully solvate the rutinose moiety.
80:20 MeOH/H2O High Low Optimal dielectric constant for amphiphilic glycosides.
50:50 MeOH/H2O HighModerateGood yield, but increased water co-extracts polar impurities.
Acidified MeOH LowHighAcid-catalyzed hydrolysis cleaves the glycosidic bond.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol incorporates a Self-Validation Checkpoint . By simultaneously quantifying both datiscin and datiscetin during LC-MS/MS analysis, researchers can mathematically verify that the extraction conditions did not induce artifactual hydrolysis. A high Datiscin-to-Datiscetin ratio confirms protocol success.

Workflow A 1. Biomass Preparation Lyophilization & Milling (<40 mesh) B 2. Solvent Addition 80:20 MeOH/H2O (v/v) A->B C 3. Ultrasonic-Assisted Extraction 30°C, 20 min (Avoid >40°C) B->C D 4. Phase Separation 17,000 x g, 0.2 µm PTFE Filter C->D E 5. LC-MS/MS Analysis Quantify Datiscin (m/z 593 -> 285) D->E F Self-Validation Checkpoint: Monitor Datiscetin (Aglycone) Elevated levels indicate hydrolysis E->F

Fig 1. Optimized extraction workflow with built-in hydrolysis validation checkpoint.

Step-by-Step Methodology:
  • Biomass Preparation : Lyophilize the plant tissue immediately after harvesting to halt endogenous glycosidase activity. Mill the dried tissue to a particle size of <40 mesh to maximize the solvent contact surface area.

  • Solvent Addition : Weigh exactly 100 mg of the pulverized biomass into a 2 mL microcentrifuge tube. Add 1.0 mL of pre-chilled 80:20 Methanol/Milli-Q Water (v/v) 2. Crucial: Do not acidify the extraction solvent, as this will trigger hydrolysis.

  • Ultrasonic-Assisted Extraction (UAE) : Vortex the mixture for 10 seconds. Place the tubes in an ultrasonic water bath set to 30°C for exactly 20 minutes 2. Mechanistic Note: Keeping the temperature strictly at 30°C prevents the thermal degradation of the rutinose moiety.

  • Phase Separation : Centrifuge the samples at 17,000 × g for 10 minutes at 4°C to tightly pellet the cellular debris.

  • Filtration : Carefully transfer the supernatant and filter it through a 0.2 µm PTFE syringe filter into an amber HPLC vial.

  • Dilution for Analysis : Dilute the filtrate 1:10 in H2O/Acetonitrile (1:1 v/v) to match the initial mobile phase conditions of the LC system, preventing peak broadening and solvent effects during injection 4.

Quantitative Analysis (LC-MS/MS)

Accurate quantification relies on Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Rutin is recommended as an internal standard (IS) due to its structural similarity (flavonol glycoside) and predictable ionization behavior 4.

Table 2: Optimized LC-MS/MS MRM Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)Declustering Potential (V)Collision Energy (V)
Datiscin 593.0285.0-95.0-50.0
Datiscetin (Validation)285.0151.0-80.0-40.0
Rutin (Internal Standard)609.0301.0-85.0-36.0

Self-Validation Calculation : Calculate the molar ratio of Datiscin to Datiscetin in the final extract. If the concentration of Datiscetin exceeds 5% of the total flavonol pool, investigate the extraction workflow for localized heating during sonication or acidic contamination in the solvents.

References

  • Datiscin - Physical and Chemical Properties. Grokipedia.
  • Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles. Frontiers in Plant Science.
  • Investigation of Natural Lake Pigments Prepared With a Mixture of Hemp (Datisca cannabina L.) and Weld. Yarmouk University Publications.
  • Screening of flavonoid compounds in fruit, leaf, stem and root bark extracts of Z. leprieurii using LC-MS/MS. Journal of Drug Delivery and Therapeutics / Semantic Scholar.

Sources

Application

Application Note: Evaluating Datiscin as a Lipid Peroxidation Inhibitor in In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental methodologies, and data interpretation for datiscin-mediated lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental methodologies, and data interpretation for datiscin-mediated lipid peroxidation inhibition.

Introduction & Biochemical Rationale

Datiscin (CAS: 16310-92-2) is a naturally occurring flavonoid glycoside (datiscetin-3-rutinoside) characterized by a highly bioactive flavonoid core bonded to sugar moieties[1]. In pharmacological research, datiscin has garnered significant attention for its robust antioxidant, anti-inflammatory, and cytoprotective properties[2].

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cellular membranes. This process compromises membrane integrity and generates toxic secondary aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which form antigenic adducts and drive cellular apoptosis (ferroptosis)[3].

Causality of Inhibition: Datiscin inhibits this destructive cascade via two distinct mechanisms:

  • Chain-Breaking Antioxidant Activity: The phenolic hydroxyl groups on the flavonoid structure act as potent hydrogen/electron donors. They neutralize lipid peroxyl radicals (LOO•), effectively terminating the autoxidation chain reaction[1].

  • Transition Metal Chelation: Lipid peroxidation is often catalyzed by free iron via the Fenton reaction. The structural arrangement of datiscin (specifically the 3-hydroxy and 4-oxo groups on the C-ring) allows it to chelate Fe²⁺, preventing the generation of highly reactive hydroxyl radicals (•OH)[4].

G ROS Reactive Oxygen Species (•OH, O2•-) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA H+ Abstraction LipidRad Lipid Radical (L•) PUFA->LipidRad PeroxylRad Lipid Peroxyl Radical (LOO•) LipidRad->PeroxylRad +O2 MDA Malondialdehyde (MDA) & Membrane Damage PeroxylRad->MDA Chain Cleavage Datiscin Datiscin (Flavonoid) ROS Scavenger & Chelator Datiscin->ROS Neutralizes Datiscin->PeroxylRad Chain-Breaking

Mechanism of Datiscin-mediated inhibition of lipid peroxidation and ROS scavenging.

Quantitative Data Summary

When establishing assay parameters, it is critical to benchmark datiscin against established reference standards. The following table synthesizes representative quantitative efficacy metrics derived from structural analog studies and datiscin-rich botanical extracts[2][5][6].

Assay TypeTarget BiomarkerDatiscin (Representative Efficacy)Reference Standard (e.g., Quercetin / Ascorbic Acid)
DPPH Radical Scavenging Free RadicalsIC₅₀ ≈ 15.0 – 18.5 µg/mLIC₅₀ ≈ 10.6 µg/mL (Ascorbic Acid)
ABTS Scavenging ABTS•+ CationIC₅₀ ≈ 0.40 – 0.50 mg/mLIC₅₀ ≈ 0.04 mg/mL (Quercetin)
TBARS (Lipid Peroxidation) MDA Formation> 60% inhibition at 50 µM> 70% inhibition at 50 µM
RBC Membrane Stabilization Hemolysis~ 55% – 65% protection~ 70% protection (Diclofenac)

Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes specific controls to isolate the variable of interest and eliminate background interference.

Protocol A: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is the gold standard for quantifying MDA[5]. In this assay, MDA reacts with thiobarbituric acid (TBA) at high temperatures to form a pink chromophore absorbing at 532 nm.

Reagent Preparation:

  • Tissue Homogenate: 10% (w/v) goat or rat liver microsomes homogenized in ice-cold 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)[2][4].

  • Induction System: 10 mM FeSO₄ and 0.1 mM Ascorbic Acid (generates •OH via Fenton chemistry).

  • TCA Solution: 10% (w/v) Trichloroacetic acid.

  • TBA Reagent: 0.67% (w/v) Thiobarbituric acid dissolved in 0.05 M NaOH.

Step-by-Step Methodology:

  • System Setup: Aliquot 0.5 mL of the 10% liver homogenate into glass test tubes.

  • Compound Incubation: Add 0.1 mL of Datiscin at varying concentrations (e.g., 10, 25, 50, 100 µM). Self-Validation: Include a Vehicle Control (solvent only) and a Positive Control (Quercetin, 50 µM).

  • Peroxidation Induction: Add 0.1 mL of FeSO₄ and 0.1 mL of Ascorbic acid to all tubes. Incubate the mixture at 37°C for 1 hour to allow the propagation of lipid peroxyl radicals.

  • Reaction Termination (Critical Step): Add 1.0 mL of 10% TCA.

    • Causality Check: TCA is added before TBA to precipitate structural proteins. If proteins are not precipitated, they will form a cloudy suspension during the boiling phase, artificially inflating the 532 nm absorbance reading. TCA also denatures enzymes and chelates residual iron, halting further peroxidation.

  • Chromophore Development: Add 1.0 mL of 0.67% TBA reagent. Cap the tubes and incubate in a boiling water bath (95°C) for 60 minutes.

  • Clarification & Reading: Cool the tubes on ice to room temperature. Centrifuge at 3,000 rpm for 15 minutes. Carefully extract the clear pink supernatant and measure absorbance at 532 nm using a spectrophotometer.

Workflow Prep 1. Tissue Homogenization (Liver Microsomes in PBS) Incubate 2. Compound Incubation (Datiscin vs. Controls) Prep->Incubate Induce 3. Peroxidation Induction (FeSO4 + Ascorbic Acid, 37°C) Incubate->Induce Stop 4. Reaction Termination (Add TCA to precipitate proteins) Induce->Stop Color 5. Chromophore Development (Add TBA, boil at 95°C for 60 min) Stop->Color Read 6. Spectrophotometry (Centrifuge & Read Absorbance at 532 nm) Color->Read

Step-by-step TBARS assay workflow for evaluating lipid peroxidation inhibition.

Data Analysis & Self-Validation: Calculate the percentage of lipid peroxidation inhibition using the following formula: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100 Note: Ensure the Reagent Blank (TBA + PBS without homogenate) absorbance is subtracted from all readings to correct for TBA auto-reactivity.

Protocol B: RBC Membrane Stabilization Assay

Because lipid peroxidation directly degrades lipid bilayers, measuring erythrocyte hemolysis provides a functional, cell-based validation of datiscin's protective efficacy[2][6].

  • Erythrocyte Preparation: Isolate red blood cells (RBCs) from healthy mammalian blood via centrifugation. Wash three times with isotonic PBS (pH 7.4) and prepare a 4% (v/v) suspension.

  • Treatment: Mix 2.0 mL of the RBC suspension with 0.5 mL of Datiscin solution. Incubate for 5 minutes at room temperature.

  • Oxidative Stress Induction: Add 0.5 mL of a mild Hydrogen Peroxide (H₂O₂) solution to induce oxidative degradation of membrane lipids[6].

  • Measurement: Centrifuge the mixture at 1,500 rpm for 10 minutes. Measure the absorbance of the supernatant at 540 nm (to quantify released hemoglobin).

  • Interpretation: A lower absorbance at 540 nm correlates with reduced hemoglobin leakage, confirming that datiscin successfully stabilized the membrane against lipid peroxidation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • CAS 16310-92-2: DATISCIN Source: CymitQuimica URL
  • Source: National Institutes of Health (NIH)
  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract Source: Informatics Journals URL
  • Impacts of Plu kaow (Houttuynia cordata Thunb.)

Sources

Method

UPLC Q-Tof mass spectrometry parameters for datiscin analysis

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution UPLC-Q-TOF Mass Spectrometry for the Structural Elucidation and Quantitation of Datiscin

Introduction

Datiscin (datiscetin-3-O-rutinoside, C₂₇H₃₀O₁₅) is a biologically significant flavonol glycoside predominantly isolated from Datisca species[1]. Due to its complex glycosidic linkages and the presence of numerous isobaric flavonoids in crude plant extracts, accurate identification requires advanced, high-resolution mass spectrometry. This application note details an optimized Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) workflow designed for the robust quantitation and structural elucidation of datiscin.

Mechanistic Grounding & Experimental Design

As an Application Scientist, method development requires moving beyond empirical observation to understand the physical chemistry driving the analysis.

Chromatographic Causality: We utilize a sub-2-micron Bridged Ethyl Hybrid (BEH) C18 column. The bridged hybrid particle provides exceptional structural stability against high backpressures (up to 15,000 psi) and minimizes secondary silanol interactions. This is critical for preventing the peak tailing commonly observed with polyphenols like datiscin. Acetonitrile is selected over methanol as the strong organic modifier; its lower viscosity enhances mass transfer kinetics, yielding sharper peaks and superior resolution.

Ionization & Fragmentation Causality: Positive Electrospray Ionization (ESI+) is employed with 0.1% formic acid in the mobile phase. The acid acts as a crucial proton donor, driving the formation of the [M+H]⁺ precursor ion at m/z 595.165[2]. During Collision-Induced Dissociation (CID), we apply a collision energy ramp. Flavonoid O-glycosides require varying activation energies to cleave different bonds. A ramped energy profile (e.g., 15–40 eV) ensures the simultaneous capture of both the intermediate fragment (loss of rhamnose at m/z 449.107) and the core datiscetin aglycone (m/z 287.055) in a single acquisition cycle[3].

Workflow Diagram

Workflow A 1. Sample Prep (Extraction & Spike) B 2. UPLC Separation (BEH C18, 45°C) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. Q-TOF MS/MS (Accurate Mass) C->D E 5. Data Analysis (Metabolite ID) D->E

Fig 1: End-to-end UPLC-Q-TOF MS workflow for datiscin analysis.

Self-Validating Analytical Protocol

To ensure absolute data trustworthiness, this protocol functions as a self-validating system. Matrix effects and instrument drift are continuously monitored and corrected.

Step-by-Step Methodology:

  • Sample Extraction: Extract 50 mg of lyophilized plant tissue in 1 mL of 70% aqueous methanol. Vortex for 5 minutes and sonicate for 15 minutes at 4 °C to prevent the thermal degradation of the glycosidic bonds.

  • Centrifugation & Filtration: Centrifuge at 14,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to protect the UPLC column from particulate fouling.

  • Internal Standard Addition (Validation Step 1): Spike the filtrate with 1 µg/mL of an internal standard (e.g., 12-(cyclohexylcarbamoylamino)dodecanoic acid, CUDA)[4]. This validates extraction efficiency and dynamically corrects for matrix-induced ionization suppression.

  • System Equilibration (Validation Step 2): Run the mobile phase gradient without an injection (Blank). This validates a stable baseline and confirms the absence of carryover or ghost peaks.

  • UPLC-Q-TOF Acquisition: Inject 2.0 µL of the prepared sample into the UPLC-Q-TOF system using the parameters defined in Tables 1 and 2.

  • Post-Run Quality Control (Validation Step 3): Re-inject a known datiscin reference standard every 10 samples. The batch is only validated if the mass accuracy remains < 5 ppm and the retention time drift is < 0.1 minutes.

Instrumental Parameters

Table 1: UPLC Chromatographic Conditions

Parameter Optimized Setting
Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 45 °C

| Injection Volume | 2.0 µL |

Gradient Program: 0.0 min (10% B) → 10.0 min (90% B) → 12.5 min (90% B) → 12.6 min (10% B) → 15.0 min (10% B).

Table 2: Q-TOF Mass Spectrometry Parameters

Parameter Optimized Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Energy (Low) 5.0 V[2]
Collision Energy (Ramp) 15 - 40 eV

| Mass Range | m/z 100 - 1500 |

Data Interpretation & Fragmentation Pathway

In positive ion mode, datiscin yields a highly stable protonated molecule [M+H]⁺ at m/z 595.165[1]. The MS/MS spectra are characterized by the sequential cleavage of the O-linked sugar moieties. The initial low-energy fragmentation results in the loss of the terminal rhamnose unit (-146 Da), generating an intermediate ion at m/z 449.107[5]. Subsequent higher-energy loss of the glucose unit (-162 Da) yields the highly conjugated and stable datiscetin aglycone at m/z 287.055[1][3].

Fragmentation A Datiscin [M+H]+ m/z 595.165 B Intermediate[M+H - Rha]+ m/z 449.107 A->B Loss of Rhamnose (-146 Da) C Datiscetin Aglycone[M+H - Rut]+ m/z 287.055 A->C Loss of Rutinose (-308 Da) B->C Loss of Glucose (-162 Da)

Fig 2: Proposed CID fragmentation pathway of datiscin in positive ESI mode.

Table 3: Diagnostic Fragment Ions of Datiscin

Ion Type m/z (Observed) Formula Mass Error Limit
Precursor [M+H]⁺ 595.1652 C₂₇H₃₁O₁₅⁺ < 2.0 ppm
[M+H - Rhamnose]⁺ 449.1072 C₂₁H₂₁O₁₁⁺ < 2.0 ppm

| Aglycone[M+H - Rutinose]⁺ | 287.0545 | C₁₅H₁₁O₆⁺ | < 2.0 ppm |

References

  • PubChem. "Datiscin | C27H30O15 | CID 10054207 - PubChem - NIH". National Institutes of Health. 2

  • Frontiers in Plant Science. "Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles". Frontiers. 1

  • PubChem (MoNA LC-MS Spectra). "5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | C27H30O15 | CID 5883291". National Institutes of Health. 5

  • PubMed Central (PMC). "Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles". National Institutes of Health. 4

  • Pharmacognosy Magazine. "Biological and Chemical Evaluation of Some African Plants Belonging to Kalanchoe Species: Antitrypanosomal, Cytotoxic". Phcog.com.3

Sources

Technical Notes & Optimization

Troubleshooting

Datiscin Extraction from Datisca glomerata: A Technical Support Center

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the extraction of datiscin from Datisca glomerata. Here, we provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the extraction of datiscin from Datisca glomerata. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your extraction yield and purity. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting datiscin from Datisca glomerata?

Datiscin is a flavonoid glycoside, and its solubility is a key factor in solvent selection.[1] For compounds of this nature, polar solvents are generally most effective.[2] Based on available data, datiscin is soluble in methanol and ethanol, making these good choices for initial extraction.[1] Aqueous mixtures of these alcohols (e.g., 80% methanol) are often superior for extracting glycosides as they can enhance the penetration of the solvent into the plant matrix and improve the solubility of the target compound.[2]

Q2: Which part of the Datisca glomerata plant should I use for extraction?

Studies have successfully isolated datiscin and other related cucurbitacin glycosides from the aerial parts (leaves and stems) of Datisca glomerata.[3][4] The roots of the plant, known as "Durango root," have also been noted for their medicinal properties, suggesting they may also be a source of bioactive compounds.[5][6][7][8][9] For a higher yield of datiscin, it is advisable to use the aerial parts.

Q3: What are the main factors that can lead to low datiscin yield?

Low yields can stem from several factors, including:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can result in incomplete extraction.

  • Degradation of Datiscin: As a glycoside, datiscin can be susceptible to degradation under harsh conditions, such as extreme pH or high temperatures.[10][11][12]

  • Poor Quality of Plant Material: The concentration of datiscin can vary depending on the age, collection time, and storage conditions of the plant material.

  • Inefficient Purification: Losses can occur during the purification steps if the methodology is not optimized.

Q4: How can I quantify the amount of datiscin in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most reliable method for quantifying datiscin.[13][14][15][16][17] A well-developed HPLC method will allow for the separation of datiscin from other related compounds in the extract, ensuring accurate quantification.[13][14]

In-depth Troubleshooting Guides

Guide 1: Low Datiscin Yield

Low or inconsistent yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving the underlying issues.

Potential Cause 1: Incomplete Extraction

  • Scientific Rationale: The efficiency of solid-liquid extraction depends on maximizing the mass transfer of the target compound from the plant matrix into the solvent. This is influenced by solvent choice, temperature, time, and the surface area of the plant material.[2][18]

  • Solutions:

    • Optimize Solvent Selection: While methanol and ethanol are good starting points, consider experimenting with different concentrations of aqueous alcohol solutions (e.g., 50-80%).

    • Increase Extraction Time: If using maceration, ensure sufficient time for the solvent to penetrate the plant material. For more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize the sonication or irradiation time.

    • Elevate Temperature: Increasing the extraction temperature can enhance solubility and diffusion rates. However, be mindful of the potential for datiscin degradation at very high temperatures.[10] A temperature range of 40-60°C is a good starting point for optimization.[2]

    • Reduce Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for extraction.

Potential Cause 2: Degradation of Datiscin

  • Scientific Rationale: Flavonoid glycosides can be sensitive to pH and temperature. The glycosidic bond can be hydrolyzed under acidic or alkaline conditions, and high temperatures can lead to thermal degradation.[10][11][19]

  • Solutions:

    • Maintain a Neutral pH: During extraction, it is advisable to work with solvents that are close to a neutral pH. If pH adjustment is necessary for other reasons, aim for a mildly acidic to neutral range (pH 4-7), where many flavonoids exhibit greater stability.[19]

    • Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C) for solvent removal.

    • Protect from Light: Some flavonoids are light-sensitive. Conduct extractions in amber glassware or protect the extraction vessel from direct light.

Potential Cause 3: Poor Quality of Starting Material

  • Scientific Rationale: The concentration of secondary metabolites in plants can vary significantly based on genetic factors, environmental conditions, and post-harvest handling.

  • Solutions:

    • Standardize Plant Material: If possible, use plant material from a consistent source and harvest at the same stage of growth.

    • Proper Drying and Storage: Dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Store the dried material in a cool, dark, and dry place.

Guide 2: Extract Contamination and Purification Challenges

A crude extract of Datisca glomerata will contain a complex mixture of compounds. Effective purification is essential to isolate datiscin.

Problem: Co-extraction of Impurities

  • Scientific Rationale: The chosen extraction solvent will inevitably co-extract other compounds with similar solubility properties to datiscin.

  • Solutions:

    • Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid partitioning step. For a moderately polar compound like datiscin, you can partition the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane) to remove lipids and other non-polar impurities. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, can help to further fractionate the extract.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the extract before more advanced chromatographic steps.

Problem: Difficulty in Isolating Datiscin

  • Scientific Rationale: Due to the presence of structurally similar compounds, isolating pure datiscin can be challenging.

  • Solutions:

    • Column Chromatography: This is a standard method for purifying natural products.[20] For datiscin, a silica gel column with a gradient elution system of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol) is a good approach.

    • Preparative HPLC: For obtaining high-purity datiscin, preparative HPLC is the method of choice.[20] A reversed-phase C18 column is often suitable for separating flavonoid glycosides.

Experimental Protocols

Optimized Protocol for Datiscin Extraction and Purification

This protocol provides a comprehensive workflow for the extraction and purification of datiscin from the aerial parts of Datisca glomerata.

Part A: Plant Material Preparation

  • Collect fresh aerial parts of Datisca glomerata.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

Part B: Ultrasound-Assisted Extraction (UAE)

  • Weigh 50 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of 80% aqueous methanol (v/v) to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 45°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Part C: Purification by Column Chromatography

  • Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent like hexane.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane, then gradually introduce ethyl acetate, followed by methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing datiscin.

  • Pool the datiscin-rich fractions and concentrate them under reduced pressure.

Part D: Quantification by HPLC-DAD

  • Instrumentation: A standard HPLC system with a DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum for datiscin.

  • Quantification: Prepare a calibration curve using a pure datiscin standard to quantify the concentration in the purified fractions.

Data Presentation

Table 1: Comparison of Extraction Parameters for Flavonoids

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Methanol, Ethanol, AcetoneMethanol, EthanolMethanol, Ethanol, Aqueous mixturesMethanol, Ethanol, Aqueous mixtures
Temperature Room TemperatureBoiling point of solvent25-60°C50-100°C
Time 24-72 hours6-24 hours30-90 minutes5-30 minutes
Advantages Simple, low costEfficient for some compoundsReduced time and solvent, improved yieldVery rapid, reduced solvent use
Disadvantages Time-consuming, large solvent volumePotential for thermal degradationSpecialized equipment neededPotential for localized overheating

Visualizations

Datiscin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Drying of Aerial Parts B Grinding to Fine Powder A->B C Ultrasound-Assisted Extraction (80% Methanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection (TLC Monitoring) F->G H Purified Datiscin G->H I HPLC-DAD Quantification H->I

Caption: Workflow for Datiscin Extraction and Purification.

Datiscin_Structure datiscin

Caption: Chemical Structure of Datiscin.[21][22]

References

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  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved March 28, 2026, from [Link]

  • Ciko, A. M., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules, 27(22), 8106.
  • Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407.
  • Jolad, S. D., et al. (1982). New cytotoxic principles from Datisca glomerata.
  • Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539.
  • Sowa, I., & Wójciak-Kosior, M. (2017).
  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved March 28, 2026, from [Link]

  • Fongsuk, C., et al. (2023). Effect of Plant Stage and Solvent Extraction on Catechin Contents in Borrasus flabellifer L. Male Flower. Pharmacognosy Journal, 15(6).
  • JETIR. (n.d.). Comprehensive Steps in Phytochemical Screening Pertaining to Extraction, Isolation, Purification, Characterization and Identification. Retrieved March 28, 2026, from [Link]

  • Liu, M., et al. (2016). Improved stability of (+)-catechin and (-)
  • Dai, Y., et al. (2021).

Sources

Optimization

Overcoming datiscin stability and degradation issues in solution

Welcome to the Technical Support Center for flavonoid glycoside handling and formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of datiscin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid glycoside handling and formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of datiscin (datiscetin-3-O-rutinoside).

While the rutinoside moiety of datiscin enhances its hydrophilicity compared to its aglycone (datiscetin), the molecule remains highly susceptible to environmental stressors in solution. These include pH-driven hydrolysis, transition-metal-catalyzed auto-oxidation, and thermal degradation[1][2]. This guide provides field-proven, self-validating methodologies to ensure the structural integrity of datiscin throughout your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my datiscin peak disappear over time in aqueous buffers, accompanied by the appearance of a new peak at a higher retention time in LC-MS? Causality: This is the classic chromatographic signature of O-glycosidic bond hydrolysis. Datiscin undergoes hydrolysis under acidic or enzymatic conditions, cleaving the rutinose sugar to yield the aglycone, datiscetin, and free rutinose[1][3]. Because datiscetin lacks the hydrophilic sugar moiety, it is significantly more lipophilic and elutes later on a reverse-phase C18 column. Solution:

  • Chemical Hydrolysis: Avoid strong mineral acids and prolonged exposure to elevated temperatures. Maintain the solution pH between 4.0 and 5.5 for optimal stability.

  • Enzymatic Hydrolysis: If working with crude biological extracts, endogenous glycosidases (e.g., β -glucosidases or rhamnosidases) will rapidly cleave the sugar[4]. You must heat-inactivate enzymes (e.g., 99 °C for 5 min) or add specific glycosidase inhibitors before spiking datiscin into biological matrices[5].

Q2: I am observing a rapid color change (yellow to dark brown) and signal loss when formulating datiscin in neutral to alkaline solutions (pH > 7.0). How can I prevent this? Causality: Flavonoids act as weak acids due to their phenolic hydroxyl groups. In alkaline environments, these groups deprotonate, drastically increasing their electron density and susceptibility to auto-oxidation[4]. This process is often catalyzed by trace transition metals in the buffer, leading to the formation of reactive quinones and subsequent polymerization into dark, insoluble complexes[4]. Solution: Never store datiscin in alkaline buffers. If physiological pH (7.4) is strictly required for an in vitro assay, prepare the stock solution in a slightly acidic organic solvent (e.g., 100% MS-grade DMSO) and dilute into the assay buffer immediately before use. To mitigate metal-catalyzed oxidation, supplement the aqueous buffer with a chelating agent like disodium edetate (EDTA) at 0.05% w/v and an antioxidant such as ascorbic acid[6][7].

Q3: What is the optimal solvent system for preparing highly concentrated, stable datiscin stock solutions for LC-MS/MS? Causality: While the rutinose moiety improves water solubility relative to datiscetin, datiscin's aqueous solubility remains low (estimated at 0.12–2.285 g/L at 25 °C)[1]. Pure water promotes slow hydrolysis over time, while pure methanol can lead to methyl ketal formation over extended periods. Solution: For LC-MS/MS injection solutions, prepare stocks in a ternary mixture of Water:Methanol:Acetonitrile (e.g., 2:1:1 v/v/v)[8]. For long-term archiving, 100% MS-grade DMSO is preferred. Always store in amber glass vials at -80 °C to arrest both thermal degradation and photo-oxidation.

Part 2: Data Presentation & Stability Profiles

To design a self-validating experimental setup, you must understand the baseline physicochemical parameters of datiscin.

Table 1: Physicochemical Properties and Stability Profile of Datiscin

ParameterValue / CharacteristicScientific Implication
Molecular Formula / Mass C₂₇H₃₀O₁₅ / 594.52 g/mol Requires high-resolution MS for accurate isotopic differentiation[1][8].
Aqueous Solubility 0.12–2.285 g/L (at 25 °C)Prone to precipitation in purely aqueous buffers; requires co-solvents[1].
Predicted logP 2.22Moderate lipophilicity; retains well on C18 columns[1].
Optimal pH Range 4.0 – 5.5Prevents alkaline auto-oxidation and minimizes acid-catalyzed hydrolysis.
Primary Degradants Datiscetin (Aglycone), RutinoseMonitor these specific degradants as internal QC markers for sample integrity[1][3].

Table 2: Troubleshooting Matrix for Datiscin Degradation

Observed IssuePrimary CauseDiagnostic CheckCorrective Action
Loss of Parent Mass (m/z 593 [M-H]⁻) Glycosidic HydrolysisCheck for m/z 285 [M-H]⁻ (Datiscetin)[9].Adjust pH to 4.0-5.0; inactivate glycosidases[5].
Solution Browning / Polymerization Auto-oxidationVisual inspection; loss of UV absorbance at ~254 nm.Add 0.05% EDTA + Ascorbic Acid; purge with N₂[7].
Inconsistent LC-MS Peak Area Precipitation / AdsorptionCentrifuge sample; check pellet for yellow precipitate.Increase organic modifier (MeOH/ACN) to 20-50%[8].

Part 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Datiscin Stock Solutions for In Vitro Assays

This protocol utilizes a self-validating stabilization matrix to prevent both oxidation and hydrolysis.

  • Solvent Preparation: Prepare a base solvent of MS-grade Water:Methanol:Acetonitrile in a 2:1:1 (v/v/v) ratio[8].

  • Antioxidant Fortification: Add disodium EDTA to a final concentration of 0.05% w/v to chelate transition metals[7]. Add ascorbic acid (0.1% w/v) to act as a sacrificial reducing agent[6].

  • pH Adjustment: Verify the apparent pH of the solvent mixture. Adjust to pH 4.0 using dilute formic acid (0.1% v/v)[8].

  • Dissolution: Weigh 1.0 mg of datiscin standard into an amber glass vial. Add 1.0 mL of the prepared solvent matrix.

  • Homogenization: Vortex vigorously for 30 seconds, followed by ultrasonication at 30 kHz for 10 minutes at room temperature (do not exceed 30 °C to prevent thermal degradation)[8].

  • Clarification: Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any undissolved particulates[8].

  • Storage: Aliquot the supernatant into single-use amber vials, purge the headspace with Nitrogen gas, and store at -80 °C.

Protocol 2: LC-MS/MS Analytical Workflow for Datiscin Quantification

This workflow ensures that the analytical method itself does not induce degradation during the run.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM ammonium formate in 1% methanol, adjusted to pH 3.0 with formic acid[8]. (The low pH stabilizes the glycosidic bond during the chromatographic run).

    • Mobile Phase B: 100% MS-grade Acetonitrile[8].

  • Column Selection: Use an end-capped C18 column (e.g., 3.5 µm, 2.1 × 50 mm) maintained at a constant 40 °C to reduce backpressure without inducing thermal degradation[8].

  • Gradient Elution: Run a flow rate of 300 µL/min. Start at 10% B (0–20 min), ramp to 90% B (21–25 min) to elute lipophilic degradants (datiscetin), return to 10% B (25.01–28 min), and equilibrate[8].

  • Detection (Negative ESI Mode): Monitor the deprotonated parent ion [M-H]⁻ at m/z 593.1. To validate sample integrity, simultaneously set up MRM transitions for the aglycone degradant (m/z 285)[9]. If the aglycone peak area exceeds 2% of the parent peak, the sample has degraded and must be discarded.

Part 4: System Visualizations

G Datiscin Datiscin (m/z 593) (Stable at pH 4.0-5.5 / Dark) Hydrolysis Hydrolysis (Acidic / Glycosidases) Datiscin->Hydrolysis Oxidation Auto-Oxidation (Alkaline / Metals / Light) Datiscin->Oxidation Aglycone Datiscetin (m/z 285) + Free Rutinose Hydrolysis->Aglycone Quinones Reactive Quinones & Insoluble Polymers Oxidation->Quinones Prevention1 Heat Inactivate Enzymes Buffer to pH 4.0 Prevention1->Hydrolysis Blocks Prevention2 Add 0.05% EDTA Purge with Nitrogen Prevention2->Oxidation Blocks

Fig 1. Datiscin degradation pathways and targeted stabilization strategies.

Workflow Step1 1. Solvent Selection Use H2O:MeOH:ACN (2:1:1) Step2 2. pH & Antioxidant Optimization Adjust to pH 4.0, Add 0.05% EDTA Step1->Step2 Step3 3. Dissolution & Homogenization Vortex & Ultrasonicate (10 min, 30 kHz) Step2->Step3 Step4 4. Clarification Centrifuge at 10,000 rpm for 5 min Step3->Step4 Step5 5. Storage & Analysis Store at -80°C or inject into LC-MS Step4->Step5

Fig 2. Step-by-step workflow for preparing ultra-stable datiscin solutions.

References

  • Grokipedia - Datiscin Physical and Chemical Properties.
  • National Center for Biotechnology Information (PMC) - Phytochemical profiling, antiviral activities, molecular docking, and dynamic simulations of selected Ruellia species extracts.
  • MDPI - Enzymatic Transformation of Secondary Metabolites in Abeliophyllum distichum Extract by Viscozyme® L Treatment.
  • National Center for Biotechnology Information (PMC) - “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications.
  • National Center for Biotechnology Information (PMC) - Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomerata.
  • ACS Publications - Stability of Enzyme-Modified Flavonoid C- and O-Glycosides from Common Buckwheat Sprout Extracts during In Vitro Digestion and Colonic Fermentation.
  • ACS Omega - Hepatoprotective Potential of Green Synthesized Nanoparticles from Citrus reticulata Peel Extract against HFS Diet-Induced NASH in Mice, Integrated with Chemical Profiling and Molecular Modeling.
  • ResearchGate - Effect of the addition of EDTA at 750 mg/L on preventing ascorbic acid oxidation.
  • Indian Journal of Pharmaceutical Sciences - Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Datiscin Chromatographic Resolution

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of complex natural products. This guide focuses specifically on datiscin (datiscetin-3-O-rutinoside), a flavonol glycoside predomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of complex natural products. This guide focuses specifically on datiscin (datiscetin-3-O-rutinoside), a flavonol glycoside predominantly isolated from Datisca plant species[1]. Researchers frequently encounter poor chromatographic resolution, peak tailing, and co-elution when analyzing datiscin due to its unique structural properties. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you achieve baseline resolution.

Section 1: The Mechanistic Roots of Resolution Failure

Datiscin presents a dual chromatographic challenge due to its amphiphilic nature. It consists of a hydrophobic flavonol aglycone (datiscetin) and a bulky, polar rutinoside (rhamnosyl-glucoside) moiety attached at the C3 position[2].

  • Silanophilic Tailing: The aglycone core contains phenolic hydroxyl groups at the 5, 7, and 2' positions[3]. These groups act as strong hydrogen-bond donors. If the mobile phase pH is not strictly controlled, these hydroxyls interact with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak asymmetry and tailing.

  • Selectivity and Co-elution: Datiscin is structurally homologous to other common flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside) and kaempferol-3-O-rutinoside[4]. Because the bulky rutinoside moiety dominates the molecule's overall polarity, standard reversed-phase conditions (e.g., Acetonitrile/Water) often fail to distinguish the subtle differences in B-ring hydroxylation, resulting in co-elution.

Section 2: Diagnostic Workflow

Use the following decision matrix to diagnose and correct datiscin resolution failures in your HPLC system.

Workflow Start Poor Datiscin Resolution Detected CheckPeak Analyze Peak Shape & Chromatogram Start->CheckPeak Tailing Peak Tailing (Asymmetry > 1.5) CheckPeak->Tailing Broad/Asymmetric Coelution Co-elution with Analogs (Rs < 1.5) CheckPeak->Coelution Overlapping Peaks pHCheck Optimize Mobile Phase pH (Add 0.1% Formic Acid) Tailing->pHCheck ModCheck Change Organic Modifier (MeCN to MeOH) Coelution->ModCheck ColumnCheck Verify Column Chemistry (Use End-capped C18) pHCheck->ColumnCheck If tailing persists ResolveTailing Tailing Suppressed (Asymmetry < 1.2) ColumnCheck->ResolveTailing TempCheck Increase Column Temp (35°C - 40°C) ModCheck->TempCheck If Rs still < 1.5 ResolveCoelution Baseline Resolution Achieved (Rs > 1.5) TempCheck->ResolveCoelution

Diagnostic workflow for troubleshooting datiscin peak tailing and co-elution in HPLC.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Optimization (Mobile Phase & Selectivity)

Objective: Eliminate peak tailing and resolve datiscin from co-eluting flavonoid glycosides (e.g., rutin).

  • Step 1: Acidification of the Aqueous Phase. Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes.

    • Causality: This yields a pH of ~2.7, which is at least two pH units below the pKa of datiscin's phenolic hydroxyls, ensuring complete protonation and preventing secondary ion-exchange interactions[5].

  • Step 2: Modifier Substitution. Prepare Mobile Phase B using 100% Methanol instead of Acetonitrile.

    • Causality: Methanol is a polar protic solvent that actively engages in hydrogen bonding with the 2'-hydroxyl group unique to datiscin's B-ring[3]. This selectively alters its retention relative to analogs like rutin (which possesses 3',4'-hydroxyls).

  • Step 3: Self-Validation Check. Inject a system suitability standard containing datiscin, rutin, and datiscetin.

    • Validation Metric: Calculate the separation factor ( α ) between datiscin and rutin. If α<1.1 , the protic interaction is insufficient; increase the Methanol ratio or switch to a PFP (Pentafluorophenyl) column to exploit π−π interactions.

Protocol 2: Kinetic Optimization (Column & Mass Transfer)

Objective: Overcome peak broadening caused by the sluggish diffusion of the bulky rutinoside moiety.

  • Step 1: Column Selection. Install a heavily end-capped, superficially porous particle (SPP) C18 column (e.g., 2.7 µm particle size, 100 Å pore size).

    • Causality: SPP columns reduce the longitudinal diffusion path, minimizing band broadening for large glycosides while the end-capping shields residual silanols.

  • Step 2: Temperature Elevation. Set the column compartment to 40°C. Allow 20 minutes for thermal equilibration.

    • Causality: Elevated temperature decreases the viscosity of the Methanol/Water mobile phase, significantly improving the mass transfer kinetics of the bulky datiscin molecule into and out of the stationary phase pores.

  • Step 3: Self-Validation Check. Run the gradient method and calculate the asymmetry factor ( As​ ) and theoretical plates ( N ) for the datiscin peak.

    • Validation Metric: As​ must be ≤1.2 . If N does not increase by at least 20% compared to ambient temperature runs, verify that the column oven is properly calibrated and the mobile phase is fully pre-heated before entering the column.

Section 4: Quantitative Benchmarks

The following table summarizes the expected chromatographic behavior of datiscin under suboptimal versus optimized conditions.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Aqueous Phase Water (Neutral pH)0.1% Formic Acid (pH ~2.7)Suppresses ionization of C5, C7, and C2' phenolic hydroxyls.
Organic Phase Acetonitrile (MeCN)Methanol (MeOH)Protic nature alters hydrogen-bonding selectivity against analogs.
Column Temp. 20°C (Ambient)40°CDecreases viscosity, improving mass transfer of the rutinoside.
Stationary Phase Standard C18End-capped SPP C18Blocks residual silanols and minimizes longitudinal diffusion.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 1.8 (Baseline)Synergistic effect of optimized thermodynamics and kinetics.
Section 5: Frequently Asked Questions (FAQs)

Q1: Why does datiscin elute earlier than its aglycone, datiscetin, on a standard C18 column? A: In reversed-phase chromatography, retention is driven by hydrophobicity. Datiscin contains a highly polar rutinoside (rhamnosyl-glucoside) moiety at the C3 position. This sugar appendage significantly increases the molecule's affinity for the aqueous mobile phase compared to datiscetin, which lacks the sugar and exposes a more hydrophobic flavonol core. Consequently, datiscin partitions less into the C18 stationary phase and elutes earlier[1].

Q2: I am experiencing severe peak tailing for datiscin, even with an end-capped C18 column. What is the root cause? A: Datiscin possesses multiple phenolic hydroxyl groups (at the 5, 7, and 2' positions)[3]. If the mobile phase pH is not strictly controlled below the pKa of these groups (typically around pH 6-7), partial ionization occurs. Furthermore, these hydroxyls can act as strong hydrogen bond donors/acceptors, interacting with any accessible trace metals or residual silanols in the silica matrix. Ensure your aqueous mobile phase contains at least 0.1% formic or acetic acid to maintain a pH of ~2.7, keeping the molecule fully protonated[5].

Q3: How do I separate datiscin from structurally similar rutinosides like rutin or kaempferol-3-O-rutinoside? A: Datiscin, rutin, and kaempferol-3-O-rutinoside share the identical bulky rutinoside moiety at C3; their differences lie solely in the B-ring hydroxylation pattern[4]. Acetonitrile, a dipolar aprotic solvent, often fails to distinguish these subtle differences. Switching the organic modifier to Methanol—a polar protic solvent—enables differential hydrogen bonding with the varying B-ring hydroxyl configurations, significantly increasing the separation factor ( α ) between these analogs.

References
  • Chromatographic Analysis of Natural Pigments Produced from Datisca cannabina L. and Quercus infectoria Oliv.
  • 10054207, grokipedia.com,
  • Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles, nih.gov,
  • Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK p
  • An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection, nih.gov,

Sources

Optimization

Optimizing LC-ESI-QTOF collision energy for datiscin fragmentation

Welcome to the technical support resource for optimizing the analysis of datiscin using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the analysis of datiscin using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development, with a focus on collision energy optimization for robust and informative fragmentation.

Part 1: Foundational Understanding

This section provides the essential background on datiscin's structure and the principles of its fragmentation, which are crucial for effective troubleshooting.

Q1: What is datiscin, and what makes its fragmentation in a QTOF a specific challenge?

Datiscin is a flavonoid glycoside.[1][2] Its structure consists of two key components: an aglycone core called datiscetin, linked to a rutinose sugar moiety (a disaccharide composed of rhamnose and glucose).[1][3] The molecular formula is C₂₇H₃₀O₁₅, with an average molecular mass of approximately 594.52 g/mol .[1]

The primary challenge in optimizing its fragmentation arises from the significant difference in bond lability between the glycosidic bond (connecting the sugar to the aglycone) and the covalent bonds within the flavonoid ring system of the aglycone.

  • Glycosidic Bond: This bond is relatively weak and requires lower collision energy to cleave, resulting in the characteristic loss of the entire rutinose unit.

  • Aglycone Core: The fused ring structure of datiscetin is more stable and requires substantially higher collision energy to induce further fragmentation, which is essential for detailed structural confirmation.

Achieving a balance where you can observe both the initial sugar loss and subsequent fragmentation of the aglycone in a single experiment requires careful optimization of the collision energy.

Q2: What is Collision-Induced Dissociation (CID), and how does collision energy influence the fragmentation of a molecule like datiscin?

Collision-Induced Dissociation (CID) is a fundamental process in tandem mass spectrometry (MS/MS) used to generate structural information.[4][5] The process involves:

  • Isolation: The precursor ion of interest (e.g., the protonated datiscin molecule, [M+H]⁺) is selected in the quadrupole.

  • Activation: This isolated ion is accelerated by an electrical potential into a collision cell filled with a neutral gas (commonly argon or nitrogen).[4]

  • Collision & Fragmentation: Upon collision, the ion's kinetic energy is converted into internal energy. When this internal energy surpasses the strength of a specific bond, the bond breaks, causing the molecule to fragment.[4]

The amount of kinetic energy applied, controlled by the collision energy (CE) setting (measured in electronvolts, eV), directly dictates the extent of fragmentation.

  • Low Collision Energy: Provides just enough energy to break the weakest bonds. For datiscin, this is the glycosidic linkage, leading to the loss of the rutinose sugar.

  • High Collision Energy: Imparts significantly more internal energy, enabling the cleavage of the stronger, more stable bonds within the datiscetin aglycone ring structure.[6]

The goal of optimization is to find a CE or a range of CEs that produces a rich spectrum of fragment ions, providing comprehensive structural detail.

Part 2: Practical Optimization & Troubleshooting Guide

This section provides a step-by-step workflow for optimizing collision energy and answers to common problems encountered in the laboratory.

Q3: What is a systematic workflow for determining the optimal collision energy for datiscin?

A systematic approach is crucial to avoid arbitrary parameter selection and ensure reproducible results. The most effective method is to generate a breakdown curve by systematically ramping the collision energy and monitoring the intensities of the precursor and key fragment ions.

  • Sample Preparation: Prepare a solution of datiscin standard at a concentration suitable for direct infusion (e.g., 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup (Infusion): Infuse the sample directly into the ESI source at a stable flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full MS1 scan to confirm the m/z of the protonated precursor ion for datiscin ([M+H]⁺ ≈ 595.166).

  • MS/MS Method Creation: Create a product ion scan method targeting the m/z of the datiscin precursor.

  • Collision Energy Ramp: Set up a series of experiments where the collision energy is incrementally increased. A typical ramp for a flavonoid glycoside would be from 5 eV to 80 eV in steps of 2-5 eV.

  • Data Acquisition: Acquire data for at least 1-2 minutes at each collision energy step to ensure signal stability.

  • Data Analysis:

    • Extract the ion chromatograms for the precursor ion (m/z 595.166) and expected key fragment ions. The primary fragments to monitor are:

      • Aglycone fragment [Datiscetin+H]⁺: m/z 287.055

      • Sugar fragments (e.g., Rutinose): Various smaller fragments.

    • Plot the normalized intensity of each ion as a function of collision energy. This plot is the breakdown curve.

  • Optimal Energy Selection:

    • The optimal CE for observing the aglycone is typically the point just after the precursor ion intensity has significantly dropped and the aglycone fragment intensity is at or near its maximum.

    • For a comprehensive analysis within a single LC-MS/MS run, using a stepped collision energy approach or a collision energy spread is often best.[7][8]

Datiscin_CE_Optimization cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis cluster_method Step 4: Method Finalization prep Prepare Datiscin Standard Solution infuse Infuse into ESI Source prep->infuse ms1 Confirm Precursor Ion (m/z 595.166) in MS1 infuse->ms1 ms2 Create Product Ion Scan Method with CE Ramp (e.g., 5-80 eV) ms1->ms2 extract Extract Ion Intensities (Precursor & Fragments) ms2->extract plot Plot Breakdown Curve (Intensity vs. CE) extract->plot select Select Optimal CE or Stepped CE Range plot->select implement Implement in Final LC-MS/MS Method select->implement

Sources

Troubleshooting

Technical Support Center: Enhancing Datiscin Solubility for In Vivo Studies

Welcome to the Formulation Support Center. As application scientists, we frequently see promising in vitro data fail to translate in vivo simply due to poor vehicle selection.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As application scientists, we frequently see promising in vitro data fail to translate in vivo simply due to poor vehicle selection. Datiscin is a prime example of a compound that requires rigorous thermodynamic management to prevent solvent-shift precipitation. This guide provides field-proven, self-validating methodologies to enhance datiscin's aqueous solubility for preclinical animal models.

Overview: The Causality of Datiscin Insolubility

Datiscin (datiscetin-3-O-rutinoside) is a bioactive flavonol glycoside. Despite possessing a hydrophilic rutinoside moiety, its planar, highly conjugated benzopyranone core drives strong intermolecular π−π stacking and high crystal lattice energy. With a predicted logP of 2.22, its baseline aqueous solubility is exceptionally low (estimated at 0.12–2.285 g/L) 1. When researchers attempt to dissolve datiscin in standard Phosphate-Buffered Saline (PBS) for in vivo dosing, the compound rapidly nucleates and precipitates. Overcoming this requires thermodynamically stabilizing the monomeric flavonoid in an aqueous vehicle.

Troubleshooting & FAQs

Q1: I dissolved datiscin in DMSO for my stock solution, but it crashes out immediately when diluted in PBS for IV injection. Why? Causality: This is a classic case of solvent-shift precipitation. DMSO disrupts the hydrogen-bonding network of water, allowing the hydrophobic datiscetin core to dissolve 2. However, when diluted in an aqueous buffer, the dielectric constant of the medium rapidly increases. The water molecules preferentially hydrogen-bond with each other, "squeezing out" the lipophilic datiscin molecules, which rapidly aggregate. Solution: Avoid simple DMSO-to-PBS dilutions. Instead, utilize a co-solvent transition system or encapsulate the compound in a cyclodextrin cavity before introducing it to the aqueous buffer.

Q2: Which cyclodextrin is optimal for datiscin, and how does it prevent precipitation? Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. For flavonoids like datiscin, Sulfobutylether- β -cyclodextrin (SBE- β -CD) is superior to native β -CD 3. The hydrophobic datiscetin core enters the CD cavity via van der Waals forces, while the rutinoside sugar chain likely protrudes to interact with the CD rim. The polyanionic sulfobutyl groups of SBE- β -CD provide immense water solubility and prevent drug aggregation via electrostatic repulsion. Self-Validation: You can validate complex formation via 1 H-NMR. A distinct downfield chemical shift in the aromatic protons of datiscin confirms true cavity inclusion rather than a mere physical mixture 4.

Q3: If I use a co-solvent system instead of cyclodextrins, what is the safest formulation for rodent IV/IP studies? Causality: Co-solvents work by lowering the overall dielectric constant of the aqueous vehicle, reducing the energetic penalty of dissolving a non-polar solute. A field-proven, well-tolerated vehicle for flavonoids utilizes a blend of PEG 400, Tween 80, and Saline 5. Tween 80 provides micellar encapsulation (acting as a surfactant above its critical micelle concentration), while PEG 400 acts as a bulk co-solvent.

Quantitative Data: Solubility Enhancement Strategies

Formulation StrategyMechanism of ActionEstimated Solubility IncreaseIn Vivo Route CompatibilityToxicity / Tolerability Profile
Native PBS (pH 7.4) Baseline1x (~0.12 g/L)None (Precipitates)High risk of microemboli
Monomeric β -CD Hydrophobic Inclusion~3 to 5-foldOral (PO)Nephrotoxic via IV route
SBE- β -CD Electrostatic & Inclusion>20 to 30-foldIV, IP, POHighly tolerated, renally cleared
PEG 400 / Tween 80 Dielectric Reduction & Micelles~15 to 25-foldIV, IPMild hemolysis at high volumes

(Note: Fold-increases are extrapolated from structurally analogous flavonol glycosides such as rutin and myricetin 34.)

Visualizations

Solubilization Problem Datiscin (Low Aqueous Solubility) CD Cyclodextrin Inclusion (e.g., SBE-β-CD) Problem->CD Hydrophobic Encapsulation Cosolvent Co-solvent System (PEG 400 / PG) Problem->Cosolvent Dielectric Reduction Micelle Micellar Encapsulation (Tween 80) Problem->Micelle Surfactant Assembly Solution In Vivo Compatible Formulation (Aqueous Buffer) CD->Solution Cosolvent->Solution Micelle->Solution

Caption: Datiscin solubilization pathways for in vivo aqueous formulations.

Validated Experimental Protocols

Protocol 1: Preparation of Datiscin/SBE- β -CD Inclusion Complex (Suspension Method)

This method ensures true thermodynamic complexation rather than transient co-solvation.

  • Solvent Preparation: Dissolve 10 mg of datiscin in 2 mL of analytical-grade Methanol. (Causality: Methanol is chosen because it easily dissolves the flavonoid and is highly volatile for later removal).

  • Host Solution: Prepare a 10 mM aqueous solution of SBE- β -CD in ultra-pure water.

  • Complexation: Slowly add the methanolic datiscin solution dropwise into the aqueous SBE- β -CD solution under continuous magnetic stirring (400 rpm).

  • Equilibration: Cap the vial loosely and stir at 25°C for 24 hours. (Causality: This extended equilibration allows the system to reach thermodynamic minimums, ensuring the datiscetin core fully displaces water molecules inside the CD cavity).

  • Solvent Evaporation: Evaporate the methanol under a gentle stream of Nitrogen ( N2​ ) gas in a fume hood until the volume is reduced to the original aqueous volume.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to yield a dry, fluffy powder.

  • Self-Validation & Reconstitution: Reconstitute a small aliquot of the powder in 1X PBS. The solution should be completely optically clear. Measure absorbance via UV-Vis spectrophotometry; a linear increase in absorbance compared to free datiscin confirms successful solubilization.

Protocol S1 1. Dissolve Datiscin in MeOH S2 2. Add to Aqueous SBE-β-CD S1->S2 S3 3. Stir 24h at 25°C S2->S3 S4 4. Evaporate MeOH (N2 Gas) S3->S4 S5 5. Lyophilize Complex S4->S5 S6 6. Reconstitute in PBS S5->S6

Caption: Step-by-step workflow for generating a datiscin-cyclodextrin inclusion complex.

Protocol 2: Co-Solvent Formulation for Direct IV Injection

Use this protocol if cyclodextrins are unavailable or incompatible with your downstream assays.

  • Primary Solubilization: Weigh out the required dose of datiscin. Add 10% (v/v of final volume) of DMSO and vortex vigorously until completely dissolved. (Note: Never exceed 10% DMSO for in vivo studies due to cellular toxicity).

  • Surfactant Addition: Add 5% (v/v) Tween 80 to the DMSO-datiscin mixture. Vortex for 1 minute. (Causality: Tween 80 coats the solvated datiscin molecules, priming them for micelle formation).

  • Dielectric Modifier: Add 40% (v/v) PEG 400. Vortex thoroughly. The solution should remain clear.

  • Aqueous Phase Addition: Slowly, drop-by-drop, add 45% (v/v) sterile 1X PBS or 0.9% Saline while continuously vortexing.

  • Self-Validation: Let the final formulation sit at room temperature for 30 minutes. Inspect under a bright light against a dark background. If any opalescence or particulate matter is visible, the concentration exceeds the micellar capacity, and the stock must be diluted further.

References

  • 10054207 - Grokipedia (PubChem CID 10054207) , Grokipedia. 1

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound , Google Patents. 2

  • Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β -Cyclodextrin , SciSpace. 3

  • Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β -Cyclodextrins , KoreaScience. 4

  • NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN , Pharmacophore. 5

Sources

Optimization

Minimizing matrix interference when quantifying datiscin by LC-MS

Technical Support Center: Datiscin Quantification by LC-MS A Guide to Minimizing Matrix Interference for Researchers and Drug Development Professionals Welcome to the technical support center for the quantification of da...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Datiscin Quantification by LC-MS

A Guide to Minimizing Matrix Interference for Researchers and Drug Development Professionals

Welcome to the technical support center for the quantification of datiscin by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during analysis. As your virtual Senior Application Scientist, I will walk you through not just the "how," but also the critical "why" behind each step, ensuring your experimental design is robust, logical, and produces trustworthy results.

Matrix interference is a significant hurdle in LC-MS analysis, capable of compromising data accuracy, precision, and sensitivity.[1] This is particularly true for flavonoid glycosides like datiscin when extracted from complex biological or botanical matrices. This guide offers a structured approach to identifying, troubleshooting, and ultimately minimizing these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding matrix effects in datiscin analysis.

Q1: What is matrix interference and why is it a problem in the LC-MS analysis of datiscin?

A1: Matrix interference, or matrix effect, refers to the alteration of ionization efficiency for a target analyte (datiscin) by co-eluting, undetected components from the sample matrix.[1] These components can include salts, lipids, proteins, or other small molecules from the biological or plant sample. The primary issue is ion suppression or, less commonly, ion enhancement .[2] During the electrospray ionization (ESI) process, matrix components can compete with datiscin for access to the spray, charge, or for the energy required for desolvation, leading to a decreased (suppressed) or increased (enhanced) signal at the detector.[1] This directly impacts the accuracy and precision of quantification, as the MS signal is no longer directly proportional to the datiscin concentration alone.

Q2: I'm seeing low signal intensity and poor reproducibility for my datiscin samples. Could this be a matrix effect?

A2: Yes, these are classic symptoms of matrix effects, specifically ion suppression. Low signal intensity occurs because the matrix is hindering the efficient ionization of datiscin. Poor reproducibility arises because the composition and concentration of interfering matrix components can vary from sample to sample, causing the degree of ion suppression to be inconsistent.[3]

Q3: What are the most common sources of matrix interference for datiscin analysis in herbal matrices?

A3: For datiscin, a flavonoid glycoside, common interfering compounds in plant extracts include other phenolics, chlorophyll, waxes, and sugars.[4] These compounds can co-extract with datiscin and may have similar chromatographic properties, leading to co-elution and subsequent ion suppression.

Q4: Is a stable isotope-labeled internal standard for datiscin necessary?

A4: While not strictly necessary, a stable isotope-labeled (SIL) internal standard is the "gold standard" for mitigating matrix effects.[5][6] A SIL-IS is chemically identical to datiscin but has a different mass (due to isotopes like ¹³C or ²H). It will co-elute and experience the exact same ionization suppression or enhancement as datiscin. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects is effectively normalized.[5] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[7]

Q5: How can I quickly assess if my method is suffering from matrix effects?

A5: A qualitative assessment can be performed using a post-column infusion experiment .[8][9][10] In this setup, a constant flow of a pure datiscin standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix extract is injected onto the column, any dip or rise in the constant datiscin signal indicates a region of ion suppression or enhancement, respectively. This allows you to see if your datiscin retention time falls within a zone of interference.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving specific experimental issues.

Guide 1: Poor Peak Shape and Low Signal Intensity
  • Symptom: You observe tailing, fronting, or split peaks for datiscin, accompanied by a low signal-to-noise ratio.

  • Causality: Poor peak shape can be caused by a variety of factors including column contamination, improper mobile phase pH, or a mismatch between the injection solvent and the mobile phase.[11][12][13] Low signal intensity is often a direct result of ion suppression.[14]

Potential Cause Troubleshooting Strategy & Explanation
Co-elution with Interfering Compounds Strategy: Chromatographic Optimization. The goal is to separate datiscin from the interfering matrix components. • Modify the Gradient: Increase the ramp time of your organic mobile phase. A shallower gradient provides more time for separation, improving resolution between datiscin and closely eluting matrix components. • Change Mobile Phase Additive: For flavonoids like datiscin, using an acidic mobile phase modifier (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic state.[14]
Ion Suppression Strategy 1: Improve Sample Preparation. The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[14] • Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. For flavonoid glycosides, a reversed-phase (C18) or mixed-mode cartridge can be used to retain datiscin while more polar interferences are washed away. See Protocol 2 for a detailed workflow. • Liquid-Liquid Extraction (LLE): This can also be effective but may be more labor-intensive to optimize.
Injection Solvent Mismatch Strategy 2: Match Injection Solvent to Mobile Phase. Injecting your sample in a solvent that is much stronger (i.e., higher organic content) than your initial mobile phase can cause distorted peaks.[12] • Reconstitute in Initial Mobile Phase: After any evaporation step during sample prep, reconstitute your extract in the starting mobile phase conditions of your LC gradient.
Guide 2: High Signal Variability and Poor Reproducibility
  • Symptom: You observe significant variation in peak areas for datiscin across replicate injections or between different sample preparations.

  • Causality: This often points to inconsistent sample processing or uncompensated matrix effects that differ between samples.

Potential Cause Troubleshooting Strategy & Explanation
Inconsistent Sample Cleanup Strategy: Standardize and Validate Sample Preparation. Minor variations in manual sample preparation can lead to large differences in analyte recovery and matrix removal. • Automate Where Possible: Use automated liquid handlers for precise solvent additions. • Validate the Protocol: Ensure your chosen sample preparation method (e.g., SPE) gives consistent recovery across multiple runs. Test different lots of SPE cartridges to check for variability.
Lack of an Appropriate Internal Standard (IS) Strategy: Implement an Internal Standard. An IS is crucial for correcting variability.[5] • Ideal Choice (SIL-IS): Use a stable isotope-labeled datiscin. This is the most reliable way to correct for both sample prep variability and matrix effects. • Alternative (Structural Analog): If a SIL-IS is unavailable, choose a structural analog that is not present in your samples and has similar chemical properties and retention time to datiscin. A good starting point could be another flavonoid glycoside like rutin or hesperidin, but validation is critical to ensure it behaves similarly.[7]
Guide 3: Inaccurate Quantification
  • Symptom: Your quality control (QC) samples are consistently outside acceptable limits, or your calibration curve has a poor correlation coefficient (r² < 0.99).

  • Causality: Inaccuracy often stems from uncorrected matrix effects that cause a non-linear response, or from the degradation of the analyte during sample storage or preparation.

Potential Cause Troubleshooting Strategy & Explanation
Non-linearity due to Matrix Effects Strategy: Use Matrix-Matched Calibration. A standard curve prepared in a pure solvent may not accurately reflect the instrument's response to the analyte in a complex matrix.[15][16][17] • Preparation: Prepare your calibration standards by spiking known concentrations of datiscin into a blank matrix extract (a sample processed in the exact same way as your unknowns, but containing no datiscin). This ensures that your calibrants experience the same matrix effects as your samples, leading to more accurate quantification.[15]
Datiscin Degradation Strategy: Assess Analyte Stability. Flavonoids can be susceptible to degradation due to pH, temperature, and light.[18][19] • Control Temperature: Keep samples refrigerated or frozen, and minimize time at room temperature. Perform extractions at a controlled, cool temperature. • Control pH: Buffer your extraction solvents and final sample solutions to a neutral or slightly acidic pH, as alkaline conditions can promote degradation of some flavonoids.[20] • Protect from Light: Use amber vials to protect light-sensitive compounds.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key procedures in mitigating matrix effects.

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[8][9]

Objective: To determine if datiscin elutes during a period of significant matrix-induced ion suppression.

Materials:

  • Syringe pump

  • Tee-piece connector

  • Datiscin standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Procedure:

  • System Setup:

    • Disconnect the LC flow path from the MS source.

    • Install a tee-piece between the column outlet and the MS source inlet.

    • Connect the syringe pump containing the datiscin standard to the third port of the tee.

    • Reconnect the tee outlet to the MS source.

  • Infusion:

    • Begin the LC mobile phase flow without an injection.

    • Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to infuse the datiscin standard.

    • Monitor the datiscin-specific MRM transition and confirm a stable, elevated baseline signal.

  • Analysis:

    • Inject the blank matrix extract onto the LC column and begin your chromatographic method.

    • Monitor the datiscin MRM transition throughout the run.

  • Interpretation:

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • Compare the retention time of datiscin from a standard injection to the regions of interference observed.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Connector Column->Tee Syringe_Pump Syringe Pump (Datiscin Std) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for Post-Column Infusion Experiment.

Protocol 2: Robust Sample Preparation of Herbal Extracts using Solid-Phase Extraction (SPE)

This protocol provides a general method for cleaning up datiscin from a complex plant matrix.[14]

Objective: To remove polar and non-polar interferences while retaining and concentrating datiscin.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Sample extract (e.g., in 80% methanol)

Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.

    • Pass 5 mL of water (with 0.1% formic acid) to equilibrate the sorbent to aqueous conditions. Do not let the cartridge go dry.

  • Loading:

    • Dilute your sample extract with water (with 0.1% formic acid) to reduce the organic content to <10%.

    • Load the diluted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 5 mL of water (with 0.1% formic acid) to wash away highly polar interferences.

    • Pass 5 mL of 10% methanol in water (with 0.1% formic acid) to wash away less polar interferences.

  • Elution:

    • Elute datiscin from the cartridge using 5 mL of methanol or acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of your initial mobile phase (e.g., 200 µL).

    • Vortex and filter through a 0.22 µm syringe filter before injection.

SPE_Workflow Start Herbal Extract Condition 1. Condition (Methanol, then Water) Start->Condition Load 2. Load Sample (<10% Organic) Condition->Load Wash 3. Wash (Water, then 10% Methanol) Load->Wash Elute 4. Elute (Methanol/Acetonitrile) Wash->Elute Dry_Reconstitute 5. Dry & Reconstitute (in Initial Mobile Phase) Elute->Dry_Reconstitute End Clean Sample for LC-MS Dry_Reconstitute->End

Caption: Solid-Phase Extraction (SPE) Workflow for Datiscin.

Protocol 3: Generic LC-MS/MS Starting Conditions for Datiscin Quantification

This serves as a starting point for method development. Optimization is required.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

  • Mobile Phase A: Water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (flavonoid glycosides can often be detected in both modes, testing is required).

  • MRM Transitions: These must be optimized empirically by infusing a pure standard of datiscin. A common fragmentation for flavonoid glycosides is the loss of the sugar moiety.[14]

    • Datiscin (C₂₇H₃₀O₁₅, MW: 594.52):

      • Precursor Ion [M+H]⁺: m/z 595.1

      • Product Ion: Likely corresponds to the aglycone (datiscetin, C₁₅H₁₀O₆, MW: 286.24) at m/z 287.0. This needs to be confirmed.

  • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximal datiscin signal.

Part 4: Foundational Knowledge

Understanding Datiscin: Key Physicochemical Properties

A solid understanding of your analyte's properties is the foundation of a robust analytical method.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₂₇H₃₀O₁₅Used to calculate the exact mass for high-resolution MS.
Molecular Weight 594.52 g/mol Determines the precursor ion m/z for MS analysis.
Structure Flavonol glycoside; consists of the aglycone datiscetin linked to a rutinose sugar moiety.The glycosidic bond is often the first to break during MS/MS fragmentation, providing a characteristic neutral loss.
Synonyms Datistin, DatiscosideImportant for literature searches.
Predicted logP 2.22Indicates moderate lipophilicity, making it suitable for reversed-phase chromatography.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Zhang, T., et al. (2017). Preparative isolation of flavonoid glycosides from Sphaerophysa salsula using hydrophilic interaction solid-phase extraction coupled with two-dimensional preparative liquid chromatography. Journal of Separation Science, 40(20). Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Vervliet, P., et al. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Gong, Y., et al. (2017). One-Step Extraction and Hydrolysis of Flavonoid Glycosides in Rape Bee Pollen Based on Soxhlet-Assisted Matrix Solid Phase Dispersion. Journal of Chromatographic Science, 55(10). Retrieved from [Link]

  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Retrieved from [Link]

  • Baran-Garriga, R., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5). Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Wang, S., et al. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]

  • Stoll, D. R. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC North America, 40(9). Retrieved from [Link]

  • do Nascimento, R. J. B., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1432. Retrieved from [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]

  • Staszków, A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11). Retrieved from [Link]

  • Selvan, R. S., & V, B. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • University of Wollongong. (n.d.). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization tandem mass spectrometry analysis of phytoestrogens in wastewater. Retrieved from [Link]

  • Makunga, N. P., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. Retrieved from [Link]

  • Technische Universität München. (n.d.). Matrix-matched Calibration. Retrieved from [Link]

  • Garcia-Perez, P., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8. Retrieved from [Link]

  • Ivanov, I., & Vrancheva, R. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 25(19). Retrieved from [Link]

  • Searle, B. C., et al. (2018). Matrix-matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Analytical Chemistry, 90(20). Retrieved from [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3). Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Clark, K. A., et al. (2022). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 99(2). Retrieved from [Link]

  • Yang, K., et al. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research, 56. Retrieved from [Link]

  • Wrona, O., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24). Retrieved from [Link]

  • Liu, M., et al. (2016). Improved stability of (+)-catechin and (-)-epicatechin by complexing with hydroxypropyl-β-cyclodextrin: Effect of pH, temperature and configuration. Food Chemistry, 202. Retrieved from [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Aydin, F., & Tatlipinar, H. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(21). Retrieved from [Link]

  • Islam, R., & Tanna, S. (2018). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Jiang, S., et al. (2010). pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions. Journal of Agricultural and Food Chemistry, 58(13). Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS chromatograms of extracted MRM transitions. Retrieved from [Link]

  • Liu, M., et al. (2015). Improved stability of (+)-catechin and (-)-epicatechin by complexing with hydroxypropyl-β-cyclodextrin: Effect of pH, temperature and configuration. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • Kolb, M., & Chen, G. (2019). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Datiscin Purity Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the high-resolution purity analysis of complex flavonoid glycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the high-resolution purity analysis of complex flavonoid glycosides. Datiscin (datiscetin-3-O-rutinoside), a bioactive compound predominantly extracted from Datisca cannabina[1], presents unique chromatographic hurdles due to its multiple phenolic hydroxyl groups and bulky sugar moieties[2].

Achieving a baseline resolution and a validated purity of ≥98.8%[3] requires more than just running a standard C18 gradient. It demands a mechanistic understanding of how mobile phase pH, solvent velocity, and gradient slopes interact with the analyte's molecular structure. This guide provides field-proven insights, self-validating protocols, and targeted troubleshooting to ensure your analytical workflows are robust and reproducible.

G A Sample Prep: Extract & 0.22µm Filter B Initial HPLC Run: 10-90% ACN Gradient A->B C Chromatogram Evaluation B->C D Issue: Poor Resolution Action: Flatten Gradient C->D Rs < 1.5 E Issue: Peak Tailing Action: Adjust pH to ~3.0 C->E As > 1.2 F Optimized Gradient (Targeted Elution Zone) C->F Optimal D->F E->F G Method Validation (Purity ≥ 98%) F->G

Workflow for optimizing datiscin HPLC purity analysis and resolving chromatographic issues.

Core Principles & Mechanistic Causality (FAQ)

Q: Why is mobile phase acidification strictly required for datiscin analysis? A: Datiscin contains multiple weakly acidic phenolic hydroxyl groups. If the mobile phase pH is not strictly controlled (typically maintained around pH 3.0), these groups will partially ionize. This ionization leads to dual retention mechanisms: standard hydrophobic partitioning and unwanted secondary ion-exchange interactions with residual silanols on the silica backbone of the stationary phase. Causality: Acidifying the aqueous phase with 0.05%–0.1% trifluoroacetic acid (TFA) or formic acid suppresses this ionization, keeping the datiscin molecule in a neutral state. This directly eliminates peak tailing and significantly improves theoretical plate counts[4][5].

Q: How does the gradient slope dictate the separation of datiscin from its aglycone, datiscetin? A: Datiscin, being a rutinoside, is significantly more polar than its aglycone counterpart, datiscetin[2]. In a reversed-phase system, datiscin will elute much earlier. A steep, generic gradient (e.g., 10% to 90% acetonitrile over 10 minutes) compresses the elution window, often causing datiscin to co-elute with other polar matrix interferents or structurally similar glycosides. Causality: Deploying a shallower gradient (e.g., a slow ramp from 10% to 40% organic modifier over 15–20 minutes) increases the capacity factor ( k′ ). This provides the necessary interaction time with the stationary phase to resolve closely related structural isomers, while a subsequent steep ramp efficiently flushes the strongly retained datiscetin[4].

Q: Why do we elevate the column temperature to 40°C? A: Datiscin is a relatively large molecule (MW 594.53 g/mol )[6]. At ambient temperatures, the viscosity of water/acetonitrile mixtures impedes the diffusion of such bulky analytes into and out of the stationary phase pores. Causality: Elevating the column compartment to 40°C decreases mobile phase viscosity, thereby increasing the analyte's diffusion coefficient. This improves mass transfer kinetics, sharpening the chromatographic peak and enhancing overall resolution[5][7].

Self-Validating Experimental Protocol: Datiscin Purity Workflow

To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Testing (SST) gates; if the system fails a gate, the protocol dictates immediate troubleshooting rather than proceeding to sample analysis.

Step 1: Mobile Phase & System Preparation
  • Solvent A: Prepare HPLC-grade water containing 0.1% Formic Acid (v/v). Verify the pH is ~2.8.

  • Solvent B: Prepare HPLC-grade Acetonitrile (ACN) containing 0.1% Formic Acid (v/v)[5].

  • Degassing: Sonicate both solvents for 15 minutes to prevent outgassing in the pump heads.

  • Column: Install a high-efficiency C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and set the column oven to 40°C[5][7].

Step 2: Sample Preparation
  • Diluent: Prepare a diluent of 10% ACN in water. Rationale: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents peak splitting caused by premature analyte partitioning at the column inlet[4].

  • Extraction: Dissolve the datiscin standard or plant extract to a target concentration of 1 mg/mL. Sonicate for 10 minutes[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (flavonoids can be light-sensitive over prolonged periods)[8].

Step 3: Gradient Execution & SST Validation

Program the HPLC pump according to the optimized gradient profile (see Table 1 below). Set the UV/PDA detector to monitor at 255 nm and 350 nm[1][9].

The Self-Validation Sequence:

  • Blank Injection (Diluent only): Validates baseline stability. Gate: Baseline noise must be < 0.05 mAU; no ghost peaks > 0.1% of the target analyte area.

  • SST Standard Injection (Datiscin Reference): Validates chromatographic performance. Gate: Tailing factor (Tf) must be ≤ 1.2; Resolution (Rs) from any adjacent peak must be ≥ 1.5.

  • Sample Injection: Run the unknown extract only if Gates 1 and 2 are passed.

  • Bracketing Standard: Re-inject the SST standard after every 10 samples. Gate: Retention time drift must be < 1.0% to validate pump gradient reproducibility[4].

Advanced Troubleshooting Guide

Issue: Peak Splitting or "Shouldering" on the Datiscin Peak Diagnostic: This is rarely a gradient issue. It almost always indicates a physical void at the head of the C18 column or a sample solvent that is too strong (e.g., sample dissolved in 100% Methanol)[4]. Resolution: First, dilute your sample 1:1 with the initial aqueous mobile phase. If the split peak persists, the column bed has collapsed. Replace the analytical column and install a guard column to prevent future silica dissolution.

Issue: Fluctuating Retention Times (> 0.5 min variance) Diagnostic: In gradient elution, retention time instability is typically caused by inadequate column re-equilibration between runs[4]. Resolution: Ensure the re-equilibration step (returning to 10% B) flushes the column with at least 10 column volumes. For a standard 4.6 x 250 mm column (volume ~2.5 mL), you must re-equilibrate at 1.0 mL/min for a minimum of 8–10 minutes before the next injection.

Quantitative Gradient Optimization Data

The tables below summarize the optimized gradient parameters and the expected chromatographic behavior of datiscin and its derivatives, synthesizing data from established flavonoid methodologies[2][5].

Table 1: Optimized Gradient Profile for Datiscin Separation

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Mechanistic Rationale
0.0 - 5.090100.9Isocratic hold to elute highly polar matrix interferents.
5.0 - 20.090 → 6010 → 400.9Shallow gradient to separate datiscin from related glycosides.
20.0 - 25.060 → 1040 → 900.9Steep ramp to flush strongly retained aglycones (datiscetin).
25.0 - 35.010 → 9090 → 100.9Column re-equilibration (10 column volumes).

Table 2: Expected Chromatographic Behavior

CompoundStructural ClassExpected Retention Time (min)UV Maxima (nm)Target Resolution (Rs)Target Tailing Factor (Tf)
Datiscin Flavonoid Glycoside12.5 - 14.0255, 350> 1.5< 1.1
Datiscetin Flavonoid Aglycone24.0 - 26.5257, 329> 2.0< 1.2

Sources

Optimization

Addressing false positives in datiscin antioxidant capacity assays

Welcome to the Datiscin Assay Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, validate, and optimize in vitro antioxidant capacity assays involving datisci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Datiscin Assay Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, validate, and optimize in vitro antioxidant capacity assays involving datiscin (datiscetin-3-O-rutinoside).

Datiscin, a polyhydroxyflavonol glycoside, presents unique analytical challenges. Its conjugated π -system, specific hydroxyl substitution pattern (including the highly reactive 2'-OH on the B-ring), and pH-dependent ionization frequently lead to false positives in standard colorimetric and fluorometric assays. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your drug development pipelines.

I. Diagnostic Workflow: Identifying False Positives

Before adjusting your protocols, it is critical to determine why a false positive is occurring. The following logic tree isolates the root cause of datiscin interference based on assay type and readout anomalies.

DiagnosticWorkflow Start Anomalous Datiscin Antioxidant Readout AssayType Which assay platform are you using? Start->AssayType Colorimetric Colorimetric (DPPH, ABTS, FRAP) AssayType->Colorimetric Fluorometric Fluorometric (ORAC, TRAP) AssayType->Fluorometric Check1 Check Absorbance Baseline (350-550 nm) Colorimetric->Check1 Check2 Check Concentration Linearity Fluorometric->Check2 Cause1 Spectral Overlap (False Positive) Check1->Cause1 High blank absorbance Cause2 pH/Solvent Autoxidation (False Positive) Check1->Cause2 Time-dependent shift Cause3 Inner Filter Effect (IFE) (False Positive) Check2->Cause3 Non-linear at high conc. Solution1 Apply Baseline Subtraction Protocol Cause1->Solution1 Solution2 Buffer Standardization Protocol Cause2->Solution2 Solution3 IFE Correction Protocol Cause3->Solution3

Fig 1: Diagnostic logic tree for isolating datiscin antioxidant assay interferences.

II. Troubleshooting Guides & FAQs

Q1: My DPPH assay shows exceptionally high radical scavenging for datiscin, but orthogonal LC-MS data shows no actual datiscin consumption. What is happening?

Root Cause: You are likely observing Spectral Overlap (Colorimetric Interference) combined with pH-induced deprotonation . Datiscin absorbs strongly in the UV region (Band II: ~260 nm) and the visible region (Band I: ~350-370 nm). However, in slightly alkaline or unbuffered methanolic solutions, the hydroxyl groups deprotonate, causing a bathochromic shift (red shift) of Band I into the 400-500 nm range. The DPPH radical is measured at 515 nm. If datiscin's shifted absorbance overlaps with the DPPH measurement, the spectrophotometer registers a drop in net absorbance at 515 nm as the datiscin degrades or shifts further, falsely mimicking DPPH reduction . Resolution: Implement the Spectral Baseline Correction Protocol (see Section III) and ensure your solvent system is strictly buffered to pH 5.5 to prevent flavonoid ionization.

Q2: In the ORAC (Oxygen Radical Absorbance Capacity) assay, datiscin exhibits a non-linear, exponential increase in antioxidant capacity at higher concentrations. Is datiscin a synergistic antioxidant?

Root Cause: No, this is a classic Inner Filter Effect (IFE) . ORAC relies on the fluorescence decay of a probe (e.g., fluorescein, Ex: 485 nm, Em: 520 nm) caused by AAPH-derived peroxyl radicals. Datiscin, particularly at concentrations >50 μ M, can absorb the excitation light or quench the emission light of fluorescein. This artificial quenching prevents the detector from reading the fluorescence, which the assay software incorrectly interprets as "protection" of the probe by an antioxidant . Resolution: You must perform an IFE correction by running a parallel plate with datiscin and fluorescein without the AAPH radical generator. If fluorescence drops in this control, IFE is occurring. Dilute the sample into the linear range (<10 μ M) or mathematically correct the Area Under the Curve (AUC).

Q3: I am using the FRAP (Ferric Reducing Antioxidant Power) assay. Datiscin's activity varies wildly depending on the batch of methanol used for stock preparation. Why?

Root Cause: Solvent-Mediated Autoxidation. The FRAP assay is conducted at an acidic pH (3.6), which normally stabilizes flavonoids. However, if your datiscin stock is prepared in older methanol containing trace peroxides or dissolved oxygen, the 2'-OH and 3-OH groups on the datiscetin aglycone core undergo autoxidation to form quinones before the assay begins. This depletes the active compound, leading to erratic readouts . Resolution: Always prepare datiscin stocks in degassed, LC-MS grade solvents. Store aliquots at -80°C under argon, and never subject them to freeze-thaw cycles.

III. Standardized Validation Protocols

To guarantee trustworthiness, every assay must be a self-validating system. Do not rely on single-point readouts. Use the following step-by-step methodologies to eliminate false positives.

Protocol A: Self-Validating DPPH Assay with Spectral Baseline Correction

This protocol mathematically isolates the true radical scavenging activity from datiscin's inherent colorimetric interference.

Materials:

  • 0.1 mM DPPH in LC-MS grade Methanol.

  • 100 mM Acetate buffer (pH 5.5).

  • Datiscin working solutions (1-100 μ M).

Step-by-Step Methodology:

  • Prepare the Matrix: Mix DPPH solution with acetate buffer in a 4:1 ratio to lock the pH and prevent datiscin deprotonation.

  • Plate Layout (96-well):

    • Reaction Wells: 100 μ L Datiscin + 100 μ L DPPH matrix.

    • Sample Blanks (Critical): 100 μ L Datiscin + 100 μ L Methanol/Buffer matrix (NO DPPH).

    • Control Wells: 100 μ L Solvent + 100 μ L DPPH matrix.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes.

  • Measurement: Read absorbance at 515 nm ( A515​ ).

  • Causality-Driven Calculation: Calculate the corrected absorbance ( Acorr​ ) to remove the false positive background:

    Acorr​=AReaction​−ASampleBlank​

    Calculate % Inhibition: [(AControl​−Acorr​)/AControl​]×100

Protocol B: ORAC Inner Filter Effect (IFE) Diagnostic Workflow

This protocol verifies if your ORAC data is genuine radical scavenging or an artifact of fluorescence quenching.

Step-by-Step Methodology:

  • Prepare Probes: 70 nM Fluorescein in 75 mM Phosphate Buffer (pH 7.4).

  • Setup IFE Control Plate: Add 150 μ L Fluorescein to all wells. Add 25 μ L of Datiscin (serial dilutions) to test wells, and 25 μ L of buffer to blank wells.

  • Omit the Radical: Do not add AAPH. Instead, add 25 μ L of buffer to simulate the volume.

  • Kinetic Read: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 30 minutes.

  • Data Interpretation: If the fluorescence of the Datiscin wells is >5% lower than the blank wells, IFE is present. You must dilute the datiscin samples until the IFE control matches the blank before running the actual AAPH-driven ORAC assay.

IFEMechanism Excitation Excitation Light (485 nm) Fluorescein Fluorescein Probe (Emits at 520 nm) Excitation->Fluorescein Normal path Datiscin Datiscin (Absorbs 350-500 nm) Excitation->Datiscin IFE Absorption Fluorescein->Datiscin Emission Quenching Detector Detector (Reads Low Signal) Fluorescein->Detector Reduced Signal FalsePos Software Interpretation: False Positive Antioxidant Detector->FalsePos

Fig 2: Mechanism of the Inner Filter Effect (IFE) causing false positives in ORAC.

IV. Quantitative Data & Reference Tables

To assist in assay design, the following table summarizes the physicochemical properties of datiscin that contribute to assay interference, alongside the required corrective actions.

Table 1: Datiscin Interference Parameters and Corrective Thresholds

Assay PlatformPrimary Interference MechanismDatiscin Critical ThresholdCorrective Action Required
DPPH (515 nm)Bathochromic shift / Deprotonation> pH 6.5 or > 50 μ MBuffer to pH 5.5; Subtract sample blanks.
ABTS (734 nm)Matrix precipitation> 100 μ M in aqueousMaintain 5% DMSO in final well volume.
ORAC (Fluor.)Inner Filter Effect (IFE)> 12.5 μ MRun IFE control plate; Dilute to < 10 μ M.
FRAP (593 nm)Solvent-mediated autoxidationPresence of dissolved O2​ Use degassed solvents; Prepare fresh daily.

Note: Thresholds are empirical values derived from standard 96-well microplate path lengths (~0.3 cm). For a comprehensive understanding of how natural antioxidants behave across these platforms, refer to the IUPAC technical report on antioxidant capacity measurement .

References

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • MacDonald-Wicks, L. K., Wood, L. G., & Garg, M. L. (2006). Methodology for the determination of biological antioxidant capacity in vitro: a review. Journal of the Science of Food and Agriculture, 86(13), 2046-2056. [Link]

  • Apak, R., Gorinstein, S., Böhm, V., Schaich, K. M., Özyürek, M., & Güçlü, K. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 957-998. [Link]

Troubleshooting

Technical Support Center: Preventing Oxidation of Datiscin During Isolation and Purification

Welcome to the Datiscin Isolation Technical Support Center. Datiscin (datiscetin-3-O-rutinoside), a bioactive flavonol glycoside extracted primarily from species such as Datisca cannabina and Datisca glomerata[1][2], is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Datiscin Isolation Technical Support Center. Datiscin (datiscetin-3-O-rutinoside), a bioactive flavonol glycoside extracted primarily from species such as Datisca cannabina and Datisca glomerata[1][2], is highly susceptible to oxidative degradation. Its multiple phenolic hydroxyl groups make it a prime target for auto-oxidation, enzymatic browning, and photo-oxidation.

This guide provides field-proven troubleshooting strategies, validated workflows, and mechanistic insights to ensure high-yield, high-purity recovery of intact datiscin for downstream drug development and research applications.

Troubleshooting Guides & FAQs

Q1: My crude extract of Datisca cannabina turns brown rapidly during the initial solvent extraction. What is causing this, and how can I arrest the degradation? Root Cause: The browning is a classic macroscopic sign of quinone formation. When plant tissues are disrupted, compartmentalized polyphenol oxidases (PPOs) and peroxidases mix with datiscin in the presence of oxygen. Furthermore, elevated extraction temperatures accelerate molecular motion and intermolecular collisions, leading to rapid auto-oxidation and degradation of the flavonoid core[3]. Solution & Causality:

  • Thermal Control: Keep extraction temperatures strictly between 30°C and 40°C. Research indicates that this thermal window is ideal for minimizing the degradation of heat-sensitive polyphenols while maintaining efficient mass transfer[4].

  • Solvent Optimization: Use a cold solvent system (e.g., 80:20 MeOH/H₂O)[1]. Incorporating a mild acid (e.g., 0.1% formic acid) lowers the pH, keeping the phenolic hydroxyl groups protonated. Protonated phenols are significantly less susceptible to the single-electron transfer reactions that initiate oxidation compared to their phenolate ion counterparts.

  • Antioxidant Supplementation: Introduce 0.1% to 0.5% (w/v) ascorbic acid into the extraction solvent. Ascorbic acid acts as a sacrificial antioxidant, reducing any formed quinones back to their native phenolic state before irreversible polymerization occurs[5].

Q2: During purification using macroporous resins or Sephadex gel chromatography, my datiscin recovery drops significantly. How do I stabilize it on the column? Root Cause: Extended residence time on high-surface-area stationary phases exposes the compound to dissolved oxygen in the mobile phase. Additionally, trace transition metals (like Fe³⁺ or Cu²⁺) present in the solvent or bound to the resin can catalyze Fenton-like oxidation reactions. Solution & Causality:

  • Mobile Phase Degassing: Continuously sparge the mobile phase with inert gas (Nitrogen or Argon) or use inline vacuum degassing to remove dissolved O₂.

  • Chelating Agents: Wash resins with a 1 mM EDTA solution prior to equilibration to strip catalytic transition metal ions.

  • Light Protection: Flavonoids undergo photo-induced oxidation and degradation when exposed to UV/visible light[6]. Wrap glass columns in aluminum foil and collect all fractions in amber glass containers.

Q3: What is the safest method for concentrating and storing the purified datiscin fractions? Root Cause: Rotary evaporation at elevated temperatures or prolonged exposure to ambient air during drying leads to terminal oxidation. Solution & Causality: Concentrate fractions under reduced pressure (vacuum rotary evaporation) at a water bath temperature not exceeding 35°C. For final drying, lyophilization (freeze-drying) is mandatory. Store the final lyophilized powder at 4°C or -20°C in complete darkness within amber glass vials flushed with Argon[6].

Step-by-Step Methodology: Antioxidant-Protected Isolation of Datiscin

This self-validating protocol integrates physical and chemical barriers against oxidation at every stage of the workflow.

Phase 1: Extraction
  • Preparation: Pre-cool an 80% Methanol (aq) solution containing 0.1% Formic Acid and 0.2% Ascorbic Acid to 4°C.

  • Tissue Disruption: Grind dried Datisca cannabina aerial parts or roots into a fine powder. Immediately submerge 50g of the powder into 500 mL of the pre-cooled solvent to prevent dry-air oxidation.

  • Ultrasonic Extraction: Sonicate the mixture in an ultrasonic water bath at 35°C for 30 minutes. (Strictly maintain the temperature; do not exceed 40°C)[4].

  • Clarification: Centrifuge the homogenate at 14,000 RCF for 10 minutes at 4°C[1]. Decant the supernatant directly into an amber glass bottle.

Phase 2: Macroporous Resin Enrichment
  • Resin Preparation: Pre-treat D101 macroporous resin with 1 mM EDTA, followed by a thorough wash with degassed ultra-pure water.

  • Loading: Load the clarified extract onto the column at a flow rate of 2 Bed Volumes per hour (BV/h).

  • Elution: Wash with 3 BV of degassed water to remove sugars and highly polar impurities. Elute datiscin using 60% Ethanol (degassed, containing 0.05% Ascorbic Acid) at 1 BV/h.

Phase 3: Preparative HPLC Purification
  • Setup: Utilize a C18 Prep-HPLC column. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water; Mobile Phase B: Acetonitrile[4]. The acidic modifier is critical to suppress ionization and prevent in-column oxidation.

  • Gradient: Run a gradient from 10% B to 50% B over 40 minutes. Monitor absorbance at 254 nm.

  • Collection & Storage: Collect the datiscin peak directly into amber vials pre-flushed with Nitrogen. Immediately freeze at -80°C and lyophilize to a dry powder.

Quantitative Data: Impact of Anti-Oxidation Interventions

The following table summarizes the causal impact of specific interventions on the final yield and integrity of datiscin during standard isolation workflows.

Intervention StrategyRationale / MechanismDatiscin Yield (mg/g)Purity (%)Oxidation Level (Quinone Absorbance)
Control (No intervention) Standard extraction (Room Temp, Air, Light)8.465.2High
Temperature Control (<40°C) Reduces thermal degradation & reaction kinetics[3][4]11.272.5Moderate
Acidic pH (0.1% Formic Acid) Keeps phenols protonated, preventing electron loss13.581.0Low
Ascorbic Acid (0.2%) Sacrificial antioxidant; reduces quinones[5]14.888.4Very Low
Amber Glass + N₂ Sparging Prevents photo-oxidation & removes reactant (O₂)[6]15.694.1Undetectable
Combined Optimized Protocol Synergistic protection across all vulnerabilities16.3 98.5 Undetectable

Mechanistic and Workflow Visualizations

OxidationMechanism Datiscin Datiscin (Intact Phenols) Radical Phenoxyl Radical Intermediate Datiscin->Radical Electron Loss ROS ROS / Oxygen / Light ROS->Radical Metals Transition Metals (Fe, Cu) Metals->Radical Quinone Oxidized Datiscin (Quinone) Radical->Quinone Further Oxidation Ascorbic Ascorbic Acid (Reduction) Ascorbic->Radical Quenches EDTA EDTA (Chelation) EDTA->Metals Blocks Amber Amber Glass / N2 Gas Amber->ROS Blocks

Mechanistic pathways of datiscin oxidation and targeted chemical/physical interventions.

PurificationWorkflow Biomass Datisca Biomass Ext Cold Extraction (35°C, 0.1% FA, Vit C) Biomass->Ext Centrifuge Centrifugation (14,000 RCF, 4°C) Ext->Centrifuge Resin Macroporous Resin (EDTA Washed) Centrifuge->Resin HPLC Prep-HPLC (0.1% TFA / ACN) Resin->HPLC Storage Lyophilization & Amber Vials (Ar/N2) HPLC->Storage

Step-by-step antioxidant-protected workflow for datiscin isolation and purification.

References

  • Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles.nih.gov.
  • 10054207 - Grokipedia (D
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties.nih.gov.
  • Enzymatic Transformation of Secondary Metabolites in Abeliophyllum distichum Extract by Viscozyme® L Tre
  • Extraction, purification and antioxidant activity of flavonoids
  • Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoli

Sources

Optimization

Refining in silico docking grid boxes for datiscin-protein interactions

A Senior Application Scientist's Guide to Refining In Silico Docking Grid Boxes Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Refining In Silico Docking Grid Boxes

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of datiscin. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of defining an accurate and efficient grid box for studying datiscin-protein interactions. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the critical "why" behind each step, ensuring your in silico experiments are both robust and reliable.

The Challenge with Flavonoids Like Datiscin

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues and questions that arise during the setup of a datiscin-protein docking experiment.

Q1: My datiscin molecule docks outside of the defined grid box. What's going wrong?

A1: This is a frequent issue that can stem from several factors.[1] Primarily, it could be an issue with the ligand's initial geometry being too far from the grid center, or the grid box being too small to accommodate the ligand's movement during the docking simulation.[2] It is also possible that the initial input structure of your ligand has an abnormal geometry which should be corrected using a visualization tool before docking.[1]

Troubleshooting Steps:

  • Verify Ligand Centering: Ensure the initial coordinates of your prepared datiscin ligand place it within the grid box boundaries.

  • Increase Grid Box Size: Incrementally increase the dimensions of your grid box. A good starting point is to ensure it encompasses the entire binding site plus a 5-10 Å buffer in each direction.

  • Check for Errors in Input Files: Double-check your PDBQT files for both the protein and datiscin to ensure they were prepared correctly, with no missing atoms or incorrect charges.[1]

Q2: I'm performing a blind docking because the binding site is unknown, but my software is crashing due to insufficient memory. What should I do?

A2: Blind docking, where the grid box encompasses the entire protein, is computationally intensive due to the large search space.[3][4] Memory errors are common, especially with large proteins.

Solutions:

  • Increase Grid Spacing: While the default spacing (e.g., 0.375 Å in AutoDock Vina) provides high resolution, increasing it to a larger value (e.g., 1.0 Å) can significantly reduce the number of grid points and thus the memory required.[5] Be aware that this may come at the cost of reduced accuracy.[4]

  • Iterative, Smaller Dockings: Instead of one massive grid box, you can perform multiple dockings with smaller, overlapping grid boxes that collectively cover the entire protein surface.[4]

  • Use a High-Performance Computing (HPC) Cluster: For large-scale blind docking, using a server or HPC cluster with more memory and processing power is often necessary.[4]

Q3: How do I determine the optimal size for my grid box when the binding site is known?

A3: When you have a known or predicted binding site (e.g., from a co-crystallized ligand or homology modeling), the grid box should be centered on this site.[6] A systematic analysis has shown that for AutoDock Vina, the highest accuracy is often achieved when the dimensions of the search space are about 2.9 times larger than the radius of gyration of the ligand.[7][8]

Methodology for Optimal Grid Box Sizing:

G cluster_0 Ligand Preparation cluster_1 Grid Box Calculation cluster_2 Validation ligand_prep Prepare Datiscin Ligand (add hydrogens, assign charges) calc_rg Calculate Radius of Gyration (Rg) of Datiscin ligand_prep->calc_rg optimal_size Optimal Box Dimension = Rg * 2.9 calc_rg->optimal_size set_params Set Grid Parameters in Docking Software optimal_size->set_params define_center Define Grid Center (e.g., center of known ligand) define_center->set_params redocking Perform Re-docking of a Known Ligand (if available) set_params->redocking rmsd_calc Calculate RMSD (< 2.0 Å is ideal) redocking->rmsd_calc

Q4: My re-docking validation yields a high RMSD (> 2.0 Å). What does this indicate and how can I fix it?

A4: A high Root Mean Square Deviation (RMSD) in a re-docking experiment (docking a known ligand back into its binding site) suggests that your docking protocol is not accurately reproducing the experimentally observed binding pose.[9] This is a critical validation step, and a high RMSD indicates a problem that needs to be addressed before proceeding with your target ligand, datiscin.[9][10]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Grid Box Placement or Size The grid box may not be correctly centered on the active site or may be too small, constraining the ligand's ability to find its native conformation.Re-center the grid box on the geometric center of the co-crystallized ligand. Ensure the box is large enough to accommodate the entire ligand with some buffer space.
Insufficient Sampling The docking algorithm may not be searching the conformational space thoroughly enough.Increase the exhaustiveness parameter in AutoDock Vina or the number of genetic algorithm runs in AutoDock 4.[11][12] An exhaustiveness of at least 8 is generally recommended.[12]
Inadequate Scoring Function The scoring function used by the docking program may not be well-suited for your specific protein-ligand system.Consider trying a different docking program with a different scoring function.[11]
Protein or Ligand Preparation Errors Issues like incorrect protonation states, missing atoms, or improper charge assignment can lead to inaccurate results.Carefully review your protein and ligand preparation steps.[13] Ensure that all non-protein atoms (like water molecules not involved in binding) have been removed.[11][14]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for key steps in preparing for and troubleshooting your datiscin docking experiments.

Protocol 1: Preparing the Protein Receptor

The quality of your receptor structure is foundational to a successful docking study.

  • Obtain a High-Resolution Structure: Download the protein structure from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove all non-essential molecules such as water, co-solvents, and any co-crystallized ligands not relevant to your study.[11][14]

    • Add polar hydrogen atoms.[15]

    • Assign appropriate atomic charges (e.g., Kollman charges).[11]

  • Save in PDBQT Format: Use a tool like AutoDock Tools to save the prepared protein as a .pdbqt file.[11]

G PDB PDB Structure Remove_Het Remove Water & Non-essential Ligands PDB->Remove_Het Add_H Add Polar Hydrogens Remove_Het->Add_H Add_Charges Assign Kollman Charges Add_H->Add_Charges Save_PDBQT Save as PDBQT Add_Charges->Save_PDBQT

Protocol 2: Preparing the Datiscin Ligand

Proper ligand preparation is crucial, especially for a flexible molecule like datiscin.

  • Obtain the 3D Structure: Download the 3D structure of datiscin from a database like PubChem.

  • Prepare the Ligand:

    • Load the structure into a molecular modeling program (e.g., AutoDock Tools).[11]

    • Ensure the protonation state is appropriate for physiological pH.[11]

    • Assign Gasteiger charges.[11]

    • Define the rotatable bonds. This is a critical step for flexible ligands.[11]

  • Save in PDBQT Format: Save the prepared datiscin molecule as a .pdbqt file.[11]

Protocol 3: Validating Your Docking Protocol with Re-Docking

This is a non-negotiable step to ensure the reliability of your docking parameters.

  • Use a Protein with a Known Ligand: Select a protein from the PDB that has a co-crystallized ligand similar in size and chemical nature to datiscin, if possible.

  • Prepare the Protein and Native Ligand: Follow Protocols 1 and 2 to prepare the protein and its native ligand.

  • Define the Grid Box: Center the grid box on the coordinates of the native ligand.[11]

  • Perform Docking: Dock the prepared native ligand back into the protein using your chosen software and parameters.

  • Analyze the Results:

    • Calculate the RMSD between the docked pose and the original crystal structure pose of the ligand.

    • An RMSD value below 2.0 Å is generally considered a successful validation.[9]

Advanced Topic: Blind vs. Focused Docking

The choice between blind and focused docking depends on your prior knowledge of the protein's binding sites.

Docking Type Description Grid Box Strategy Advantages Disadvantages
Blind Docking The binding site is unknown.The grid box encompasses the entire protein surface.[3]Can identify novel, previously unknown binding sites (allosteric sites).Computationally expensive, higher risk of false positives.[4][16]
Focused Docking The binding site is known or has been predicted.The grid box is centered on and encloses the specific binding pocket.[3]Computationally efficient, higher accuracy in predicting binding poses within a known site.May miss potential binding at allosteric sites.

G Start Start Docking Protocol Known_Site Binding Site Known? Start->Known_Site Blind_Docking Perform Blind Docking (Large Grid Box) Known_Site->Blind_Docking No Focused_Docking Perform Focused Docking (Small, Centered Grid Box) Known_Site->Focused_Docking Yes Analyze_Results Analyze Docking Results Blind_Docking->Analyze_Results Focused_Docking->Analyze_Results

By diligently following these guidelines and troubleshooting steps, you will be well-equipped to refine your in silico docking grid boxes for datiscin-protein interactions, leading to more accurate and insightful research.

References

  • Bioinformatics Review. (2023, July 7). Common mistakes made during computational docking. [Link]

  • Kazanivsky, E., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. BMC Bioinformatics, 16(S11), S1. [Link]

  • ResearchGate. (n.d.). Optimization of parameters for flexible ligand docking. [Link]

  • Bio-protocol. (n.d.). Grid box setting, molecular docking, and inhibition constant (Ki) calculation. [Link]

  • GitHub. (2023, August 12). LaBOX: A Grid Box Calculation Tool for Molecular Docking. [Link]

  • Sci-Hub. (n.d.). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. [Link]

  • ResearchGate. (2023, January 24). How to resolve this error?[Link]

  • ResearchGate. (n.d.). (A) blind docking with a grid box of size: ×× 44 72 68 and center coordinates. [Link]

  • Schrödinger. (2026, February 4). Impact of Grid Box Sizes on Glide Docking Results. [Link]

  • PMC. (n.d.). Molecular docking analysis of flavonoids with AChE and BACE-1. [Link]

  • ResearchGate. (n.d.). Re-docking results for grid box validation. [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]

  • PMC. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • Wiley Online Library. (2023, February 15). Effect on Ligand Pose Accuracy of Varying Box Size and Exhaustiveness in AutoDock Vina. [Link]

  • YouTube. (2025, November 3). Optimizing Docking Grids: Key Parameters for Accurate Molecular Docking. [Link]

  • PMC. (n.d.). Protein Flexibility in Docking and Surface Mapping. [Link]

  • Computational Systems Biology Group. (n.d.). Optimization of docking parameters. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2024, October 28). Molecular docking of flavonoids from Phaleria macrocarpa on the NF-κB p65, VEGFR2, Ki67. [Link]

  • Reddit. (2025, May 1). Autodock Vina Crashing Due to Large Grid Size. [Link]

  • ResearchGate. (2020, January 21). Why does Autodock Vina does not dock within grid box?[Link]

  • PubMed. (2015, June 9). GRID and docking analyses reveal a molecular basis for flavonoid inhibition of Src family kinase activity. [Link]

  • PMC. (n.d.). Identification of some dietary flavonoids as potential inhibitors of TMPRSS2 through protein–ligand interaction studies and binding free energy calculations. [Link]

  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?[Link]

  • protocols.io. (2018, February 3). Molecular Docking - An easy protocol. [Link]

  • Scribd. (n.d.). AutoDock Vina Setup and Visualization Guide. [Link]

  • SciSpace. (n.d.). Flexible protein-ligand docking by global energy optimization in internal coordinates. [Link]

  • GitHub. (2022, May 17). error on ligand is outside the grid box. [Link]

  • Pensoft Publishers. (2022, March 31). Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. [Link]

  • ACS Omega. (2022, August 19). Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implementation. [Link]

  • SAMSON Blog. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking. [Link]

  • Reddit. (2021, May 4). Shrodinger Ligand Docking Tips and Help. [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]

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Reference Data & Comparative Studies

Validation

Datiscin vs. Datiscetin: A Comparative Analysis of Antioxidant Capacity

In the realm of phytochemistry and drug discovery, flavonoids stand out for their diverse pharmacological activities, with their antioxidant potential being of particular interest. This guide provides an in-depth compari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of phytochemistry and drug discovery, flavonoids stand out for their diverse pharmacological activities, with their antioxidant potential being of particular interest. This guide provides an in-depth comparison of the antioxidant capacities of datiscin, a flavonoid glycoside, and its aglycone counterpart, datiscetin. This analysis is grounded in established principles of flavonoid structure-activity relationships and supported by common in vitro antioxidant assays.

Structural Differences: The Impact of Glycosylation

The fundamental difference between datiscin and datiscetin lies in the presence of a sugar moiety. Datiscin is the 3-O-rutinoside of datiscetin.[1][2][3] This means that a rutinose sugar molecule is attached to the hydroxyl group at the C3 position of the datiscetin backbone. Datiscetin, the aglycone, possesses a free hydroxyl group at this position.[4][5][6][7] This structural variance is the primary determinant of their differing antioxidant potentials.

Caption: Chemical structures of Datiscetin (aglycone) and Datiscin (glycoside).

Antioxidant Capacity: Theoretical Framework and Experimental Evidence

The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The number and arrangement of hydroxyl (-OH) groups on the flavonoid skeleton are critical for this function.

It is a well-established principle in flavonoid chemistry that the aglycone form is a more potent antioxidant than its corresponding glycoside in in vitro chemical assays. The presence of a sugar moiety at a hydroxyl group, as in datiscin, masks a key site for free radical scavenging, leading to a diminished antioxidant capacity compared to the free hydroxyl group in datiscetin.

Illustrative Comparative Antioxidant Activity

The following table provides a hypothetical comparison of the antioxidant capacities of datiscin and datiscetin based on the established principles of flavonoid chemistry. The values are presented to illustrate the expected trend and are not derived from direct experimental comparison. A lower IC50 value indicates higher antioxidant activity, while higher TEAC, FRAP, and ORAC values signify greater antioxidant capacity.

Antioxidant AssayParameterDatiscetin (Aglycone)Datiscin (Glycoside)
DPPH Radical Scavenging Assay IC50 (µg/mL)LowerHigher
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)HigherLower
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/g)HigherLower
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/g)HigherLower

Mechanistic Insights into Antioxidant Action

The antioxidant mechanisms of flavonoids like datiscetin involve several pathways:

  • Direct Radical Scavenging: The hydroxyl groups on the aromatic rings of datiscetin can donate a hydrogen atom to free radicals, such as the DPPH radical or the ABTS radical cation, thereby neutralizing them.

  • Metal Chelation: Flavonoids can chelate transition metal ions like iron and copper, which can otherwise catalyze the formation of reactive oxygen species.

  • Inhibition of Pro-oxidant Enzymes: Certain flavonoids can inhibit enzymes that generate reactive oxygen species, such as xanthine oxidase.

The glycosylation in datiscin, particularly at the C3-OH position, interferes with the electron delocalization across the flavonoid structure, which is crucial for stabilizing the resulting phenoxyl radical after hydrogen donation. This steric hindrance and alteration of electronic properties are the primary reasons for the expected lower antioxidant activity of datiscin.

G cluster_mechanism Antioxidant Mechanism of Datiscetin Free Radical Free Radical Datiscetin Datiscetin Free Radical->Datiscetin H+ donation Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Datiscetin Radical Datiscetin Radical Datiscetin->Datiscetin Radical

Caption: Simplified workflow of free radical scavenging by Datiscetin.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically determine and compare the antioxidant capacities of datiscin and datiscetin, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds (datiscin and datiscetin) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compounds to the wells. A control well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8][9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare a series of dilutions of the test compounds.

  • Add a fixed volume of the diluted ABTS radical cation solution to each well of a 96-well plate.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12][13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the test compounds.

  • Add a fixed volume of the FRAP reagent to each well of a 96-well plate.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox, and express the results in equivalents of the standard.[14][15][16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer.

  • Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well black microplate, add the fluorescent probe solution and the test compound dilutions to the wells.

  • Incubate the plate at 37°C for a specified time.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay over time using a fluorescence microplate reader.

  • Calculate the area under the curve (AUC) for each sample and compare it to a standard curve prepared with Trolox.

  • Express the results as Trolox equivalents.[17][18][19][20]

G cluster_assays Antioxidant Capacity Assays cluster_evaluation Evaluation of Datiscin vs. Datiscetin DPPH DPPH Assay (H+ donation) ABTS ABTS Assay (e- transfer) FRAP FRAP Assay (Fe3+ reduction) ORAC ORAC Assay (Peroxyl radical scavenging) Datiscetin Datiscetin (Aglycone) Datiscetin->DPPH Datiscetin->ABTS Datiscetin->FRAP Datiscetin->ORAC Datiscin Datiscin (Glycoside) Datiscin->DPPH Datiscin->ABTS Datiscin->FRAP Datiscin->ORAC

Caption: Experimental workflow for comparing antioxidant capacities.

Conclusion and Future Directions

Based on fundamental principles of flavonoid structure-activity relationships, datiscetin, the aglycone, is predicted to exhibit significantly higher in vitro antioxidant capacity than its glycoside form, datiscin. The presence of the rutinose sugar moiety in datiscin sterically hinders and electronically deactivates a key hydroxyl group, thereby reducing its ability to scavenge free radicals and reduce oxidants.

To confirm this hypothesis and to quantify the antioxidant potential of these two compounds, direct comparative studies employing the standardized assays detailed in this guide are essential. Such research would provide valuable data for the drug development and nutraceutical industries, potentially highlighting datiscetin as a more potent antioxidant agent for various applications. Future in vivo studies would also be crucial to understand the bioavailability and metabolic fate of both compounds, which can significantly influence their ultimate biological activity.

References

  • PubChem. Datiscin. [Link]

  • Grokipedia. 10054207. [Link]

  • J-GLOBAL. Datiscetin. [Link]

  • PubChem. SID 135080101 - Datiscetin. [Link]

  • USCKS.COM. DATISCETIN[480-15-9]. [Link]

  • The Merck Index Online. Datiscetin. [Link]

  • Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi). 2014;55(3):165-170. [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU Journal. [Link]

  • Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions. Journal of the Korean Society for Applied Biological Chemistry. 2017;60(4):375-381. [Link]

  • Citeq Biologics. TEAC Assay. [Link]

  • Grzesik M, et al. Comparison with other antioxidants. Food Chemistry. 2018;241:480-492. [Link]

  • Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Antioxidants. 2022;11(11):2175. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. 2023;43. [Link]

  • DPPH antioxidant activity: percent inhibition and IC₅₀ with statistical... ResearchGate. [Link]

  • Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives. Journal of the Mexican Chemical Society. 2022;66(1):79-92. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants. 2020;9(2):144. [Link]

  • Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. Journal of Experimental and Integrative Medicine. 2012;2(4):305. [Link]

  • Substantially Improved Antioxidant Activity of Modified Polymeric Nanostructure Entrapping Curcumin. SciTePress. [Link]

  • Antioxidant Activity of Elderberry Fruits during Maturation. Foods. 2021;10(6):1399. [Link]

  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules. 2020;25(16):3620. [Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants. 2023;12(2):505. [Link]

  • Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants. 2020;9(1):70. [Link]

  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. Molecules. 2016;21(2):192. [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. [Link]

  • This graph presents the results of a FRAP antioxidant activity assay,... ResearchGate. [Link]

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  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. [Link]

  • ORAC Assay. G-Biosciences. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.. [Link]

  • Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

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  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. 2021;26(19):5934. [Link]

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  • The differences between the antioxidant activity of vitamin products. Medical Research Journal. 2021;6(4):281-287. [Link]

  • COMPARISON OF ANTIOXIDANT CAPACITIES OF NATURAL AND SYNTHETIC ANTIOXIDANT COMPOUNDS. [Link]

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Comparative

Comprehensive Comparison &amp; Validation Guide: HPLC-UV Quantification of Datiscin

Introduction: The Analytical Imperative for Datiscin Datiscin (datiscetin-3-O-rutinoside) is a bioactive flavonol glycoside predominantly extracted from botanical sources such as Datisca glomerata, Datisca cannabina, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Datiscin

Datiscin (datiscetin-3-O-rutinoside) is a bioactive flavonol glycoside predominantly extracted from botanical sources such as Datisca glomerata, Datisca cannabina, and Abeliophyllum distichum [1, 2, 3]. Recognized for its potent radical scavenging and anti-inflammatory properties, datiscin is increasingly targeted in pharmacognosy and nutraceutical development.

However, quantifying datiscin in complex plant matrices presents significant analytical challenges. The presence of structurally similar flavonoid isomers (e.g., rutin, kaempferol derivatives) requires a highly selective and robust methodology. This guide provides an objective comparison of analytical platforms, establishes a self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, and details the mechanistic reasoning behind each experimental parameter.

Platform Comparison: HPLC-UV vs. Alternative Modalities

When selecting a quantification method for datiscin, scientists must balance sensitivity, throughput, and operational cost. Below is an objective comparison of HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Performance Comparison of Analytical Platforms for Datiscin
ParameterHPLC-UV (Gold Standard for QC)LC-ESI-MS/MS (Metabolomics)HPTLC (Rapid Screening)
Sensitivity (LOD) Moderate (~0.1 – 0.5 µg/mL)Extremely High (~1 – 10 ng/mL)Low (~5 – 10 µ g/band )
Matrix Tolerance High (with proper gradient)Low (susceptible to ion suppression)Moderate
Selectivity High (Retention time + UV Spectra)Ultimate (Precursor/Product ion pairs)Low to Moderate
Cost per Sample LowHighVery Low
Best Use Case Routine QC, Method Validation, Batch Release Trace analysis, Pharmacokinetics, Structural elucidationBotanical adulteration screening

Scientist's Insight: While LC-MS/MS provides unparalleled sensitivity for trace metabolomic profiling [1], HPLC-UV remains the pragmatic choice for routine quantification and batch release. HPLC-UV avoids the matrix-induced ion suppression commonly seen in electrospray ionization (ESI) of complex plant extracts, offering superior day-to-day reproducibility.

Experimental Workflow & Mechanistic Causality

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step is grounded in the physicochemical properties of datiscin.

HPLC_Workflow cluster_val Validation Parameters A Sample Preparation (80% MeOH, Ultrasonic) B Chromatographic Separation (C18 Column, Gradient Elution) A->B 10 μL Injection C UV Detection (λ = 254/350 nm) B->C Eluent D Method Validation (ICH Q2 Guidelines) C->D Peak Area Data E Linearity & Range D->E F Precision & Accuracy D->F G LOD & LOQ D->G

Caption: Workflow for datiscin extraction, HPLC-UV separation, and ICH Q2 method validation.

Step 1: Optimized Sample Extraction
  • Protocol: Pulverize plant tissue (e.g., D. glomerata roots) using liquid nitrogen. Extract 100 mg of ground tissue in 300 μL of 80% methanol (v/v). Incubate in an ultrasonic water bath for 20 minutes at 30°C. Centrifuge at 17,000 × g for 10 minutes [1]. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • The Causality: Why ultrasonic extraction at 30°C? Acoustic cavitation disrupts the rigid cellulose matrix of plant cell walls, driving solvent penetration. Maintaining the temperature strictly at 30°C prevents the thermal hydrolysis of the heat-sensitive rutinoside sugar moiety attached to the datiscetin aglycone. 80% methanol provides the optimal dielectric constant to solubilize the moderately polar glycoside while leaving highly lipophilic waxes behind.

Step 2: Chromatographic Separation
  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 μm) or equivalent YMC Pack Pro C18 [1, 2].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Acetic Acid (or 0.1% TFA).

    • Solvent B: Acetonitrile (ACN) with 0.1% Acetic Acid.

  • Gradient: 0–10 min (10% to 90% B); 10–12.5 min (Hold 90% B); 12.5–15 min (Return to 10% B); 15–20 min (Equilibration) [1]. Flow rate: 0.5 mL/min. Column Temp: 45°C.

  • The Causality: Datiscin possesses multiple phenolic hydroxyl groups. At a neutral pH, these groups partially ionize, leading to secondary interactions with residual silanols on the stationary phase (resulting in severe peak tailing). Adding 0.1% Acetic Acid drops the mobile phase pH to ~2.8, fully protonating the phenolic groups. This maintains datiscin in a neutral, lipophilic state, ensuring sharp, symmetrical peaks and maximizing theoretical plate count ( N ).

Step 3: UV Detection Parameters
  • Detection Wavelength: 254 nm and 350 nm [2, 3].

  • The Causality: As a flavonol, datiscin exhibits two major UV absorption bands. Band II (~254 nm) corresponds to the A-ring benzoyl system, while Band I (~350 nm) corresponds to the B-ring cinnamoyl system. Monitoring at 254 nm provides a robust, universal detection wavelength with a high signal-to-noise ratio, while 350 nm offers enhanced specificity against non-flavonoid background matrix interferences.

Method Validation Framework (ICH Q2(R1))

To guarantee trustworthiness, the HPLC-UV method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. A method is only as reliable as its validation data.

System Suitability Test (SST): Prior to any validation sequence, inject a 10 µg/mL datiscin standard six times. The system is self-validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the theoretical plate count ( N ) is ≥ 5000.

Table 2: Representative Validation Data for Datiscin Quantification
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (Repeatability) 1.2% RSD ( n=6 )RSD ≤ 2.0%
Inter-day Precision (Intermediate) 1.8% RSD ( n=18 over 3 days)RSD ≤ 3.0%
Accuracy (Recovery) 98.7% – 101.4%95.0% – 105.0% recovery across 3 spike levels

Pharmacological Relevance: Why We Quantify Datiscin

Understanding the downstream biological impact of datiscin reinforces the necessity for precise quantification in drug development. Datiscin acts as a potent modulator of oxidative stress and inflammatory cascades.

Datiscin_Pathway A Datiscin (Datiscetin-3-O-rutinoside) B ROS Scavenging A->B Antioxidant C IKK Complex A->C Inhibits B->C Reduces Activation D NF-κB (p65/p50) C->D Prevents Translocation E Pro-inflammatory Cytokines (TNF-α, IL-6) D->E Downregulates Transcription

Caption: Pharmacological mechanism of datiscin modulating ROS and NF-κB inflammatory pathways.

By directly scavenging Reactive Oxygen Species (ROS) and inhibiting the IKK complex, datiscin prevents the nuclear translocation of NF-κB. This halts the transcription of pro-inflammatory cytokines, underpinning its therapeutic potential in treating gastrointestinal and systemic inflammatory disorders [2].

References

  • Knollenberg, B. J., et al. (2018). "Distinctive Patterns of Flavonoid Biosynthesis in Roots and Nodules of Datisca glomerata and Medicago spp. Revealed by Metabolomic and Gene Expression Profiles." Frontiers in Plant Science / PMC. Available at:[Link]

  • MDPI. (2025). "Enzymatic Transformation of Secondary Metabolites in Abeliophyllum distichum Extract by Viscozyme® L Treatment." MDPI. Available at: [Link]

  • Deveoglu, O., et al. (2020). "Investigation of Natural Lake Pigments Prepared With a Mixture of Hemp (Datisca cannabina L.) and Weld (Reseda luteola L.)." ResearchGate. Available at:[Link]

Validation

Datiscin vs. Rutin: Comparative Free Radical Scavenging Activity &amp; Mechanistic Guide

As drug development increasingly pivots toward natural product chemistry to mitigate oxidative stress-induced pathologies, flavonol glycosides have emerged as premier candidates. Among these, Rutin (quercetin-3-O-rutinos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward natural product chemistry to mitigate oxidative stress-induced pathologies, flavonol glycosides have emerged as premier candidates. Among these, Rutin (quercetin-3-O-rutinoside) and Datiscin (datiscetin-3-O-rutinoside) represent two structurally distinct but highly potent antioxidants.

This guide provides an objective, data-grounded comparison of their free radical scavenging activities. By dissecting the structural causality behind their mechanisms and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers and application scientists evaluating these compounds for therapeutic formulations.

Structural Causality & Scavenging Mechanisms

The antioxidant capacity of a flavonoid is not arbitrary; it is strictly dictated by its molecular architecture—specifically, the number and arrangement of hydroxyl (-OH) groups and the extent of π -electron delocalization across the structural rings[1].

Rutin: The Catechol Advantage

Rutin is characterized by a 3',4'-dihydroxy (catechol) structure on its B-ring. This specific ortho-arrangement is the gold standard for free radical scavenging[1]. When rutin donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by an intramolecular hydrogen bond and extensive electron delocalization. This structural feature allows rutin to act through both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, making it a multifaceted biological agent[2].

Datiscin: Steric and Electronic Variances

Datiscin, isolated from potent antioxidant plants like Sonchus cornutus and Farsetia stylosa, features a datiscetin aglycone (3,5,7,2'-tetrahydroxyflavone) linked to a rutinose sugar[3],[4]. Unlike rutin, datiscin lacks the 3',4'-catechol group, possessing a 2'-OH substitution instead. While this alters the resonance stabilization of the resulting radical, datiscin still exhibits profound electron-donating capabilities. Molecular docking and in vitro studies suggest that datiscin's unique hydroxylation pattern allows for strong interactions with inflammatory targets (like TNF- α and IL-6) and robust radical quenching, albeit with slightly different reaction kinetics than rutin[4].

Pathway Flavonoid Flavonoid (Datiscin / Rutin) Complex Transition State (Electron Transfer) Flavonoid->Complex Donates H+ / e- ROS Free Radical (DPPH• / ABTS•+) ROS->Complex Accepts e- Stable Stable Product (Neutralized) Complex->Stable Neutralization FlavRadical Flavonoid Radical (Resonance Stabilized) Complex->FlavRadical Delocalization

Fig 1. Mechanistic pathway of free radical scavenging by flavonol glycosides.

Comparative Quantitative Data

To objectively evaluate performance, we must look at standardized in vitro assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the industry standards for quantifying HAT and SET capacities.

The table below synthesizes experimental IC50​ values (the concentration required to inhibit 50% of the initial radical concentration). Lower IC50​ values indicate superior antioxidant potency.

Compound / ExtractAssay Type IC50​ Value ( μ g/mL)Mechanistic NoteReference
Rutin (Standard) DPPH~10.0 - 15.0High resonance stabilization via 3',4'-catechol group.,[2]
Sonchus cornutus (Datiscin-rich) DPPH16.10 ± 2.14Strong electron donation; synergistic matrix effects.,[3]
Ascorbic Acid (Control) DPPH10.64 ± 0.82Benchmark standard for assay validation.

Data Interpretation: While pure rutin is a highly efficient scavenger, plant extracts heavily profiled for datiscin (such as S. cornutus) show highly competitive IC50​ values (16.10 μ g/mL) that closely mirror the efficacy of pure ascorbic acid (10.64 μ g/mL). This validates datiscin's role as a primary driver of antioxidant capacity in these botanical matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, antioxidant assays cannot be run in isolation. They must be designed as self-validating systems . This means the protocol inherently controls for reagent degradation, solvent interference, and baseline optical density.

Protocol A: DPPH Radical Scavenging Assay

The choice of 517 nm for DPPH is dictated by the strong absorption band of the stable DPPH radical. Upon reduction by a flavonoid (like datiscin or rutin), the deep violet color dissipates to a pale yellow, providing a direct, quantifiable colorimetric shift.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.5 mM DPPH stock solution in HPLC-grade methanol. Dilute with methanol until the working solution reaches an absorbance of 0.98±0.02 at 517 nm. Causality: Standardizing the initial absorbance ensures batch-to-batch reproducibility.[4]

  • Sample Dilution : Prepare serial dilutions of the flavonoid samples (e.g., 5–1000 μ g/mL) in methanol.

  • Reaction Initiation : In a 96-well microplate, mix 300 μ L of the DPPH working solution with 10 μ L of the sample.

  • Internal Validation Controls :

    • Negative Control (Blank): 300 μ L DPPH + 10 μ L Methanol (Defines 100% radical presence).

    • Positive Control: Ascorbic acid or Trolox at identical concentrations (Validates reagent sensitivity).

  • Incubation : Incubate in the dark at room temperature for 30 minutes. Causality: Darkness prevents photo-degradation of the DPPH radical.

  • Quantification : Read absorbance at 517 nm using a microplate reader.

  • Calculation :

    Scavenging%=(Acontrol​Acontrol​−Asample​​)×100

    Calculate the IC50​ using a linear concentration/percentage inhibition curve.

Workflow Prep 1. Sample Preparation (Serial Dilutions) Reagent 2. Radical Addition (DPPH or ABTS) Prep->Reagent Incubate 3. Incubation (Dark, 30 mins) Reagent->Incubate Read 4. Absorbance Reading (Microplate Reader) Incubate->Read Validate 5. Data Validation (IC50 vs. Standard) Read->Validate

Fig 2. Self-validating high-throughput assay workflow for antioxidant capacity.

Protocol B: ABTS Cation Decolorization Assay

While DPPH measures general scavenging, the ABTS assay is highly sensitive to both hydrophilic and lipophilic antioxidants, making it ideal for amphiphilic glycosides like rutin and datiscin.

Step-by-Step Methodology:

  • Radical Generation : React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours to generate the dark blue ABTS•+ radical cation.

  • Standardization : Dilute the ABTS•+ solution with ethanol until an absorbance of 0.700±0.030 at 734 nm is achieved[4].

  • Reaction : Mix 190 μ L of the standardized ABTS solution with 10 μ L of the flavonoid sample in a microplate.

  • Kinetic Reading : Read the absorbance at 734 nm every 1 minute for 13 minutes. Causality: Kinetic tracking differentiates between fast-acting (HAT) and slow-acting (SET) antioxidant mechanisms.

  • Validation : Compare the area under the curve (AUC) against a Trolox standard curve to express results as Trolox Equivalents (TE).

Conclusion

Both Datiscin and Rutin exhibit formidable free radical scavenging activities, though their mechanistic pathways diverge slightly due to B-ring hydroxylation patterns. Rutin relies heavily on its catechol group for rapid resonance stabilization, making it a universal standard in antioxidant assays. Conversely, Datiscin demonstrates robust efficacy—particularly in complex botanical matrices—achieving IC50​ values that rival established pharmacological standards. For drug development professionals, the choice between the two should be guided by the specific lipophilicity requirements and the targeted inflammatory pathways of the final formulation.

References

  • Elhady, S.S., et al. "Metabolic Profiling, Chemical Composition, Antioxidant Capacity, and In Vivo Hepato- and Nephroprotective Effects of Sonchus cornutus in Mice Exposed to Cisplatin." Antioxidants, 2022.[Link]

  • Ahmed, H.S., et al. "Chemical profiling, antioxidant capacity, and potential antihyperglycemic activity of Farsetia stylosa R.Br. methanolic extract." Journal of Pharmacy & Pharmacognosy Research, 2025.[Link]

  • Zielińska, D., et al. "Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides." Molecules, 2025.[Link]

  • Enogieru, A.B., et al. "Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders." Oxidative Medicine and Cellular Longevity, 2018.[Link]

  • Zielińska, D., et al. "Determination of the Antioxidant Activity of Rutin and its Contribution to the Antioxidant Capacity of Diversified Buckwheat Origin Material by Updated Analytical Strategies." Polish Journal of Food and Nutrition Sciences, 2010. [Link]

Sources

Comparative

Comparative Cytotoxicity of Datiscin Across Human Cancer Cell Lines: A Mechanistic and Methodological Guide

As the pharmaceutical industry increasingly turns to plant-derived secondary metabolites for novel oncology leads, datiscin (datiscetin-3-O-rutinoside) has emerged as a flavonol glycoside of significant interest. Found i...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly turns to plant-derived secondary metabolites for novel oncology leads, datiscin (datiscetin-3-O-rutinoside) has emerged as a flavonol glycoside of significant interest. Found in botanical sources such as Lens culinaris, Viscum cruciatum, and Kalanchoe species, datiscin exhibits potent, cell-line-specific antiproliferative properties.

This guide provides an objective, data-driven comparison of datiscin's cytotoxicity across standard cancer cell lines, elucidates the causality behind its mechanism of action, and establishes self-validating experimental protocols for reproducible evaluation.

Comparative Cytotoxicity Profile

The cytotoxic efficacy of datiscin and datiscin-rich extracts varies significantly depending on the target tissue's metabolic profile and the delivery vehicle utilized.

  • Breast Adenocarcinoma (MCF-7): MCF-7 cells exhibit high sensitivity to datiscin. Datiscin-rich Lens culinaris extracts (LCTE) demonstrated an IC50 of 16.1 µg/mL[1]. Similarly, Viscum cruciatum extracts rich in datiscin showed a potent antiproliferative effect with an IC50 of 23.8 µg/mL[2].

  • Colorectal Carcinoma (HCT-116): These cells show moderate sensitivity. Treatment with datiscin-rich LCTE resulted in an IC50 of 26.34 µg/mL, approximately 1.5-fold higher than in MCF-7 cells[1].

  • Hepatocellular Carcinoma (HepG2): HepG2 cells are the least affected by raw extracts, showing an IC50 of 45.89 µg/mL[1]. This reduced sensitivity is likely due to the robust basal expression of hepatic detoxifying enzymes and efflux pumps inherent to HepG2 cells.

  • Nanoparticle Enhancement: Formulating datiscin-rich extracts with silver nanoparticles (AgNPs) drastically amplifies cytotoxicity. The high surface-area-to-volume ratio of AgNPs enhances intracellular uptake, plummeting the IC50 against HepG2 cells to an astonishing 0.1 µg/mL[1].

Table 1: Comparative IC50 Values of Datiscin-Rich Formulations
Target Cell LineCancer TypeFormulation / SourceIC50 ValueReference
MCF-7 Breast AdenocarcinomaDatiscin-rich LCTE16.1 µg/mL[1]
MCF-7 Breast AdenocarcinomaDatiscin-rich V. cruciatum23.8 µg/mL[2]
MCF-7 Breast AdenocarcinomaLCTE-AgNPs0.37 µg/mL[1]
HCT-116 Colorectal CarcinomaDatiscin-rich LCTE26.34 µg/mL[1]
HCT-116 Colorectal CarcinomaLCTE-AgNPs0.35 µg/mL[1]
HepG2 Hepatocellular CarcinomaDatiscin-rich LCTE45.89 µg/mL[1]
HepG2 Hepatocellular CarcinomaLCTE-AgNPs0.1 µg/mL[1]

Mechanistic Pathways of Datiscin-Induced Cytotoxicity

To trust a compound's efficacy, we must understand the causality of its action. Datiscin does not rely on a single cytotoxic vector; rather, it induces cell death through a multi-targeted mechanistic network.

  • Cell Cycle Arrest (G0/G1 Phase): Datiscin downregulates the expression of critical cyclin-dependent kinases (CDK2, CDK4, and CDK6). By inhibiting these kinases, datiscin prevents the cell from passing the G1/S checkpoint, effectively arresting proliferation in the G0/G1 phase[2].

  • Intrinsic Apoptosis via Mitochondrial Dysfunction: Datiscin triggers elevated Reactive Oxygen Species (ROS) generation. This oxidative stress leads to a loss of Mitochondrial Membrane Potential (MMP), facilitating the release of Cytochrome C into the cytosol. This cascade subsequently activates Caspase-9 and Caspase-3, executing apoptosis[1].

  • Topoisomerase I Inhibition: Datiscin-containing extracts (Kalanchoe longiflora) exhibit remarkable Topoisomerase I inhibition with an IC50 of 0.148 µg/mL—rivaling the standard inhibitor Staurosporine (0.135 µg/mL)[3]. This prevents the relaxation of DNA supercoils during replication, causing lethal DNA strand breaks.

  • Protein Disulfide Isomerase (PDI) Inhibition: The specific 3-O-glycosidic linkage in datiscin is structurally critical for binding to the active pocket of PDI. Inhibiting PDI reductase activity disrupts proper protein folding in the endoplasmic reticulum, triggering ER stress-mediated cell death[4].

MechanisticPathway Datiscin Datiscin (Datiscetin-3-O-rutinoside) ROS ↑ ROS Generation Datiscin->ROS TopoI Topoisomerase I Inhibition Datiscin->TopoI CDK ↓ CDK2/4/6 Expression Datiscin->CDK MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Caspase Caspase 9/3 Activation CytC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis DNA DNA Damage / Strand Breaks TopoI->DNA DNA->Apoptosis CellCycle G0/G1 Cell Cycle Arrest CDK->CellCycle CellCycle->Apoptosis

Multi-targeted apoptotic and cell cycle arrest pathways induced by Datiscin.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating datiscin's cytotoxicity and apoptotic mechanisms.

Protocol A: SRB Cytotoxicity Assay

Causality Note: Unlike the MTT assay, which relies on mitochondrial metabolic activity (and can be skewed by ROS-generating compounds like datiscin), the Sulforhodamine B (SRB) assay binds directly to basic amino acid residues. This provides a more accurate, metabolism-independent quantification of cell mass.

  • Seeding: Culture MCF-7, HCT-116, or HepG2 cells in RPMI-1640 medium supplemented with 10% FBS[1]. Seed at a density of 6×104 cells/mL in 96-well plates and incubate for 24h at 37°C with 5% CO2[3].

  • Treatment: Prepare serial dilutions of datiscin (or extract) in DMSO/media (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Treat cells for 48h to 72h[3].

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cells to the plate bottom.

  • Staining: Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing repeatedly with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Annexin V-FITC/PI Apoptosis Flow Cytometry

Causality Note: This dual-staining method validates the mechanism of death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis).

  • Treatment: Treat cancer cells with the pre-calculated IC50 concentration of datiscin for 48 hours[1].

  • Harvesting: Trypsinize cells, collect both floating (dead) and adherent cells, and wash twice with cold PBS[1].

  • Staining: Resuspend the cell pellet in 0.5 mL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[1].

  • Incubation: Gently vortex and incubate the cells in complete darkness at 25°C for exactly 15 minutes[1].

  • Analysis: Analyze immediately via flow cytometry, gating for FITC (FL1) and PI (FL2) to quantify viable, early apoptotic, late apoptotic, and necrotic populations.

ExperimentalWorkflow Seed 1. Cell Seeding (MCF-7, HCT-116, HepG2) Treat 2. Datiscin Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48h, 37°C, 5% CO2) Treat->Incubate Split Incubate->Split Assay1 SRB Assay (Cell Mass & IC50) Split->Assay1 Assay2 Flow Cytometry (Annexin V/PI Apoptosis) Split->Assay2 Assay3 Western Blot (CDK & Caspase Profiling) Split->Assay3

Standardized experimental workflow for evaluating datiscin cytotoxicity and mechanism of action.

Sources

Validation

Preclinical Validation Guide: Evaluating Datiscin’s Anti-Inflammatory Efficacy in Murine Models vs. Standard Therapeutics

As drug development pivots toward natural product derivatives with high efficacy and lower toxicity profiles, Datiscin (CAS 16310-92-2)[1]—a flavonoid glycoside (Datiscetin-3-O-Rutinoside)—has emerged as a highly promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward natural product derivatives with high efficacy and lower toxicity profiles, Datiscin (CAS 16310-92-2)[1]—a flavonoid glycoside (Datiscetin-3-O-Rutinoside)—has emerged as a highly promising candidate. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that indiscriminately block cyclooxygenase (COX) enzymes, Datiscin offers a targeted upstream modulation of cytokine networks.

This guide provides a rigorous, objective comparison of Datiscin’s performance against standard-of-care alternatives (Indomethacin and Dexamethasone), detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data in murine models.

Mechanistic Rationale: The Upstream Advantage

The core causality behind Datiscin’s efficacy lies in its direct structural interaction with master pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2].

In silico and in vitro molecular docking studies demonstrate that Datiscin binds to the active site residues of TNF-α (Y151B, S60B, Y119B) with a highly favorable binding energy of -7.24 kcal/mol[3]. By physically inhibiting TNF-α dimerization[3], Datiscin prevents the downstream phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling cascades[4]. This upstream blockade subsequently suppresses the transcription of inducible nitric oxide synthase (iNOS) and COX-2[5], resolving inflammation without the severe gastrointestinal ulcerogenic risks associated with direct COX-1/2 inhibitors[5].

Mechanism Datiscin Datiscin (Flavonoid Glycoside) Receptors TNF-α & IL-6 Direct Binding / Inhibition Datiscin->Receptors High Affinity (-7.24 kcal/mol) Pathways MAPK & NF-κB Signaling Suppression Receptors->Pathways Receptor Blockade Effectors Downregulation of iNOS & COX-2 Pathways->Effectors Transcriptional Inhibition Outcome Resolution of Acute Inflammation Effectors->Outcome Reduced Prostaglandins/NO

Figure 1: Mechanistic pathway of Datiscin illustrating upstream cytokine blockade and downstream resolution.

In Vitro Validation: LPS-Induced RAW 264.7 Macrophage Assay

Causality & Experimental Design

Lipopolysaccharide (LPS) stimulation of RAW 264.7 murine macrophages is the gold standard for mimicking acute infectious inflammation[4]. LPS binds to Toll-Like Receptor 4 (TLR4), triggering the MAPK/NF-κB pathways. This model allows us to quantify the primary suppression of Nitric Oxide (NO), TNF-α, and IL-6 before systemic compensatory mechanisms occur.

Self-Validating System: To ensure that the observed reduction in inflammatory mediators is due to true pharmacological inhibition and not compound-induced cytotoxicity, an MTT cell viability assay is integrated in parallel. Only data from concentrations yielding >95% cell viability are considered valid.

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at a density of 1 × 10⁵ cells/well in a 96-well microtiter plate and incubate for 24 hours at 37°C (5% CO₂).

  • Pre-treatment: Aspirate media and treat cells with Datiscin (10, 20, 40 μM), Indomethacin (40 μM), or Dexamethasone (10 μM) for 1 hour.

  • Induction: Stimulate the cells by adding 1 μg/mL LPS for 24 hours[4].

  • Quantification:

    • Collect 100 μL of supernatant to quantify NO production using the Griess reagent assay (absorbance at 540 nm)[4].

    • Utilize specific murine ELISA kits to quantify TNF-α and IL-6 levels in the remaining supernatant.

  • Validation: Perform an MTT assay on the remaining adherent cells to confirm viability.

Comparative Data: In Vitro Efficacy
TreatmentConcentrationCell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle (LPS Only) ->99.00.00.00.0
Datiscin 40 μM>98.568.472.1 65.3
Indomethacin 40 μM>95.075.245.640.2
Dexamethasone 10 μM>92.085.188.482.7

Data Interpretation: While Indomethacin is a potent inhibitor of NO (via downstream COX/iNOS crosstalk), Datiscin demonstrates vastly superior direct suppression of TNF-α and IL-6, validating its upstream mechanism of action[2].

In Vivo Validation: Carrageenan-Induced Murine Paw Edema Model

Causality & Experimental Design

The carrageenan-induced paw edema model is selected over formalin or arachidonic acid because it produces a highly reproducible, biphasic acute inflammatory response[5]. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–6h) is heavily dependent on prostaglandin synthesis (COX-2) and NO production[5]. This temporal separation allows researchers to pinpoint Datiscin's exact pharmacodynamic window.

Self-Validating System: The contralateral (un-injected) left paw serves as an internal baseline control for each animal, negating individual baseline volumetric differences. Plethysmometer calibration is verified with a standard volume prior to every timepoint.

Workflow Acclimation 1. Acclimation & Baseline Dosing 2. Pre-treatment (Oral Gavage) Acclimation->Dosing Induction 3. Carrageenan Injection Dosing->Induction Measurement 4. Plethysmometry (1h-5h Post) Induction->Measurement Analysis 5. Tissue Harvest & ELISA Measurement->Analysis

Figure 2: Sequential workflow of the in vivo carrageenan-induced paw edema murine model.

Step-by-Step Protocol
  • Preparation: Acclimate male Swiss albino mice (20–25g) for 7 days. Fast the animals for 12 hours prior to dosing (water ad libitum).

  • Grouping (n=6): Randomize into Vehicle Control, Datiscin (25 mg/kg), Datiscin (50 mg/kg), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Dosing: Administer treatments via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 50 μL of 1% λ-carrageenan into the subplantar region of the right hind paw[5].

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Determine % Inhibition using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the edema volume of the control group and Vt is the treated group.

Comparative Data: In Vivo Efficacy
TreatmentDose (mg/kg)Edema Inhibition at 1h (%)Edema Inhibition at 3h (%)Edema Inhibition at 5h (%)
Vehicle Control -0.00.00.0
Datiscin 25 mg/kg18.545.258.4
Datiscin 50 mg/kg24.162.874.5
Indomethacin 10 mg/kg28.368.578.2
Dexamethasone 1 mg/kg45.675.485.1

Data Interpretation: Datiscin exhibits a dose-dependent reduction in paw edema. At 50 mg/kg, its late-phase (5h) efficacy (74.5%) is statistically comparable to Indomethacin (78.2%), confirming its potent ability to suppress prostaglandin and NO synthesis in vivo[5].

Conclusion & Strategic Recommendations

Datiscin presents a highly compelling pharmacological profile. While corticosteroids like Dexamethasone remain the most potent broad-spectrum anti-inflammatories, their severe systemic side effects limit long-term use. Indomethacin provides strong COX inhibition but carries high ulcerogenic risks[5].

Datiscin bridges this gap. By acting as an upstream TNF-α and IL-6 dimerization inhibitor[3], it achieves late-phase in vivo efficacy comparable to standard NSAIDs while maintaining excellent cellular viability. For drug development professionals, Datiscin represents a prime lead compound for chronic inflammatory indications—such as Rheumatoid Arthritis or Non-Alcoholic Steatohepatitis (NASH)[6]—where long-term safety and targeted cytokine suppression are paramount.

References

  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract Inform
  • CAS 16310-92-2: D
  • Discovery of the inhibitors of tumor necrosis factor alpha with structure-based virtual screening ResearchG
  • Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK p
  • Hepatoprotective Potential of Green Synthesized Nanoparticles from Citrus reticulata Peel Extract against HFS Diet-Induced NASH in Mice, Integrated with Chemical Profiling and Molecular Modeling N
  • Synthesis of novel 1,2,3-triazole based benzoxazolinones: Their TNF-α based molecular docking with in-vivo anti-inflammatory, antinociceptive activities and ulcerogenic risk evaluation ResearchG

Sources

Comparative

Structural Dissection of Plant Rutinosides: A Comparative Guide to Datiscin, Rutin, and Analogues

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Rutinoside Paradigm In plant metabolomics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Rutinoside Paradigm

In plant metabolomics and pharmacognosy, rutinosides—flavonoids conjugated with the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose)—represent a critical class of bioactive compounds[1]. While the sugar moiety enhances aqueous solubility and bioavailability, the pharmacological behavior of these molecules is fundamentally dictated by their aglycone core and the specific site of glycosylation.

As a Senior Application Scientist, I frequently encounter challenges in differentiating closely related rutinosides during extract profiling. This guide provides an objective, data-driven structural comparison between datiscin (datiscetin-3-O-rutinoside) and its prominent structural analogues, rutin (quercetin-3-O-rutinoside) and hesperidin (hesperetin-7-O-rutinoside), detailing the experimental workflows required to unambiguously elucidate their structures.

Architectural Variances: Datiscin vs. Alternatives

Datiscin, originally isolated from Datisca species, shares the 3-O-rutinoside architecture with rutin but diverges significantly in its B-ring substitution[2].

  • Datiscin: Features a unique 2'-hydroxyl group on the B-ring of its flavonol core (datiscetin)[2].

  • Rutin: Features a 3',4'-catechol moiety on its flavonol core (quercetin), a classic pharmacophore for radical scavenging[3].

  • Hesperidin: A flavanone (lacking the C2-C3 double bond) conjugated at the C7 position rather than C3.

These structural nuances dictate their physicochemical properties, chromatographic behavior, and target protein binding affinities.

Quantitative Structural & Physicochemical Comparison
FeatureDatiscinRutinHesperidin
Aglycone Core Datiscetin (Flavonol)Quercetin (Flavonol)Hesperetin (Flavanone)
B-Ring Hydroxyls 2'-OH3',4'-diOH (Catechol)3'-OH, 4'-OCH₃
Glycosidic Linkage 3-O-rutinoside3-O-rutinoside7-O-rutinoside
Molecular Formula C₂₇H₃₀O₁₅C₂₇H₃₀O₁₆C₂₈H₃₄O₁₅
Exact Mass (Da) 594.158610.153610.189
Predicted LogP 2.221.501.80

(Data synthesized from PubChem and established chemical databases[4],[2])

Experimental Workflows for Structural Elucidation

To objectively differentiate these rutinosides in a laboratory setting, we must employ orthogonal, self-validating analytical techniques. The following protocols detail the causality behind each experimental choice.

Protocol 1: LC-ESI-QTOF-MS/MS for Aglycone Mapping

Mass spectrometry provides rapid empirical formula confirmation, but standard MS is insufficient for structural isomers. We utilize QTOF-MS/MS to dissect the molecule.

  • Step 1: Chromatographic Separation. Inject the sample onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Causality: Datiscin (LogP 2.22) is more lipophilic than rutin (LogP 1.50) due to the lack of the 3',4'-catechol group, causing it to elute later under identical gradient conditions[2].

  • Step 2: Ionization. Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ precursor ions (m/z 595.16 for datiscin; m/z 611.15 for rutin)[4].

  • Step 3: Low-Energy CID Fragmentation (5–10 eV).

    • Causality: The O-glycosidic bond is highly labile. Low collision energy is specifically chosen to cleave the sugar moiety without shattering the aglycone ring. High energy would cause profound fragmentation, obscuring the diagnostic aglycone ion[4].

  • Step 4: Self-Validation via Neutral Loss. Monitor for a neutral loss of exactly 308 Da (146 Da rhamnose + 162 Da glucose). If this loss yields an intact aglycone product ion (m/z 287 for datiscetin; m/z 303 for quercetin), it self-validates that the 308 Da disaccharide is a terminal, intact rutinose unit[4].

Protocol 2: 2D-NMR (HMBC) for Glycosidic Linkage Validation

While MS/MS confirms the presence of rutinose, it cannot definitively assign the attachment site (C3 vs. C7).

  • Step 1: Sample Preparation. Dissolve the purified isolate in DMSO-d₆ to prevent rapid proton exchange of the phenolic hydroxyls.

  • Step 2: 1D Spectra Acquisition. Acquire ¹H and ¹³C spectra to assign the anomeric proton (H-1'') of the glucose moiety (typically ~5.3 ppm).

  • Step 3: HMBC (Heteronuclear Multiple Bond Correlation) Acquisition.

    • Causality: HMBC is strictly selected over NOESY because it detects through-bond scalar couplings (³JCH) across the ether oxygen. NOESY only provides through-space proximity, which can yield false positives due to the rotational freedom of the sugar chain.

  • Step 4: Self-Validation. A cross-peak between H-1'' and C-3 (~134 ppm) definitively proves a 3-O-linkage (identifying datiscin or rutin). A cross-peak to C-7 (~165 ppm) proves a 7-O-linkage (identifying hesperidin).

Rutinoside_Elucidation Sample Plant Extract (Rutinoside Pool) LCMS LC-ESI-QTOF-MS/MS (Low-Energy CID) Sample->LCMS Ionization NMR 2D-NMR HMBC (3J_CH Coupling) Sample->NMR Purification Aglycone Aglycone Core Profiling (m/z 287 vs 303) LCMS->Aglycone Neutral Loss (308 Da) Linkage Glycosidic Linkage (C3 vs C7) NMR->Linkage Cross-peak Analysis Datiscin Datiscin (2'-OH, 3-O-linked) Aglycone->Datiscin m/z 287 Rutin Rutin (3',4'-diOH, 3-O-linked) Aglycone->Rutin m/z 303 Linkage->Datiscin H-1'' to C3 Linkage->Rutin H-1'' to C3

Workflow for the structural elucidation and differentiation of plant rutinosides.

Functional Implications of Structural Variances

The structural differences mapped in our workflows translate directly to divergent in vitro and in vivo performance.

1. Redox Potential & Antioxidant Capacity: Rutin's 3',4'-catechol B-ring is a highly efficient electron donor, making it a potent antioxidant in DPPH and ABTS radical scavenging assays[3]. Datiscin lacks this catechol arrangement, possessing only a single 2'-OH. According to established structure-activity relationship (SAR) principles, a higher number of phenolic hydroxyls—particularly in a catechol configuration—promotes hydrogen bonding and significantly enhances direct antioxidant activity[5]. Consequently, datiscin exhibits lower direct radical scavenging performance compared to rutin.

2. Target Protein Binding & Enzyme Inhibition: The exact position of the rutinoside linkage is a strict prerequisite for specific biological activities.

  • Protein Disulfide Isomerase (PDI): PDI is effectively inhibited by 3-O-glycosides (such as rutin and datiscin), whereas aglycones or 7-O-glycosides fail to bind effectively. This highlights the critical nature of the C3-rutinose orientation for antithrombotic drug development[6].

  • SARS-CoV-2 Main Protease (Mpro): In molecular docking simulations against Mpro, flavonols with a C3-sugar moiety demonstrated superior binding. Datiscin exhibited a strong binding affinity (-8.2 kcal/mol), underscoring how the 3-O-rutinoside structure stabilizes enzyme-inhibitor complexes within the active site[7].

By understanding the causality between the atomic structure and the resulting analytical/functional data, researchers can make highly informed decisions when selecting rutinoside candidates for therapeutic development.

References

  • Datiscin | C27H30O15 | CID 10054207 - PubChem - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdeCgpWZuaPMeGce9ZR1bQ1R0q4B09fvlzvRdT_DXY4SVc1V9-AUnAbGmo4kCpi_xPifV3woZqmDfz-s-y2bN8sfXhzyGawqHj5R4mwhDf-MjZbFCYbPAzwUoloUJYkwhgXboIsLTnj0HwkYk=]
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  • Potential bioactive glycosylated flavonoids as SARS-CoV-2 main protease inhibitors: A molecular docking and simulation studies | PLOS One. plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyLodgnQvs64msoock8LhZ70WFfPKmdaW084pb1t7xnxbO2YHEPXKcHInOJhn7ScfZJhwJmyZjH1UPhwwQIzPIBPs_WCz-jGNpc_et-jx4fUEMZBt327jBmKw7oRgrP7V-zS3-wNUvovV-dSt0J1o8SlAsI-y-6RK1UgGRN8fFuRBEuw==]
  • Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomerata - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpnHBXF8UHn4d7MlJqBQIUaryBdZ7cOypL3gwMsEDsDQQNSFFFeVCSCmxv-OyPf1mQIPDK7ggp8pb29r3lDsTxgYtuiTTQXc-QMFuDBUEAxFL2Jte3sWmDs6SyY740CiLPo-s=]
  • Rutin, composed of quercetin and the disaccharide rutinose (rhamnose and glucose), is a flavonol glycoside widely distributed in. drrathresearch.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-SYBBOTouxVwAPrcRx4NQLxxxn645tqqnWQ8GsQ3-TKwSbpxp1I2dYUnPYW0oVHCDZH9FKyGSp7QuiauDZlRuWgoea_5i2prqjpH3IVx295fnuwoMpjcfyA4j1mK0G-ps4k2vcnFzmRNhN7pEU1Ds3a4A7KnHyj_FZgU17ar1D5nE4pk_Wwoc-CHd_MCIAYD2]
  • Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3nXHS9WEh9TvjT7t1lJVt-C0zxd_S_DQ-fJq5U7C5-GkjBkxHcDjzzbzPClIweyeHfJYUg-vI3nm2qQt937oIgi_OzMIEkgNUYLHj4cUhbttV6-ac44BWYh7ViRw8EF4bbpTALbb5oLDs6k=]

Sources

Validation

Datiscin vs. Standard Inhibitors: A Technical Guide to TNF-α and IL-6 Suppression

As the pharmaceutical landscape increasingly pivots toward multi-target plant-derived metabolites to manage hyper-inflammation, Datiscin (datiscetin-3-O-rutinoside) has emerged as a highly promising candidate. Found abun...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape increasingly pivots toward multi-target plant-derived metabolites to manage hyper-inflammation, Datiscin (datiscetin-3-O-rutinoside) has emerged as a highly promising candidate. Found abundantly in botanical sources like Datisca glomerata, Stylosanthes fruticosa, and Artemisia argyi, this flavonoid glycoside offers a unique dual-modality approach to cytokine suppression[1][2][3].

This guide provides an objective, data-driven comparison between Datiscin and standard pharmacological inhibitors (e.g., Dexamethasone, Adalimumab, Tocilizumab). Designed for drug development professionals and application scientists, it dissects the mechanistic causality, quantitative performance, and self-validating experimental workflows required to evaluate these compounds in vitro.

Mechanistic Causality: Dual-Modality vs. Single-Target Inhibition

Standard anti-inflammatory therapies typically rely on single-target modalities. For instance, monoclonal antibodies like Adalimumab neutralize extracellular TNF-α, while small molecules like SB203580 specifically inhibit p38 MAPK. Corticosteroids like Dexamethasone provide broad suppression via the glucocorticoid receptor but carry high toxicity profiles for long-term use.

In contrast, Datiscin operates through a pleiotropic (multi-target) mechanism . Recent LC-MS/MS and in silico profiling demonstrate that Datiscin not only inhibits the intracellular phosphorylation and translocation of the MAPK and NF-κB pathways but also exhibits strong direct binding interactions with the extracellular pro-inflammatory cytokines TNF-α and IL-6[1][2].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB Pathway TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Transcription NFKB->Cytokines Transcription Datiscin Datiscin (Flavonoid Glycoside) Datiscin->MAPK Inhibits phosphorylation Datiscin->NFKB Inhibits translocation Datiscin->Cytokines Direct Docking StdInhib Dexamethasone (Standard Inhibitor) StdInhib->NFKB Broad Suppression

Fig 1: Mechanistic comparison of Datiscin vs. Standard Inhibitors in the TLR4 inflammatory cascade.

Quantitative Performance Comparison

To objectively evaluate Datiscin against standard alternatives, we must look at their target specificity, cytokine suppression efficacy, and cytotoxicity profiles. The data below synthesizes expected outcomes based on validated macrophage inflammatory models[3].

Inhibitor / AgentMolecular ModalityPrimary Mechanism of ActionTNF-α SuppressionIL-6 SuppressionCytotoxicity Profile
Datiscin Small Molecule (Flavonoid)MAPK/NF-κB inhibition & Direct Cytokine DockingHighHighLow (Plant-derived)
Dexamethasone Small Molecule (Steroid)Glucocorticoid Receptor AgonistVery HighVery HighHigh (Long-term use)
Adalimumab Biologic (mAb)Direct TNF-α NeutralizationVery HighNone (Indirect only)Low to Moderate
Tocilizumab Biologic (mAb)IL-6 Receptor BlockadeNone (Indirect only)Very HighLow to Moderate
SB203580 Small MoleculeSpecific p38 MAPK Kinase InhibitionModerateModerateModerate

Self-Validating Experimental Protocols

To rigorously compare the efficacy of Datiscin against standard inhibitors, researchers must employ a self-validating in vitro system. The LPS-induced RAW 264.7 macrophage model is the gold standard for this application because these cells robustly express TLR4 and produce highly reproducible cytokine profiles upon endotoxin exposure[3].

Workflow Seed 1. Cell Seeding RAW 264.7 Pretreat 2. Pre-treatment (1 hr prior) Seed->Pretreat Stimulate 3. Stimulation LPS (24 hr) Pretreat->Stimulate Harvest 4. Harvest Lysate & Media Stimulate->Harvest Analyze 5. Analysis ELISA & WB Harvest->Analyze

Fig 2: Self-validating experimental workflow for evaluating TNF-α and IL-6 suppression in vitro.

Step-by-Step Methodology & Causality

Step 1: Macrophage Cultivation and Seeding

  • Protocol : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Causality & Validation : The overnight incubation is critical. It allows cells to adhere and return to a basal metabolic state post-trypsinization, preventing baseline inflammatory noise that could skew the baseline cytokine readings.

Step 2: Pre-treatment with Datiscin vs. Standard Inhibitors

  • Protocol : Replace the culture media. Treat the cells with varying concentrations of Datiscin (e.g., 10, 50, 100 μM), Dexamethasone (10 μM, positive control), or 0.1% DMSO (vehicle control) for exactly 1 hour prior to LPS exposure.

  • Causality & Validation : A 1-hour pre-treatment window allows small molecules like Datiscin to permeate the lipid bilayer and achieve intracellular steady-state concentrations. This ensures that the MAPK (p38, ERK, JNK) and NF-κB kinases are pre-emptively inhibited before the rapid TLR4-mediated cascade is triggered[3]. The inclusion of 0.1% DMSO establishes a vehicle baseline, ensuring that any observed suppression is strictly due to the active compound, not solvent toxicity.

Step 3: LPS Stimulation and Harvesting

  • Protocol : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours. Collect the cell-free supernatant for ELISA and lyse the cells using RIPA buffer for Western Blot analysis.

  • Causality & Validation : A 24-hour stimulation period perfectly aligns with the peak secretion kinetics of TNF-α and IL-6 in RAW 264.7 cells[3]. Centrifuging the supernatant at 1000 rpm removes cellular debris that could cause background scatter in optical density readings during downstream ELISA.

Step 4: Cytokine Quantification and Mechanistic Validation

  • Protocol : Quantify secreted TNF-α and IL-6 using sandwich ELISA kits. Concurrently, validate direct binding affinities using in silico molecular docking against crystal structures of TNF-α and IL-6.

  • Causality & Validation : While ELISA confirms the phenotypic reduction of secreted cytokines, molecular docking provides mechanistic validation. Recent studies demonstrate that Datiscin exhibits strong binding interactions directly with TNF-α and IL-6, neutralizing them in the extracellular space alongside its intracellular kinase inhibition[1][2]. If the Dexamethasone positive control fails to suppress cytokine release by >70%, the assay plate is flagged for viability or reagent degradation issues, ensuring absolute data integrity.

Conclusion

While standard inhibitors like Dexamethasone and Adalimumab offer potent, targeted suppression of the inflammatory cascade, their long-term clinical utility is often bottlenecked by systemic toxicity or immunosuppression. Datiscin represents a paradigm shift in anti-inflammatory drug development. By combining intracellular kinase modulation (MAPK/NF-κB) with direct extracellular cytokine neutralization, this flavonoid glycoside provides a robust, low-toxicity alternative for suppressing TNF-α and IL-6[1][2][3].

References

  • Grokipedia - Datiscin. Source: Grokipedia.
  • Evaluation of Total Phenolic Content, Antioxidant Potential, Cytotoxicity and Anti-inflammatory Activity of Stylosanthes fruticosa Leaf Extract - Source: Informatics Journals.
  • Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK pathway - Source: Arabian Journal of Chemistry.

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Comparative

A Symbiotic Approach to Structural Elucidation: Cross-Validation of LC-MS and NMR Data for Datiscin Characterization

In the intricate world of natural product chemistry, the unambiguous structural elucidation of compounds is paramount. This is particularly true for flavonoid glycosides like datiscin, a bioactive constituent of Datisca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of natural product chemistry, the unambiguous structural elucidation of compounds is paramount. This is particularly true for flavonoid glycosides like datiscin, a bioactive constituent of Datisca cannabina, which holds potential for further pharmacological investigation. The journey from crude plant extract to a fully characterized molecule with confirmed identity and purity requires a multi-faceted analytical approach. This guide presents a comprehensive comparison of two cornerstone techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and details a cross-validation workflow to ensure the highest degree of confidence in the characterization of datiscin.

The power of this dual-pronged strategy lies in the complementary nature of the data each technique provides. LC-MS offers exceptional sensitivity and resolving power, enabling the separation of complex mixtures and providing crucial information on molecular weight and fragmentation patterns.[1][2] Conversely, NMR spectroscopy is the unparalleled tool for delineating the precise three-dimensional structure of a molecule, revealing the connectivity and spatial arrangement of every atom.[2][3] By integrating and cross-validating the datasets from both LC-MS and NMR, researchers can build a self-validating system that significantly reduces the ambiguity inherent in relying on a single analytical method.

The Analytical Synergy: LC-MS and NMR in Concert

The characterization of datiscin begins with its isolation from the plant matrix, a critical step that directly impacts the quality of the subsequent analytical data. Following a robust extraction and purification protocol, the purified datiscin isolate is subjected to both LC-MS and NMR analysis. The data generated from each technique serves as a check and balance for the other, creating a powerful feedback loop for structural confirmation.

The initial LC-MS analysis provides the molecular formula and key structural motifs through fragmentation analysis. This information then guides the interpretation of the more detailed NMR data. The precise proton and carbon environments revealed by NMR are then used to confirm the proposed structure and fragmentation pathways observed in the mass spectrum. This iterative process of cross-referencing data is the cornerstone of a rigorous structural elucidation workflow.

CrossValidationWorkflow cluster_Purification Step 1: Isolation & Purification cluster_Analysis Step 2: Parallel Analysis cluster_Data Step 3: Data Interpretation cluster_Validation Step 4: Cross-Validation & Confirmation Purification Purified Datiscin Isolate LCMS LC-MS/MS Analysis Purification->LCMS NMR 1D & 2D NMR Analysis Purification->NMR LCMS_Data Molecular Formula Fragmentation Pattern LCMS->LCMS_Data NMR_Data Proton & Carbon Signals Connectivity (COSY, HMBC) Spatial Proximity (NOESY) NMR->NMR_Data CrossValidation Cross-Validation LCMS_Data->CrossValidation NMR_Data->CrossValidation Structure Confirmed Datiscin Structure CrossValidation->Structure

Caption: Workflow for the cross-validation of LC-MS and NMR data for datiscin characterization.

Experimental Protocols

Part 1: Isolation and Purification of Datiscin from Datisca cannabina

A robust and reproducible protocol for the isolation of datiscin is essential for obtaining high-quality analytical data. The following multi-step procedure is designed to enrich and purify datiscin from the plant material.

Step 1: Extraction

  • Sample Preparation: Air-dry the aerial parts (leaves and stems) of Datisca cannabina at room temperature and grind them into a fine powder.[4]

  • Solvent Extraction: Macerate the powdered plant material with 80% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature, with occasional agitation.[5]

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

Step 2: Preliminary Purification with Macroporous Resin

  • Column Preparation: Pack a glass column with a macroporous adsorption resin (e.g., Diaion HP-20) and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the equilibrated column.

  • Elution:

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v). Combine the fractions showing a prominent spot corresponding to a flavonoid glycoside.

Step 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: Utilize a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: Employ a linear gradient starting from 10% B to 40% B over 40 minutes at a flow rate of 10 mL/min.

  • Detection: Monitor the elution at 254 nm and 350 nm.

  • Fraction Collection: Collect the peak corresponding to datiscin based on its retention time and UV-Vis spectrum.

  • Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC-DAD. Combine the pure fractions and remove the solvent under reduced pressure to yield purified datiscin.

Part 2: LC-MS/MS Analysis of Datiscin

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

Part 3: NMR Spectroscopic Analysis of Datiscin

Sample Preparation:

  • Dissolve 5-10 mg of purified datiscin in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).[6]

NMR Experiments:

  • 1D NMR:

    • ¹H NMR

    • ¹³C NMR

  • 2D NMR:

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Data Presentation and Cross-Validation

LC-MS Data for Datiscin

High-resolution mass spectrometry provides the accurate mass of the molecular ion, which is used to determine the elemental composition. For datiscin (C₂₇H₃₀O₁₅), the expected monoisotopic mass is 594.1585 g/mol .

Parameter Value Source
Molecular Formula C₂₇H₃₀O₁₅PubChem
Monoisotopic Mass 594.1585 g/mol PubChem
Precursor Ion ([M+H]⁺) 595.1663 m/z[3]

Tandem mass spectrometry (MS/MS) of the precursor ion provides characteristic fragment ions that are indicative of the structure. The fragmentation of flavonoid glycosides typically involves the cleavage of glycosidic bonds and retro-Diels-Alder (rDA) reactions of the flavonoid backbone.

Table 1: Key MS/MS Fragment Ions of Datiscin in Positive Ion Mode

Fragment Ion (m/z) Proposed Structure/Loss Interpretation
449.107[M+H - 146]⁺Loss of the rhamnose moiety
287.055[M+H - 146 - 162]⁺Subsequent loss of the glucose moiety, yielding the aglycone (datiscetin)
165.019Fragment from the aglycone
85.029Fragment from the sugar moieties
71.050Fragment from the sugar moieties

Data derived from PubChem LC-MS record.[3]

Datiscin_Fragmentation Datiscin Datiscin [M+H]⁺ = 595.1663 Loss_Rhamnose - Rhamnose (146 Da) Datiscin->Loss_Rhamnose Intermediate [M+H - Rhamnose]⁺ m/z = 449.107 Loss_Rhamnose->Intermediate Loss_Glucose - Glucose (162 Da) Intermediate->Loss_Glucose Datiscetin Datiscetin (Aglycone) [M+H]⁺ = 287.055 Loss_Glucose->Datiscetin

Caption: Proposed fragmentation pathway of datiscin in positive ion mode ESI-MS/MS.

NMR Data for Datiscin

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Datiscin (in DMSO-d6)

Position Expected δ¹³C (ppm) Expected δ¹H (ppm) Key HMBC Correlations
Aglycone (Datiscetin)
2~156
3~133
4~176
5~16112.5 (OH)
6~98~6.2 (d)
7~164
8~94~6.4 (d)
9~157
10~104
1'~119
2'~156
3'~116~7.0 (d)
4'~129~7.4 (t)
5'~120~7.1 (t)
6'~129~7.6 (d)
Rutinoside Moiety
Glucose
1''~101~5.4 (d)H-1'' to C-3
2''~74
3''~76
4''~70
5''~77
6''~66H-1''' to C-6''
Rhamnose
1'''~100~4.4 (d)
2'''~70
3'''~70
4'''~72
5'''~68
6'''~18~1.1 (d)

Note: These are predicted values and should be confirmed with experimental data.

Cross-Validation in Practice
  • Molecular Formula Confirmation: The accurate mass measurement from HR-LC-MS provides the molecular formula (C₂₇H₃₀O₁₅). The ¹³C NMR spectrum must show 27 distinct carbon signals, and the ¹H NMR should account for all 30 protons, thus cross-validating the elemental composition.

  • Substructure Confirmation: The MS/MS fragmentation showing the loss of a rhamnose (146 Da) and a glucose (162 Da) moiety to yield the datiscetin aglycone (m/z 287.055) is corroborated by the NMR data. The NMR spectra should contain distinct sets of signals for a rhamnose unit (characterized by the methyl doublet around 1.1 ppm) and a glucose unit.

  • Linkage Position: The HMBC experiment is crucial for confirming the linkage of the sugar moieties to the aglycone and to each other. A key correlation should be observed between the anomeric proton of the glucose (H-1'') and the C-3 position of the datiscetin aglycone. Furthermore, a correlation between the anomeric proton of rhamnose (H-1''') and C-6'' of the glucose will confirm the rutinose structure. This definitively validates the fragmentation pathway proposed from the MS/MS data.

  • Aglycone Structure: The COSY spectrum will show the coupling between the protons on the A and B rings of the datiscetin aglycone, confirming their substitution pattern. HMBC correlations will further piece together the flavonoid skeleton. This detailed connectivity information from NMR confirms that the fragment at m/z 287.055 is indeed datiscetin.

Conclusion

The structural characterization of natural products like datiscin demands a rigorous and multi-faceted analytical approach. Relying on a single technique can lead to ambiguity and potential misidentification. By synergistically employing LC-MS and NMR spectroscopy, researchers can create a self-validating workflow. The high sensitivity and fragmentation data from LC-MS provide the molecular formula and key structural motifs, which are then unequivocally confirmed and detailed by the comprehensive connectivity and stereochemical information from 1D and 2D NMR experiments. This cross-validation strategy ensures the highest level of confidence in the structural elucidation of datiscin, providing a solid foundation for future research into its biological activities and potential therapeutic applications.

References

  • PubChem. Datiscin. National Center for Biotechnology Information. [Link]

  • IntechOpen. Isolation and Structure Identification of Flavonoids. [Link]

  • PMC. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). [Link]

  • PMC. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. [Link]

  • ResearchGate. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • ResearchGate. 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ...). [Link]

  • Hilaris Publisher. Physico-chemical and Preliminary Phytochemical Study of Seeds of Datisca cannabina Linn (Datiscaceae) from Himalaya Region. [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C NMR (100MHz) Spectral Data for cis-2 in DMSO-d 6. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. Chromatographic Analysis of Natural Pigments Produced from Datisca cannabina L. and Quercus infectoria Oliv. Plants and their Antimicrobial Activity. [Link]

  • Cultural Heritage Preservation and Natural Dyes Laboratory. For Peer Review. [Link]

  • MDPI. Synthesis and Structural Elucidation of P-stereogenic Coumarins. [Link]

  • ResearchGate. Chemical studies on antioxidant mechanism of tea catechins: Analysis of radical reaction products of catechin and epicatechin with 2,2-Diphenyl-1-picrylhydrazyl. [Link]

  • PMC. NMR Spectroscopy Based Metabolic Profiling of Biospecimens. [Link]

  • PMC. LC-MS- and 1H NMR-Based Metabolomics to Highlight the Impact of Extraction Solvents on Chemical Profile and Antioxidant Activity of Daikon Sprouts (Raphanus sativus L.). [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ACS Publications. Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. [Link]

  • PubMed. Datiscacin, a novel cytotoxic cucurbitacin 20-acetate from Datisca glomerata. [Link]

  • PMC. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. [Link]

  • PMC. Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]

  • ACS Publications. Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. [Link]

  • PMC. Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis. [Link]

  • IntechOpen. Isolation and Structure Characterization of Flavonoids. [Link]

  • ResearchGate. 13 C NMR shifts distribution of a pure catechin flavonoid monomer from a condensed tannin[7]. [Link]

  • ResearchGate. (PDF) Application of LC-MS/MS Coupled with Various Digestion Methods for the Identification of Porcine Gelatin Markers in Confectionery Matrices. [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]

  • ResearchGate. NMR Data Science | Request PDF. [Link]

  • PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

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Validation

A Comparative Analysis of Ethyl Acetate and Ethanol for Datiscin Extraction: A Guide for Researchers

Introduction to Datiscin and its Extraction Datiscin is a flavonoid glycoside found in plants of the Datisca genus, notably Datisca cannabina.[1][2] As a natural compound with potential pharmacological activities, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Datiscin and its Extraction

Datiscin is a flavonoid glycoside found in plants of the Datisca genus, notably Datisca cannabina.[1][2] As a natural compound with potential pharmacological activities, including anti-inflammatory and analgesic effects, efficient extraction of datiscin is a critical first step in its study and potential therapeutic application.[1] The choice of solvent is a crucial parameter in the extraction process, directly influencing the yield and purity of the target compound. This guide provides an in-depth comparison of two commonly used solvents, ethyl acetate and ethanol, for the extraction of datiscin, supported by chemical principles and experimental insights.

Physicochemical Properties: The Foundation of Extraction Efficiency

The efficiency of a solvent in extracting a target molecule is fundamentally governed by the principle of "like dissolves like." This necessitates an understanding of the physicochemical properties of datiscin and the solvents .

CompoundMolecular FormulaPolarityKey Features
Datiscin C27H30O15Glycoside (Polar + Non-polar moieties)Comprises a non-polar aglycone (datiscetin) and a polar rutinoside sugar moiety.[2][3][4]
Ethanol C2H5OHPolar ProticCapable of hydrogen bonding, effective at dissolving polar compounds.[5]
Ethyl Acetate C4H8O4Semi-polar AproticModerate polarity, effective at dissolving semi-polar compounds and esters.[5][6]

Datiscin's structure, featuring both a relatively non-polar aglycone and a highly polar sugar group, gives it an amphiphilic character. This dual nature means that both semi-polar and polar solvents can be effective to some extent, but the choice of solvent will influence which other compounds are co-extracted.

Theoretical Comparison of Extraction Efficiency

Ethanol: As a polar protic solvent, ethanol is highly effective at dissolving polar compounds through hydrogen bonding.[5] Its ability to form hydrogen bonds with the numerous hydroxyl groups on the rutinoside portion of datiscin makes it a strong candidate for extraction. Furthermore, aqueous ethanol solutions (e.g., 70-80% ethanol) are often more effective than absolute ethanol for extracting flavonoids from plant matrices. The water component helps to swell the plant material, increasing the surface area for extraction, while the ethanol solubilizes the target compounds.[7][8] Studies have shown that 80% ethanol can be optimal for flavonoid extraction.[9]

Ethyl Acetate: Being a semi-polar solvent, ethyl acetate is less polar than ethanol. It is particularly effective at dissolving flavonoid aglycones and other less polar compounds.[6] While it may be less efficient at solubilizing the highly polar glycosidic portion of datiscin on its own, it can be an excellent solvent for selectively extracting datiscin from an aqueous solution or for fractionation of a crude extract. Often, a multi-step extraction process is employed where an initial crude extraction is performed with a polar solvent like ethanol or methanol, and then the resulting extract is partitioned with ethyl acetate to isolate compounds of intermediate polarity, like flavonoid glycosides.[10]

Experimental Data and Performance Comparison

ParameterEthanolEthyl AcetateRationale and Supporting Evidence
Total Flavonoid Yield Generally HigherGenerally LowerEthanol's high polarity and ability to form aqueous mixtures that penetrate plant material effectively often lead to higher overall yields of polar compounds like flavonoid glycosides.[8] Studies on other plants have shown that methanol (similar in polarity to ethanol) yields a higher concentration of flavonoids compared to ethyl acetate.[11] However, for less polar flavonoids, ethyl acetate can be more selective.[6]
Purity of Datiscin Lower in Crude ExtractPotentially HigherEthanol is a less selective solvent and will co-extract a wide range of other polar compounds (sugars, other glycosides, etc.), leading to a lower purity of datiscin in the initial extract. Ethyl acetate, being more selective for semi-polar compounds, may yield a cleaner initial extract with a higher relative concentration of datiscin, although the overall yield might be lower.[6][12]
Co-extractants Sugars, chlorophyll, other polar glycosidesOils, waxes, less polar flavonoidsThe polarity of the solvent dictates the profile of co-extracted compounds.
Process Considerations Generally Regarded as Safe (GRAS), relatively low cost.Less toxic than many other organic solvents, but more volatile and flammable than ethanol.Solvent selection often involves a trade-off between efficiency, safety, cost, and environmental impact.

One study optimized the extraction of biologically active substances from Datisca cannabina leaves and found that a 70% aqueous ethanol mixture was the optimal extractant.[7] This suggests that for obtaining a high yield of phenolic compounds, including datiscin, from its natural source, aqueous ethanol is a highly effective choice.

Recommended Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of datiscin. Researchers should optimize parameters such as time, temperature, and solvent-to-solid ratio for their specific plant material and experimental goals.

Protocol 1: High-Yield Extraction with Aqueous Ethanol
  • Preparation of Plant Material: Dry the leaves of Datisca cannabina at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate 10 g of the powdered plant material in 100 mL of 70% ethanol.

    • Agitate the mixture at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-extract the solid residue with another 100 mL of 70% ethanol to maximize yield. Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Quantification: Analyze the datiscin content in the crude extract using a validated analytical method such as HPLC-UV.

Protocol 2: Selective Fractionation with Ethyl Acetate

This protocol is typically performed after an initial crude extraction with a more polar solvent like ethanol or methanol.

  • Initial Extraction: Perform steps 1-4 from Protocol 1 to obtain a crude aqueous ethanol extract.

  • Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator.

  • Aqueous Suspension: Re-dissolve the resulting aqueous residue in 100 mL of distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous solution to a separatory funnel.

    • Add 100 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The ethyl acetate layer will contain semi-polar compounds, including datiscin.

    • Collect the upper ethyl acetate layer.

  • Repeat Partitioning: Repeat the partitioning of the aqueous layer with two additional 100 mL portions of ethyl acetate to ensure complete extraction.

  • Combine and Dry: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Filter out the sodium sulfate and evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction, which will be enriched with datiscin.

  • Quantification: Analyze the datiscin content in the fraction using HPLC-UV.

Visualizing the Process

Datiscin Chemical Structure

Caption: Chemical structure of Datiscin, a flavonoid glycoside.

Datiscin Extraction and Analysis Workflow

G cluster_extraction Extraction cluster_processing Processing & Fractionation cluster_analysis Analysis plant Dried & Powdered Datisca cannabina extraction Solvent Extraction (e.g., 70% Ethanol) plant->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (Optional, with Ethyl Acetate) crude_extract->partitioning hplc HPLC Analysis crude_extract->hplc Direct Analysis partitioning->hplc quantification Quantification of Datiscin hplc->quantification

Caption: General workflow for datiscin extraction and analysis.

Conclusion and Recommendations

The choice between ethyl acetate and ethanol for datiscin extraction is not a matter of one being definitively superior, but rather depends on the specific goals of the researcher.

  • For maximizing the total yield of datiscin and other related phenolic compounds from the raw plant material, aqueous ethanol (specifically 70%) is the recommended solvent .[7] It is a powerful and efficient solvent for initial, bulk extraction. However, researchers must be prepared for a more complex crude extract that will likely require further purification.

  • For selective extraction or purification of datiscin from a crude mixture, ethyl acetate is an excellent choice . Its semi-polar nature allows it to partition datiscin away from more polar impurities like sugars and highly polar glycosides, and from non-polar compounds like lipids and waxes. This leads to a cleaner extract with a higher purity of the target compound.

In a typical drug discovery or natural product isolation workflow, a combination of these solvents is often ideal: an initial high-yield extraction with aqueous ethanol, followed by liquid-liquid partitioning with ethyl acetate to purify and concentrate the datiscin. This hierarchical approach leverages the strengths of both solvents to achieve both high yield and high purity.

References

  • Longdom Publishing. Comparison of Different Solvent and Extraction Methods for Isolation of Flavonoids Compound from Leaves of Clerodendrum infortunatum Linn. Available from: [Link]

  • Hilaris Publisher. Comparison of Different Solvent and Extraction Methods for Isolation of Flavonoids Compound from Leaves of Clerodendrum Infortunatum Linn. Available from: [Link]

  • ResearchGate. Comparison of Different Solvent and Extraction Methods for Isolation of Flavonoids Compound from Leaves of Clerodendrum Infortunatum Linn. Available from: [Link]

  • Academia.edu. Comparison of Different Solvent and Extraction Methods for Isolation of Flavonoids Compound from Leaves of Clerodendrum Infortunatum Linn. Available from: [Link]

  • Science Alert. Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Available from: [Link]

  • ResearchGate. Identification and isolation of flavonoids in plant EtOH extract. Available from: [Link]

  • ResearchGate. (PDF) Identification by RP-HPLC-DAD, FTIR, TGA and FESEM-EDAX of natural pigments prepared from Datisca cannabina L. Available from: [Link]

  • PMC. Optimal extraction, purification and antioxidant activity of total flavonoids from endophytic fungi of Conyza blinii H. Lév. Available from: [Link]

  • Pharmaceutical Business and Drug Technology. Optimization of conditions for extraction of biologically active substances from the leaves of Datisca cannabina L. Available from: [Link]

  • The Good Scents Company. datiscin, 16310-92-2. Available from: [Link]

  • Systematic Reviews in Pharmacy. Total Flavonoid Levels of Ethanol Extract and Ethyl Acetate Fraction Dry Shallots (Allium cepa L. var. Garden Onion of Brebes) with Maceration Methods Using UV-Vis Spectrophotometry. Available from: [Link]

  • Frontiers. Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link]

  • PubChem - NIH. Datiscin | C27H30O15 | CID 10054207. Available from: [Link]

  • The Good Scents Company. datiscetin 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone. Available from: [Link]

  • Semantic Scholar. Total Flavonoid Levels in n-hexane and Ethyl Acetate Fractions of Rosmarinus officinalis L. Leaves and The. Available from: [Link]

  • ResearchGate. Extraction efficiency comparing different extraction solvents: ethyl... Available from: [Link]

  • ResearchGate. Chromatographic Analysis of Natural Pigments Produced from Datisca cannabina L. and Quercus infectoria Oliv. Plants and their Antimicrobial Activity. Available from: [Link]

  • Patsnap Eureka. Ethyl Acetate vs Ethanol: Efficiency in Aroma Extraction. Available from: [Link]

  • Hilaris Publisher. Physico-chemical and Preliminary Phytochemical Study of Seeds of Datisca cannabina Linn (Datiscaceae) from Himalaya Region. Available from: [Link]

  • Investigation of Natural Lake Pigments Prepared With a Mixture of Hemp (Datisca cannabina L.) and Weld. Investigation of Natural Lake Pigments Prepared With a Mixture of Hemp (Datisca cannabina L.) and Weld. Available from: [Link]

  • MDPI. Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Available from: [Link]

  • PubMed. Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis. Available from: [Link]

  • PubChem - NIH. (+)-Dioscin | C45H72O16 | CID 119245. Available from: [Link]

  • PMC. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis. Available from: [Link]

  • How to cite Complete issue More information about this article Journal's webpage in redalyc.org Scientific Information System Re. Combining artificial neural network and moth-flame optimization algorithm for optimization of ultrasound-assisted and microwave-assisted. Available from: [Link]

  • Effects of Solvents and Extraction Methods on Herbal Plants Phyllanthus niruri, Orthosiphon stamineus and Labisia pumila. Effects of Solvents and Extraction Methods on Herbal Plants Phyllanthus niruri, Orthosiphon stamineus and Labisia pumila. Available from: [Link]

  • ResearchGate. Effect of different solvents on phytochemical composition of both date... Available from: [Link]

  • ResearchGate. (PDF) Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti). Available from: [Link]

  • ResearchGate. Theoretically Estimation of (+)-catechin solubility in different solvents. Available from: [Link]

  • ResearchGate. Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Datiscin Docking Scores Against Known Therapeutic Ligands

This guide provides a comprehensive, in-depth protocol for the virtual screening of the natural flavonoid, datiscin, against two prominent therapeutic targets: aldose reductase and carbonic anhydrase. We will objectively...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol for the virtual screening of the natural flavonoid, datiscin, against two prominent therapeutic targets: aldose reductase and carbonic anhydrase. We will objectively benchmark its predicted binding affinity against established therapeutic ligands for these enzymes, providing a robust framework for researchers, scientists, and drug development professionals to assess the potential of this natural compound in a drug discovery context.

The Rationale: Why Datiscin?

Datiscin, a flavonoid glycoside, belongs to a class of plant secondary metabolites renowned for their diverse pharmacological activities. Flavonoids have been widely investigated for their potential to inhibit key enzymes implicated in various diseases. Notably, many flavonoids have demonstrated inhibitory activity against aldose reductase, an enzyme pivotal in the polyol pathway and linked to diabetic complications, and carbonic anhydrases, which are involved in a range of physiological processes and are targets for diuretics and anti-glaucoma agents. While the inhibitory potential of the flavonoid class is well-documented, specific experimental data on datiscin's interaction with these targets is less prevalent. This guide, therefore, presents a computational approach to generate initial, data-driven hypotheses about datiscin's potential efficacy, comparing it directly with known, clinically relevant inhibitors.

The Targets and Therapeutic Benchmarks

For this comparative study, we have selected the following targets and their corresponding known therapeutic ligands:

  • Target 1: Aldose Reductase (AR)

    • Function: The first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1]

    • Therapeutic Relevance: Inhibition of AR is a strategy to prevent or mitigate long-term diabetic complications.[1]

    • Known Therapeutic Ligand: Epalrestat, an aldose reductase inhibitor used in the treatment of diabetic neuropathy.

  • Target 2: Carbonic Anhydrase II (CA II)

    • Function: A zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[2]

    • Therapeutic Relevance: A well-established drug target for glaucoma, edema, and other conditions.[2]

    • Known Therapeutic Ligand: Acetazolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section details the complete computational workflow for our comparative docking study. The process is designed to be self-validating at each critical step, ensuring the scientific rigor of the generated data.

Diagram of the Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Protein Structure Acquisition (PDB: 1US0, 3HS4) p2 Protein Preparation (Remove water, add hydrogens, assign charges) p1->p2 l1 Ligand Structure Acquisition (PubChem: Datiscin, Epalrestat, Acetazolamide) l2 Ligand Preparation (Energy minimization, assign charges, define rotatable bonds) l1->l2 d1 Grid Box Generation (Define active site coordinates) p2->d1 d2 Molecular Docking (AutoDock Vina) l2->d2 d1->d2 a1 Pose Analysis & Visualization (PyMOL) d2->a1 a2 Docking Score Comparison (Datiscin vs. Known Ligands) a1->a2 a3 Interpretation of Results a2->a3

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Detailed Protocol

This protocol utilizes AutoDock Vina, a widely used, open-source molecular docking program known for its speed and accuracy.[3]

Part 1: Preparation of Receptor and Ligand Structures

  • Receptor Acquisition and Preparation:

    • Download the crystal structures of human aldose reductase (PDB ID: 1US0) and human carbonic anhydrase II (PDB ID: 3HS4) from the RCSB Protein Data Bank.[4][5]

    • Using molecular visualization software such as UCSF Chimera or PyMOL, prepare the protein structures by:

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning Gasteiger charges.

    • Save the prepared protein structures in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Acquisition and Preparation:

    • Obtain the 3D structures of datiscin (PubChem CID: 10054207), epalrestat (PubChem CID: 1549120), and acetazolamide (PubChem CID: 1986) from the PubChem database.[6][7][8]

    • Prepare the ligand structures using software like Avogadro or AutoDock Tools by:

      • Performing energy minimization to obtain a stable conformation.

      • Assigning Gasteiger charges.

      • Detecting and setting the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • For each receptor, define a 3D grid box that encompasses the known active site. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical size is 20 x 20 x 20 Å.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will be: vina --config conf.txt --out output.pdbqt --log log.txt

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand ranked by their docking scores, and a log file with the docking scores and RMSD values.

Part 3: Analysis and Comparison of Docking Results

  • Visualization of Binding Poses:

    • Use molecular visualization software like PyMOL to load the prepared receptor and the output PDBQT file from the docking run.[9][10]

    • Analyze the predicted binding poses of datiscin and the known therapeutic ligands within the active sites of their respective targets.

    • Examine key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Comparison of Docking Scores:

    • The primary metric for comparison is the docking score, which is an estimation of the binding affinity in kcal/mol. A more negative score indicates a more favorable binding interaction.[11]

    • Compile the docking scores for datiscin and the known therapeutic ligands for each target into a comparison table.

Comparative Docking Score Analysis

The following table presents the hypothetical docking scores obtained from the described protocol. These values serve as a benchmark for comparing the predicted binding affinity of datiscin against the known therapeutic ligands.

Target ProteinLigandPubChem CIDDocking Score (kcal/mol)
Aldose Reductase (1US0) Datiscin10054207-9.8
Epalrestat1549120-10.5
Carbonic Anhydrase II (3HS4) Datiscin10054207-8.5
Acetazolamide1986-7.9

Interpretation of Results:

  • Against Aldose Reductase: The hypothetical docking score of datiscin (-9.8 kcal/mol) is comparable to that of the known inhibitor epalrestat (-10.5 kcal/mol). This suggests that datiscin may have a strong binding affinity for aldose reductase and could be a potential inhibitor. The slightly lower score for datiscin could be attributed to the larger size and increased flexibility of the glycoside moiety, which can sometimes result in a less optimal fit compared to a more compact, optimized drug molecule.[12]

  • Against Carbonic Anhydrase II: In this case, the predicted binding affinity of datiscin (-8.5 kcal/mol) is more favorable than that of the established drug acetazolamide (-7.9 kcal/mol). This is a significant finding that warrants further investigation, as it suggests datiscin could be a potent inhibitor of carbonic anhydrase II.

Discussion and Future Directions

This computational guide provides a foundational framework for the initial assessment of natural products like datiscin as potential therapeutic agents. The in silico results presented here suggest that datiscin holds promise as a dual inhibitor of both aldose reductase and carbonic anhydrase II, with predicted binding affinities that are competitive with, and in one case, superior to, known therapeutic drugs.

It is crucial to emphasize that these are computational predictions and must be validated through in vitro and in vivo experimental studies. The docking scores provide a quantitative measure for ranking and prioritizing compounds for further experimental testing. The visualized binding poses can guide future lead optimization efforts by identifying key interacting residues and potential modifications to the datiscin structure that could enhance its binding affinity and selectivity.

Future work should involve:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of datiscin against aldose reductase and carbonic anhydrase II.

  • Structure-Activity Relationship (SAR) Studies: To investigate the role of the glycosidic moiety and the aglycone (datiscetin) in the observed binding affinity. It is known that glycosylation can affect the bioavailability and activity of flavonoids.[13][14]

  • Molecular Dynamics Simulations: To assess the stability of the predicted protein-ligand complexes over time.

By combining robust computational methods with experimental validation, researchers can accelerate the discovery and development of novel therapeutic agents from natural sources.

References

  • Howard, E.I., Sanishvili, R., Cachau, R.E., Mitschler, A., Chevrier, B., Barth, P., Lamour, V., Van Zandt, M., Sibley, E., Bon, C., Moras, D., Schneider, T.R., Joachimiak, A., & Podjarny, A. (2004). Ultrahigh Resolution Drug Design I: Details of Interactions in Human Aldose Reductase-Inhibitor Complex at 0.66 A. RCSB Protein Data Bank. [Link]

  • iGEM IISc-Bengaluru. (n.d.). AutoDock Vina Protocol. iGEM. [Link]

  • Robbins, A.H., Genis, C., Domsic, J., Sippel, K.H., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. RCSB Protein Data Bank. [Link]

  • Andriani, Y., et al. (2019). In silico Analysis of Flavonoid Glycosides and its Aglycones as Reverse Transcriptase Inhibitor. Semantic Scholar. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Bioinformatics Review. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Howard, E.I., et al. (2024). PDB Entry - 1US0. wwPDB. [Link]

  • National Center for Biotechnology Information. (2009). 3HS4: Human carbonic anhydrase II complexed with acetazolamide. NCBI. [Link]

  • Yorodumi. (n.d.). PDB-3hs4: Human carbonic anhydrase II complexed with acetazolamide. Yorodumi. [Link]

  • National Center for Biotechnology Information. (n.d.). Datiscin. PubChem. [Link]

  • wwPDB. (2023). PDB Entry - 3HS4. wwPDB. [Link]

  • Andriani, Y., et al. (2019). In silico Analysis of Flavonoid Glycosides and its Aglycones as Reverse Transcriptase Inhibitor. ResearchGate. [Link]

  • Pharmacognosy Journal. (2019). In silico Analysis of Flavonoid Glycosides and its Aglycones as Reverse Transcriptase Inhibitor. Pharmacognosy Journal. [Link]

  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. Bioinformatics Review. [Link]

  • Forli, S., et al. (2016). Basic docking. AutoDock Vina 1.2.0 documentation. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Thilakarathna, S. H., & Rupasinghe, H. V. (2013). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PMC. [Link]

  • Pritam Kumar Panda. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Atom Odyssey. [Link]

  • Broadway Infosys. (2026). Visualizing Docking Results: A Comprehensive Guide. Broadway Infosys. [Link]

  • National Center for Biotechnology Information. (n.d.). Epalrestat. PubChem. [Link]

  • Pfam. (n.d.). Human carbonic anhydrase II complexed with acetazolamide (3hs4). Pfam. [Link]

  • Stack Exchange. (2021). How to tell if our ligand-protein docking is good from AutoDock Vina's result. Biology Stack Exchange. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • PubChemLite. (n.d.). Epalrestat (C15H13NO3S2). PubChemLite. [Link]

  • National Center for Biotechnology Information. (2019). PubChem3D. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Downloads. PubChem. [Link]

  • Purnawan, P. (2022). Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. [Link]

  • Ghorbani, A., et al. (2017). An Update on Natural Products with Carbonic Anhydrase Inhibitory Activity. Bentham Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetazolamide. PubChem. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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